molecular formula C16H15F5O4S2 B610223 Propargyl-PEG1-SS-PEG1-PFP ester CAS No. 1817735-30-0

Propargyl-PEG1-SS-PEG1-PFP ester

カタログ番号: B610223
CAS番号: 1817735-30-0
分子量: 430.4 g/mol
InChIキー: BNSPBJFNPGXULZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Propargyl-PEG1-SS-PEG1-PFP ester is a bifunctional and cleavable linker that is critically valuable in the construction of advanced bioconjugates, most notably antibody-drug conjugates (ADCs) [1] . Its molecular architecture incorporates three key functional elements: a pentafluorophenyl (PFP) ester, a central disulfide bond (-SS-), and a terminal propargyl group. The PFP ester is a highly amine-reactive moiety that enables efficient and stable conjugation to primary amines on antibodies, proteins, or other targeting molecules [2] . On the opposite terminus, the alkyne group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry reaction [1] . This allows for the specific and reliable coupling of azide-functionalized payloads, such as cytotoxic drugs, fluorophores, or other bioactive agents. The strategic inclusion of a disulfide bridge between the two PEG1 spacers is a key feature for controlled drug release. This bond remains stable in the systemic circulation but is selectively cleaved in the reductive environment of the cell cytoplasm, which is characterized by high concentrations of glutathione [2] . This mechanism ensures targeted payload release at the intended site of action, thereby maximizing therapeutic efficacy while minimizing off-target effects. The short PEG spacers enhance the hydrophilicity of the conjugate and can help reduce potential aggregation. The primary application of this linker is in the field of targeted cancer therapy, specifically in the synthesis of ADCs, where it facilitates the precise attachment of potent cytotoxins to monoclonal antibodies [4] . Beyond ADCs, it is a powerful tool for general bioconjugation, protein labeling, and the development of targeted drug delivery systems, offering researchers a versatile platform for creating complex molecular constructs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F5O4S2/c1-2-4-23-6-8-26-27-9-7-24-5-3-10(22)25-16-14(20)12(18)11(17)13(19)15(16)21/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSPBJFNPGXULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCSSCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114484
Record name Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-30-0
Record name Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propargyl-PEG1-SS-PEG1-PFP ester structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG1-SS-PEG1-PFP ester is a heterobifunctional crosslinker integral to advancements in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). This molecule features three key components: a propargyl group for bioorthogonal "click" chemistry, a highly reactive pentafluorophenyl (PFP) ester for efficient amine coupling, and a central disulfide bond that allows for controlled cleavage in a reducing environment. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in creating bioconjugates. It is intended to serve as a technical resource for researchers in chemistry, biology, and pharmacology.

Core Structure and Properties

This compound is a cleavable ADC linker that contains an alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2] Its PFP ester moiety readily reacts with primary and secondary amines to form stable amide bonds.[3][4][5] The linker's central disulfide bond is susceptible to cleavage by reducing agents, a feature often exploited for drug release within the reducing environment of the cell.[2][6] The two single polyethylene (B3416737) glycol (PEG1) units act as spacers, potentially enhancing solubility and providing conformational flexibility.[7][8]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 1817735-30-0[2][9]
Molecular Formula C₁₆H₁₅F₅O₄S₂[2][9]
Molecular Weight 430.41 g/mol [2][9]
Purity ≥95%[2]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF[5][10]
Structural Diagram

The chemical structure of this compound is depicted below, highlighting its functional components.

Caption: Chemical structure of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Amine Conjugation via PFP Ester

This protocol describes the conjugation of the PFP ester to a primary amine, such as a lysine (B10760008) residue on a protein. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[4][5][11]

Materials:

  • Protein or other amine-containing molecule

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.[5][10] Avoid buffers like Tris or glycine.[5][10]

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, exchange the buffer using a desalting column to ensure it is amine-free.[10]

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[4][10] Do not store the stock solution, as the PFP ester is moisture-sensitive and can hydrolyze.[5][10]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.[11] The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted PFP ester.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer.[5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of the linker-conjugate and an azide-functionalized molecule.[12]

Materials:

  • Propargyl-functionalized biomolecule (from section 2.1)

  • Azide-containing molecule (e.g., a drug, a fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reactant Preparation: Prepare solutions of the propargyl-functionalized biomolecule and the azide-containing molecule in PBS.

  • Catalyst Preparation: Prepare fresh stock solutions of 20 mM CuSO₄ and 50 mM THPTA. Also, prepare a 100 mM solution of sodium ascorbate.[13]

  • Reaction Mixture: In a microcentrifuge tube, combine the propargyl- and azide-containing molecules.

  • Initiation of Reaction: Add the CuSO₄ and THPTA premixed solution to the reaction mixture (final concentration of copper will be around 0.25 mM and ligand at 1.25 mM).[13] Then, add the sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) state.[13]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: Purify the resulting triazole-linked conjugate using an appropriate method, such as SEC, dialysis, or affinity chromatography, depending on the nature of the biomolecule.

Disulfide Bond Cleavage

This protocol describes the reductive cleavage of the disulfide bond to release the conjugated payload. This is often achieved using reducing agents that mimic the intracellular environment.

Materials:

  • Disulfide-linked bioconjugate

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Conjugate: Dissolve the bioconjugate in the reaction buffer.

  • Addition of Reducing Agent: Add DTT or TCEP to the solution to a final concentration of 1-10 mM. TCEP is often preferred as it is more stable and does not contain thiols.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Analysis: The cleavage can be monitored by techniques such as HPLC or SDS-PAGE (under non-reducing and reducing conditions) to observe the separation of the biomolecule and the released payload.

Visualized Workflows and Pathways

Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram illustrates a typical workflow for synthesizing an ADC using this compound.

ADC_Workflow Antibody Antibody (mAb) with Lysine Residues Step1 Step 1: Amine Coupling (pH 7.2-8.0) Antibody->Step1 Linker This compound Linker->Step1 Intermediate Propargyl-Functionalized Antibody Step1->Intermediate Step2 Step 2: CuAAC Click Chemistry (CuSO₄, Ascorbate) Intermediate->Step2 AzideDrug Azide-Modified Cytotoxic Drug AzideDrug->Step2 ADC Final Antibody-Drug Conjugate (ADC) Step2->ADC

Caption: Workflow for ADC synthesis via amine coupling and click chemistry.

Mechanism of Action: Reductive Cleavage in a Target Cell

This diagram shows the proposed mechanism of drug release from the ADC within a target cell.

Reductive_Cleavage ADC_ext ADC in Circulation (Disulfide Intact) TargetCell Target Cell (e.g., Cancer Cell) ADC_ext->TargetCell Binding Internalization Internalization (Endocytosis) TargetCell->Internalization Endosome Endosome/Lysosome Internalization->Endosome Cleavage Reductive Cleavage (e.g., by Glutathione) Endosome->Cleavage ReleasedDrug Released Cytotoxic Drug Cleavage->ReleasedDrug Apoptosis Cell Death (Apoptosis) ReleasedDrug->Apoptosis

Caption: Cellular mechanism of disulfide cleavage and drug release.

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation. Its heterobifunctional nature, combined with a cleavable disulfide linker, provides researchers with a high degree of control in the design and synthesis of complex biomolecules, particularly in the development of targeted drug delivery systems. The protocols and data presented in this guide offer a foundational resource for the effective application of this linker in research and development.

References

The Gatekeepers of Potency: An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. At the heart of this tripartite construct lies the linker, a critical component that dictates the stability, efficacy, and safety of the ADC. Among the various linker strategies, cleavable linkers have emerged as a dominant and versatile class, engineered to release the cytotoxic payload under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells. This in-depth technical guide provides a comprehensive overview of the core principles, quantitative data, experimental evaluation, and underlying signaling pathways associated with cleavable linkers for ADCs.

The Rationale for Cleavable Linkers

The fundamental purpose of a cleavable linker is to ensure the ADC remains intact and inactive in systemic circulation, thereby minimizing off-target toxicity.[1] Upon reaching the tumor, the linker is designed to undergo specific cleavage, liberating the highly potent payload to exert its cell-killing effect. This controlled release mechanism offers several advantages, including the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells, a crucial attribute for treating heterogeneous tumors.[2][3]

Major Classes of Cleavable Linkers

Cleavable linkers are broadly categorized based on their mechanism of cleavage, which exploits the unique biochemical cues of the tumor microenvironment and intracellular compartments.

pH-Sensitive Linkers (Hydrazones)

Hydrazone linkers are designed to be stable at the physiological pH of blood (≈7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following ADC internalization.[4][5] This pH differential provides a selective trigger for payload release within the target cell. The rate of hydrolysis can be tuned by modifying the electronic properties of the hydrazone bond.[5]

Protease-Sensitive Linkers (Peptides)

These linkers incorporate a short peptide sequence that is a substrate for proteases, such as cathepsin B, which are overexpressed in the lysosomal compartments of many tumor cells.[6][7] The most common dipeptide linker is valine-citrulline (Val-Cit), which exhibits high stability in plasma but is efficiently cleaved by cathepsin B.[6][8] The cleavage releases a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which in turn liberates the unmodified payload.

Glutathione-Sensitive Linkers (Disulfides)

Disulfide linkers exploit the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment (≈5 µM) and the intracellular cytoplasm (1-10 mM).[9][10][11] The high intracellular GSH concentration reduces the disulfide bond, triggering the release of the payload. The stability of disulfide linkers in circulation can be enhanced by introducing steric hindrance around the disulfide bond.[11]

Quantitative Comparison of Cleavable Linkers

The selection of a cleavable linker is a critical decision in ADC design, with significant implications for its pharmacokinetic profile and therapeutic index. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: In Vitro Plasma Stability of Cleavable Linkers
Linker TypeADC Example/StructureSpeciesHalf-life (t½) in PlasmaReference(s)
Hydrazone Gemtuzumab ozogamicin (B1678132) (AcBut)Human>24 hours (6% hydrolysis)[12]
Aromatic Hydrazone->24 hours[12]
Acyl Hydrazone->2.0 hours (at pH 7.0)[12]
Disulfide SPDB-DM4HumanStable[13]
SPP-DM1RatFaster clearance than non-cleavable MCC-DM1[14]
Peptide Val-Cit-PABC-MMAEHumanStable[15]
Val-Ala-PABC-MMAEHumanStable[16]
Glucuronide-Val-Cit-MMAERatSignificantly more stable than Val-Cit-MMAE[17]
Table 2: Cleavage Kinetics of Protease and pH-Sensitive Linkers
Linker TypeSubstrateCleavage ConditionCleavage Rate / Half-life (t½)Reference(s)
Peptide Val-Cit-PABCCathepsin Bkcat/Km = 1.18 x 10⁵ M⁻¹s⁻¹[18]
Val-Ala-PABCCathepsin Bkcat/Km = 4.65 x 10⁴ M⁻¹s⁻¹[18]
Val-Cit-PABC-MMAEHuman Liver Lysosomes>80% digestion within 30 minutes[16]
Hydrazone Aromatic Hydrazone (AcBut)pH 4.5~24 hours (97% release)[12]
Acyl HydrazonepH 5.02.4 minutes[12]
General HydrazonepH 5.04.4 hours[12]
Table 3: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers
ADCLinker TypePayloadCell LineIC50 (ng/mL or nM)Reference(s)
Trastuzumab-vc-MMAEPeptide (Val-Cit)MMAEN87 (HER2+)~10 ng/mL[19]
Trastuzumab-vc-MMAEPeptide (Val-Cit)MMAESKBR3 (HER2+)~1 ng/mL[3]
cAC10-vcMMAEPeptide (Val-Cit)MMAEKarpas 299 (CD30+)~0.1 nM[20]
cAC10-vcMMAFPeptide (Val-Cit)MMAFKarpas 299 (CD30+)~0.1 nM[20]
Anti-CD79b-vcMMAEPeptide (Val-Cit)MMAEJeko-1 (CD79b+)~1 ng/mL[17]
Anti-CD79b-Glucuronide-vcMMAEPeptide (Tandem)MMAEJeko-1 (CD79b+)~1 ng/mL[17]

Experimental Protocols for Linker Evaluation

A rigorous and systematic evaluation of linker stability and cleavage is paramount for the successful development of an ADC. The following are detailed methodologies for key in vitro and in vivo assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species (e.g., human, mouse, rat).

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[17]

  • Sample Preparation:

    • For intact ADC analysis: At each time point, immediately freeze the plasma sample at -80°C. Prior to analysis, the ADC can be captured using Protein A or G affinity chromatography to remove other plasma proteins.[21]

    • For free payload analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and centrifuge to collect the supernatant containing the released payload.[22]

  • Quantification:

    • LC-MS/MS: Analyze the captured ADC to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.[9][23] For free payload analysis, use LC-MS/MS to quantify the concentration of the released drug in the supernatant.[22]

    • ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[17]

  • Data Analysis: Calculate the percentage of intact ADC remaining or the concentration of free payload at each time point to determine the plasma half-life of the ADC.

Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from a protease-sensitive ADC in the presence of cathepsin B.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 1 µM) and recombinant human cathepsin B (e.g., 20 nM) in an appropriate assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol).[21][24]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points and Quenching: At various time points, withdraw an aliquot and quench the reaction by adding a quenching solution (e.g., 2% formic acid).[21][24]

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[21]

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate. Kinetic parameters such as kcat and Km can also be determined.[18]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an ADC that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.[8][19]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a negative control antibody, and the free payload. Include untreated cells as a control.[8]

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[25]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[26]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.[19]

In Vitro Bystander Effect Assay (Co-culture)

Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[3][8]

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in different ratios in 96-well plates.[8]

  • ADC Treatment: Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has low activity against the Ag- cells in monoculture.[8]

  • Cell Viability Assessment: After a defined incubation period, assess the viability of the Ag- cells using one of the following methods:

    • Fluorescence Microscopy/High-Content Imaging: Image the plates and quantify the number of viable GFP-expressing Ag- cells.[13]

    • Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and quantify the viable Ag+ and Ag- populations.[6]

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability in a monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[3]

Signaling Pathways and Experimental Workflows

The ultimate efficacy of an ADC is determined by the intracellular fate of the payload and its interaction with cellular machinery. The following diagrams illustrate the key signaling pathways affected by common ADC payloads and the workflows for critical experiments.

Signaling Pathways of Common ADC Payloads

Payload_Signaling_Pathways

Experimental Workflows

Experimental_Workflows

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic agents. A deep understanding of the different cleavage chemistries, their quantitative stability and cleavage kinetics, and the downstream cellular consequences of payload release is essential for the rational design of safe and effective ADC therapeutics. The detailed experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antibody-drug conjugates. As our understanding of tumor biology and linker technology continues to evolve, so too will our ability to engineer the next generation of highly targeted and potent cancer therapies.

References

Propargyl-PEG1-SS-PEG1-PFP Ester: A Technical Guide for Advanced Bioconjugation and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and applications of Propargyl-PEG1-SS-PEG1-PFP ester, a heterobifunctional linker at the forefront of bioconjugation and drug delivery systems. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols, and data-driven insights to empower researchers in the fields of targeted therapeutics, antibody-drug conjugates (ADCs), and advanced molecular labeling.

Core Concepts: Unpacking the Functionality

This compound is a versatile chemical tool engineered with three key functional components:

  • Propargyl Group: The terminal alkyne group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, enabling the stable ligation of the linker to azide-modified molecules.[1][2][3][4][5]

  • Pentafluorophenyl (PFP) Ester: This highly reactive ester is designed for efficient coupling with primary and secondary amines, forming stable amide bonds. PFP esters offer significant advantages over more traditional N-hydroxysuccinimide (NHS) esters, including greater resistance to hydrolysis in aqueous media, which leads to higher reaction yields and reproducibility.[6][7][8][9]

  • Disulfide (SS) Bond: The strategically placed disulfide bridge acts as a cleavable element within the linker. This bond is stable in the bloodstream but can be readily cleaved under the reducing conditions found within the intracellular environment, such as in the presence of glutathione (B108866). This feature is critical for the controlled release of therapeutic payloads in targeted drug delivery applications.[]

The polyethylene (B3416737) glycol (PEG) spacers (PEG1) enhance the solubility and biocompatibility of the linker and the resulting conjugate.[11]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 1817735-30-0[5]
Molecular Formula C₁₆H₁₅F₅O₄S₂[5]
Molecular Weight 430.41 g/mol [5]
Purity Typically ≥95%[5]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Amine Conjugation via PFP Ester

This protocol outlines the general procedure for conjugating the PFP ester moiety to a biomolecule containing primary or secondary amines, such as a protein, antibody, or peptide.

Materials:

  • This compound

  • Biomolecule of interest (e.g., antibody)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction Buffer: 50–100 mM sodium phosphate (B84403) buffer, pH 7.2–8.5[6][12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.[13][14]

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to a concentration of 10–100 mM.[6][12] PFP esters are moisture-sensitive, so it is crucial to minimize exposure to air and humidity.[6][13][14]

  • Initiate the Conjugation Reaction: Slowly add the PFP ester solution to the biomolecule solution while gently stirring. The molar ratio of PFP ester to the biomolecule's free amines should be optimized, typically ranging from 2:1 to 10:1.[6][12]

  • Incubation: Allow the reaction to proceed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for sensitive biomolecules.[6][12]

  • Quench the Reaction (Optional): If necessary, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes to consume any unreacted PFP ester.[6]

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.[6][14]

  • Characterization: Confirm conjugation using techniques such as HPLC, LC-MS, or SDS-PAGE to observe the shift in molecular weight.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-functionalized biomolecule and an azide-containing molecule (e.g., a therapeutic drug, a fluorescent dye).

Materials:

  • Propargyl-functionalized biomolecule

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.0-7.5

  • Purification system

Procedure:

  • Prepare Stock Solutions:

    • Copper(II) sulfate: 100 mM in deionized water.

    • Sodium ascorbate (B8700270): 100 mM in deionized water (prepare fresh).

    • Ligand (THPTA): 200 mM in deionized water.

    • Azide-containing molecule: Dissolve in a suitable solvent (e.g., DMSO, water) at a known concentration.

  • Prepare the Reaction Mixture:

    • In a reaction tube, combine the propargyl-functionalized biomolecule and the azide-containing molecule. The molar ratio should be optimized, typically with the azide (B81097) molecule in slight excess.

  • Prepare the Catalyst Complex: In a separate tube, mix CuSO₄ and the ligand in a 1:2 molar ratio. Allow this to stand for a few minutes.[15]

  • Initiate the Click Reaction:

    • Add the copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[15] The final concentrations of the catalyst components should be optimized for each specific reaction.

  • Incubation: Incubate the reaction at room temperature for 30–60 minutes, protecting it from light.[15]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove unreacted reagents and byproducts.

  • Characterization: Analyze the final product for conjugation efficiency and purity using methods like HPLC, LC-MS, and UV-Vis spectroscopy.

Data Presentation

Stability of PFP Esters vs. NHS Esters

PFP esters exhibit greater stability towards hydrolysis compared to NHS esters, which is a significant advantage in aqueous bioconjugation reactions.[7][8]

Active EsterRelative Hydrolysis RateKey Advantage
PFP Ester LowerMore resistant to spontaneous hydrolysis, leading to more efficient reactions.[8]
NHS Ester HigherMore susceptible to hydrolysis, especially at higher pH, which can reduce conjugation efficiency.[7]
Disulfide Bond Cleavage

The disulfide bond in the linker is designed to be cleaved by reducing agents prevalent in the intracellular environment.

ConditionDescription
Extracellular Environment Low concentration of reducing agents (e.g., ~5 µM glutathione in blood). The disulfide bond remains largely intact, ensuring the stability of the conjugate in circulation.[]
Intracellular Environment High concentration of reducing agents (e.g., 1-10 mM glutathione in the cytoplasm). The disulfide bond is efficiently cleaved, leading to the release of the conjugated payload.[]

Note: The kinetics of cleavage can be influenced by steric hindrance around the disulfide bond.[16] Specific cleavage kinetics for this linker would require experimental determination.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry cluster_2 Catalyst System A Antibody (with Lysine residues) C Propargyl-Functionalized Antibody A->C + B (pH 7.2-8.5) B This compound E Final Antibody-Drug Conjugate (ADC) C->E + D D Azide-Modified Drug F CuSO4 + Ligand F->E G Sodium Ascorbate G->E (Reduction of Cu(II) to Cu(I))

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Intracellular Cleavage of the Disulfide Linker

Disulfide_Cleavage cluster_0 In Circulation (Stable) cluster_1 Inside Target Cell (Reducing Environment) A Antibody-Linker-Drug Conjugate (Intact Disulfide Bond) C Cleaved Linker A->C + B B Glutathione (GSH) D Released Drug C->D Payload Release

Caption: Reductive cleavage of the disulfide bond inside a target cell.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its unique combination of a highly efficient amine-reactive PFP ester, a bioorthogonal propargyl group for click chemistry, and a cleavable disulfide linker provides a robust platform for the construction of advanced biomolecular conjugates. The enhanced stability of the PFP ester and the controlled release mechanism afforded by the disulfide bond make this linker particularly well-suited for the development of next-generation antibody-drug conjugates and other targeted therapeutic strategies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this technology in innovative research and development endeavors.

References

Deconstructing Propargyl-PEG1-SS-PEG1-PFP Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Overview of the Heterobifunctional Crosslinker: Propargyl-PEG1-SS-PEG1-PFP Ester

This technical guide provides an in-depth analysis of the chemical structure, properties, and applications of this compound, a versatile heterobifunctional crosslinker. Designed for researchers, scientists, and professionals in drug development, this document outlines the core components of the molecule, presents quantitative data, details experimental protocols, and provides visual diagrams of its reaction mechanisms and workflows.

Core Components and Functionality

This compound is a sophisticated chemical tool primarily utilized in bioconjugation and the development of antibody-drug conjugates (ADCs).[1][2] Its structure is comprised of four key functional components, each contributing to its specific reactivity and application.

  • Propargyl Group: This terminal alkyne group is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the efficient and specific conjugation of the linker to molecules containing an azide (B81097) group, forming a stable triazole linkage.[3][4]

  • Polyethylene (B3416737) Glycol (PEG) Spacers (PEG1): The two single units of polyethylene glycol act as hydrophilic spacers. These PEG linkers enhance the solubility of the molecule and the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[5] They also provide spatial separation between the conjugated molecules, which can help to maintain the biological activity of proteins or antibodies by reducing steric hindrance.

  • Disulfide Bond (-SS-): This disulfide bridge is a cleavable linkage.[][] It remains stable under physiological conditions found in the bloodstream but is susceptible to cleavage in the reducing environment within a cell, such as in the presence of glutathione.[][] This property is crucial for the controlled release of therapeutic payloads inside target cells.

  • Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, such as those found on the lysine (B10760008) residues of proteins and antibodies.[8] PFP esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[8][9]

Physicochemical and Reactivity Data

Table 1: General Physicochemical Properties of this compound

PropertyValue/DescriptionSource(s)
Molecular Formula C₁₆H₁₅F₅O₄S₂[2][10]
Molecular Weight 430.41 g/mol [2][10]
CAS Number 1817735-30-0[2][10]
Purity Typically ≥95%[2]
Appearance Varies (often a solid or oil)-
Solubility Soluble in organic solvents like DMSO and DMF. The PEG component enhances aqueous solubility.[11][12]
Storage Recommended storage at -20°C with desiccant due to moisture sensitivity of the PFP ester.[13][14]

Table 2: Reactivity and Cleavage Characteristics of Functional Groups

Functional GroupReacts WithReaction ConditionsBond FormedCleavage ConditionsSource(s)
PFP Ester Primary and Secondary AminespH 7.2 - 8.5AmideNot cleavable[13][15]
Propargyl (Alkyne) AzidesCopper(I) catalystTriazoleNot cleavable[3][4]
Disulfide (-SS-) -Reducing agents (e.g., Glutathione, DTT)-Intracellular reducing environment (e.g., 1-10 mM Glutathione)[][][16]

Experimental Protocols and Workflows

The utility of this compound lies in its ability to facilitate a two-step conjugation process. First, the PFP ester is reacted with an amine-containing biomolecule. Second, the propargyl group is available for a subsequent click chemistry reaction.

Protocol 1: Conjugation of PFP Ester to an Amine-Containing Biomolecule (e.g., Antibody)

This protocol outlines the general steps for the initial conjugation of the linker to a protein or antibody.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the Biomolecule: Dissolve the amine-containing biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Prepare the Linker Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[15][17]

  • Reaction: Add a molar excess of the linker solution to the biomolecule solution. The exact molar ratio should be optimized for the specific application.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[15]

  • Quenching: Add quenching buffer to the reaction mixture to consume any unreacted PFP ester.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-modified molecule to the propargyl-functionalized biomolecule from Protocol 1.

Materials:

  • Propargyl-functionalized biomolecule

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of CuSO₄, the copper ligand, and sodium ascorbate (B8700270) in water.[3]

  • Prepare Reaction Mixture: In a reaction tube, combine the propargyl-functionalized biomolecule and the azide-containing molecule in the reaction buffer.

  • Add Catalyst: Add the CuSO₄ and ligand solution to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.[3][18]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification: Purify the final conjugate using appropriate chromatography techniques (e.g., size-exclusion chromatography) to remove the copper catalyst and unreacted components.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows involving this compound.

G cluster_0 Step 1: PFP Ester Conjugation cluster_1 Step 2: CuAAC Click Chemistry cluster_2 Step 3: Intracellular Cleavage Antibody Antibody-NH₂ Conjugate1 Antibody-NH-CO-PEG1-SS-PEG1-Propargyl Antibody->Conjugate1 Reaction at pH 7.2-8.5 Linker Propargyl-PEG1-SS-PEG1-PFP Linker->Conjugate1 FinalConjugate Antibody-NH-CO-PEG1-SS-PEG1-Triazole-Drug Conjugate1->FinalConjugate Cu(I) Catalyst AzideDrug Azide-Drug AzideDrug->FinalConjugate ReleasedDrug Released Drug FinalConjugate->ReleasedDrug Reducing Environment (e.g., Glutathione)

Caption: Reaction pathway for ADC synthesis and drug release.

G start Start prep_biomolecule Prepare Amine-Containing Biomolecule start->prep_biomolecule prep_linker Dissolve Propargyl-PEG1-SS-PEG1-PFP in DMSO/DMF start->prep_linker react_pfp React PFP Ester with Amine (pH 7.2-8.5, RT, 1-4h) prep_biomolecule->react_pfp prep_linker->react_pfp quench Quench Reaction (e.g., Tris buffer) react_pfp->quench purify1 Purify Propargyl-Functionalized Biomolecule (e.g., SEC) quench->purify1 prep_click Prepare Azide-Molecule and Cu(I) Catalyst Components purify1->prep_click react_click Perform CuAAC Reaction (RT, 1-4h) purify1->react_click prep_click->react_click purify2 Purify Final Conjugate (e.g., SEC) react_click->purify2 end End purify2->end

Caption: Experimental workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature, combined with a cleavable disulfide linker, offers researchers a high degree of control in the synthesis of complex biomolecules such as antibody-drug conjugates. The enhanced stability of the PFP ester and the efficiency of the click chemistry reaction make it a reliable choice for developing next-generation therapeutics and research agents. Careful consideration of the experimental conditions outlined in this guide will enable researchers to effectively utilize this linker in their work.

References

An In-depth Technical Guide to the Synthesis of Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Antibody-Drug Conjugates (ADCs) represent a highly innovative class of cancer therapeutics that merge the target specificity of monoclonal antibodies with the potent cell-killing capability of cytotoxic drugs.[1][2] The linker, a chemical bridge connecting these two components, is a critical determinant of the ADC's overall efficacy, safety, and pharmacokinetic profile.[3][4] Linkers can be broadly categorized as non-cleavable or cleavable.[5] This guide provides a detailed technical overview of the synthesis and mechanisms of cleavable linkers, which are designed to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[6][7]

Chemically Cleavable Linkers

Chemically cleavable linkers are designed to break under specific chemical conditions that are prevalent in tumor cells but not in systemic circulation. This category is primarily divided into pH-sensitive and redox-sensitive linkers.

pH-Sensitive (Acid-Labile) Linkers

These linkers exploit the pH difference between the bloodstream (pH ~7.4) and the more acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[8]

Mechanism of Action: The most common acid-labile linkers are based on hydrazone bonds. These bonds remain stable at neutral pH but undergo rapid hydrolysis in the acidic environment following ADC internalization, leading to the release of the cytotoxic payload.[9][] While effective, first-generation hydrazone linkers showed some instability in circulation, leading to premature drug release.[8][11] Newer designs, such as silyl (B83357) ether-based linkers, have been developed to improve plasma stability.[12]

Synthesis Overview: The synthesis of a hydrazone linker typically involves the condensation reaction between a carbonyl group (an aldehyde or ketone) on one component (e.g., a derivative of the drug) and a hydrazine (B178648) derivative on the other component (the linker destined for antibody conjugation). The resulting hydrazone bond serves as the acid-cleavable trigger.

G Synthesis and Cleavage of a Hydrazone Linker cluster_synthesis Synthesis cluster_cleavage Cleavage Drug Payload-CHO ADC_Linker Payload-CH=N-NH-Linker Drug->ADC_Linker Condensation Linker Linker-NH-NH2 Linker->ADC_Linker ADC_Linker_Internalized Internalized ADC (Payload-CH=N-NH-Linker-Ab) ADC_Linker->ADC_Linker_Internalized Conjugation to Antibody (Ab) & Internalization Released_Drug Released Payload ADC_Linker_Internalized->Released_Drug Hydrolysis Environment Low pH Environment (Endosome/Lysosome) Environment->ADC_Linker_Internalized Trigger

Caption: Synthesis via condensation and subsequent acid-triggered cleavage of a hydrazone linker.

Experimental Protocol: Synthesis of a Hydrazone Linker-Payload

  • Preparation of Reagents: Dissolve the payload containing a ketone or aldehyde functional group in an appropriate organic solvent (e.g., ethanol (B145695) or DMF). In a separate flask, dissolve the linker containing a hydrazine or hydrazide moiety in the same solvent.

  • Reaction: Add the linker solution to the payload solution in a dropwise manner under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.

  • Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable reagent if necessary. Remove the solvent under reduced pressure. Purify the resulting hydrazone linker-payload conjugate using column chromatography on silica (B1680970) gel to obtain the final product.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and high-resolution mass spectrometry.

Redox-Sensitive (Disulfide) Linkers

These linkers are designed to be cleaved in the highly reductive intracellular environment of tumor cells.

Mechanism of Action: The cytoplasm has a significantly higher concentration of glutathione (B108866) (GSH), a thiol-containing tripeptide, than the bloodstream (1-10 mM intracellularly vs. ~5 µM in plasma).[][14] Disulfide linkers are stable in the oxidative environment of the circulation but are readily cleaved by GSH inside the cell, releasing the thiol-containing active payload.[15] The stability of the disulfide bond can be modulated by introducing steric hindrance (e.g., methyl groups) adjacent to the disulfide bond to slow the rate of reduction.[15][16]

Synthesis Overview: A common strategy involves modifying a linker with a pyridyldithio group. This activated thiol can then react with a sulfhydryl group on the payload to form the disulfide bond. The other end of the linker is typically functionalized with a group (e.g., N-hydroxysuccinimide ester or maleimide) for conjugation to the antibody.

G Synthesis and Cleavage of a Disulfide Linker cluster_synthesis Synthesis cluster_cleavage Cleavage Payload Payload-SH ADC_Linker Payload-S-S-Linker Payload->ADC_Linker Thiol Exchange Linker Linker-S-S-Pyridyl Linker->ADC_Linker ADC_Linker_Internalized Internalized ADC (Payload-S-S-Linker-Ab) ADC_Linker->ADC_Linker_Internalized Conjugation to Antibody (Ab) & Internalization Released_Drug Released Payload-SH ADC_Linker_Internalized->Released_Drug Reduction Environment High Glutathione (GSH) (Cytoplasm) Environment->ADC_Linker_Internalized Trigger

Caption: Synthesis via thiol exchange and subsequent glutathione-triggered cleavage of a disulfide linker.

Experimental Protocol: Synthesis of a Disulfide Linker-Payload

  • Activation of Linker: Start with a linker containing a leaving group such as N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) or N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB).[4]

  • Payload Preparation: Ensure the cytotoxic payload has a free sulfhydryl (-SH) group. If not, one must be introduced through chemical modification.

  • Reaction: Dissolve the pyridyldithio-activated linker and the thiol-containing payload in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA) or a mixture of organic solvent and buffer. The reaction proceeds via thiol-disulfide exchange.

  • Monitoring and Purification: Monitor the reaction by HPLC or LC-MS. Upon completion, purify the linker-payload conjugate using reversed-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity of the product by mass spectrometry and quantify its purity by HPLC.

Enzymatically Cleavable Linkers

This class of linkers is designed to be recognized and cleaved by specific enzymes that are highly active within the lysosomes of tumor cells.

Mechanism of Action: The most successful enzymatically cleavable linkers are based on peptide sequences that are substrates for lysosomal proteases, such as Cathepsin B, which is often overexpressed in various cancers.[] Dipeptide sequences like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are commonly used.[][18] Upon cleavage of the peptide bond by the enzyme, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often employed to spontaneously decompose and release the unmodified payload.[][19] These linkers generally exhibit high stability in systemic circulation.[19]

Synthesis Overview: The synthesis of peptide linkers is often more complex than that of chemically cleavable linkers. It typically involves standard peptide coupling chemistry, often performed using solid-phase peptide synthesis (SPPS) to build the dipeptide sequence.[20][21] This is followed by the attachment of the self-immolative spacer and finally the payload. An improved methodology involves a six-step synthesis from L-Citrulline with a 50% overall yield, avoiding undesirable epimerization.[22]

G Synthesis and Cleavage of a Peptide Linker cluster_synthesis Synthesis (Multi-step) cluster_cleavage Cleavage AA1 Fmoc-Val Peptide_Linker Val-Cit-PABC-Payload AA1->Peptide_Linker Peptide Coupling AA2 Cit-PABC-Payload AA2->Peptide_Linker ADC_Linker_Internalized Internalized ADC (Ab-Linker-Val-Cit-PABC-Payload) Peptide_Linker->ADC_Linker_Internalized Conjugation to Antibody (Ab) & Internalization Intermediate PABC-Payload ADC_Linker_Internalized->Intermediate Proteolytic Cleavage Released_Drug Released Payload Intermediate->Released_Drug Self-Immolation (1,6-elimination) Environment Cathepsin B (Lysosome) Environment->ADC_Linker_Internalized Trigger

Caption: Multi-step synthesis and two-stage enzymatic cleavage of a Val-Cit-PABC peptide linker.

Experimental Protocol: Solid-Phase Synthesis of a Val-Cit Linker This protocol is a representative outline based on published high-yielding strategies.[20][21][23]

  • Resin Loading: Swell a 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM). Attach the first protected amino acid (e.g., Fmoc-Cit-OH) to the resin in the presence of a base like diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group using a solution of 20% piperidine (B6355638) in DMF to free the amine for the next coupling step.

  • Peptide Coupling: Couple the second amino acid (e.g., Fmoc-Val-OH) using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA.

  • Spacer and Handle Attachment: After deprotecting the final Fmoc group, attach the self-immolative spacer (e.g., PABC) and a conjugation handle (e.g., a maleimide (B117702) group, often as maleimidocaproyl or 'mc').

  • Cleavage from Resin: Cleave the completed linker from the solid support using a solution of trifluoroacetic acid (TFA) in DCM.

  • Purification and Characterization: Precipitate the crude product in cold diethyl ether, then purify by reversed-phase HPLC. Confirm the final structure and purity via LC-MS and NMR.

Quantitative Comparison of Linker Properties

The choice of linker significantly impacts the ADC's stability and efficacy. The following table summarizes key quantitative data for different cleavable linker types.

Linker TypeCleavage TriggerLocation of CleavageStability (Plasma Half-life, t½)Cleavage RateKey Considerations
Hydrazone Acidic pHEndosome / Lysosome~24 hours (can be unstable)[12]Rapid at pH 4.5-5.5[]Prone to premature release in circulation; newer generations have improved stability.[8][12]
Disulfide High GlutathioneCytoplasmVariable; can be tuned with steric hindrance.[15][16]Dependent on GSH concentration and steric hindrance.[14]Stability can be engineered; release requires cytoplasmic entry.[15]
Val-Cit Peptide Cathepsin BLysosome~80 hours (mouse plasma), ~230 days (human plasma)[24]>80% cleavage within 30 minutes in human liver lysosomes.[25]High plasma stability, efficient cleavage, but susceptible to other proteases.[26]
Phe-Lys Peptide Cathepsin BLysosome~12.5 hours (mouse plasma), ~30 days (human plasma)[24]Slower than Val-Cit.[24]An alternative to Val-Cit with different cleavage kinetics.[19]
GGFG Peptide Cathepsin BLysosomeSlower cleavage than dipeptides.[25]Slower than Val-Cit.[25]Used in the successful ADC, DS-8201a (Enhertu®).[26]

General Experimental Workflow and Characterization

The synthesis of a functional ADC is a multi-stage process that requires careful execution and rigorous characterization at each step.

G General ADC Synthesis and Characterization Workflow cluster_char Characterization Methods A 1. Linker Synthesis (e.g., SPPS for peptides) B 2. Payload Attachment to Linker A->B C 3. Purification & Characterization of Linker-Payload B->C E 5. Conjugation (Linker-Payload + Antibody) C->E D 4. Antibody Preparation (e.g., Partial Reduction of Disulfides) D->E F 6. Purification of ADC (e.g., Size Exclusion Chromatography) E->F G 7. Final ADC Characterization F->G HIC DAR by HIC/RPLC G->HIC MS Mass Spec (LC-MS) G->MS Stability Plasma Stability Assay G->Stability Purity Purity by SEC G->Purity

Caption: A streamlined workflow from linker synthesis to final ADC characterization.

Key Experimental Protocols

General Protocol for Antibody-Linker Conjugation (Cysteine-based):

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) in a conjugation buffer (e.g., PBS with EDTA).[27] The stoichiometry of the reducing agent is critical for controlling the number of available thiol groups.

  • Conjugation Reaction: Add the purified linker-payload, which contains a thiol-reactive handle (e.g., maleimide), to the reduced antibody solution. The reaction is typically performed at 4°C or room temperature for several hours.

  • Quenching: Stop the reaction by adding an excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the linker-payload and any remaining free thiols on the antibody.

  • Purification: Remove unconjugated linker-payload and other impurities from the ADC solution using purification techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Key Characterization Methods:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. It is commonly measured using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RPLC). Mass spectrometry can also be used to determine the exact mass of the ADC and its drug load distribution.[]

  • Plasma Stability Assays: The stability of the ADC is assessed by incubating it in human or animal plasma at 37°C over a period of time. Samples are taken at various time points, and the amount of released payload is quantified by LC-MS to determine the linker's stability and half-life.[][29]

  • Purity and Aggregation: Size-Exclusion Chromatography (SEC) is used to determine the purity of the ADC and quantify the percentage of high molecular weight aggregates, which can affect efficacy and immunogenicity.[]

References

Technical Guide: Propargyl-PEG1-SS-PEG1-PFP Ester (CAS No. 1817735-30-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propargyl-PEG1-SS-PEG1-PFP ester, a heterobifunctional crosslinker used in bioconjugation and drug delivery systems.

Core Compound Information

This compound is a versatile chemical tool designed for the covalent linkage of molecules. Its structure features three key functional components: a propargyl group for click chemistry, a pentafluorophenyl (PFP) ester for reaction with primary and secondary amines, and a disulfide bond that allows for cleavable release under reducing conditions.[1] This combination of features makes it particularly valuable in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for designing and executing experimental protocols.

PropertyValueReference
CAS Number 1817735-30-0[1][3]
Molecular Formula C₁₆H₁₅F₅O₄S₂[1][3]
Molecular Weight 430.41 g/mol [1][4]
Purity Typically ≥95%[1][4]
Appearance Not explicitly stated, likely a solid[5]
Storage Conditions -20°C with desiccant[3]
Key Functional Groups and Reactivity

The utility of this crosslinker is derived from its distinct functional moieties:

  • PFP (Pentafluorophenyl) Ester: This amine-reactive group forms stable amide bonds with primary and secondary amines on biomolecules like proteins, peptides, and amine-modified oligonucleotides.[1] PFP esters are known to be less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and stable conjugations.

  • Propargyl Group: This terminal alkyne is poised for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1] This allows for the attachment of azide-modified molecules, such as detection tags, imaging agents, or cytotoxic drugs.

  • Disulfide Bond (-S-S-): Positioned within the polyethylene (B3416737) glycol (PEG) spacer, this bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione. This feature enables the controlled release of conjugated cargo within the reducing environment of the cell cytoplasm.[1]

Applications in Research and Drug Development

The unique trifunctional nature of this compound lends itself to several advanced applications:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The PFP ester reacts with lysine (B10760008) residues on the antibody, and the propargyl group can be used to attach an azide-modified drug. The disulfide bond ensures that the drug is released from the antibody upon internalization into a cancer cell.[1][2]

  • Bioconjugation and Protein Labeling: The linker facilitates the efficient conjugation of various biomolecules.[1] For example, a fluorescent dye with an azide (B81097) group can be "clicked" onto a protein that has been modified with the linker.

  • Targeted Drug Delivery: The cleavable disulfide bond is a key feature for creating drug delivery systems that release their payload in response to the intracellular environment.[1]

Experimental Protocols

The following are detailed methodologies for the use of this compound in a typical two-step bioconjugation workflow.

Step 1: Amine Conjugation via PFP Ester

This protocol outlines the reaction of the PFP ester with an amine-containing biomolecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the reaction.

  • Prepare the PFP Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM. PFP esters are moisture-sensitive and will hydrolyze in aqueous solutions; do not prepare stock solutions for long-term storage.

  • Initiate the Conjugation Reaction: Add a 2- to 10-fold molar excess of the dissolved PFP ester to the biomolecule solution with gentle stirring. The optimal molar ratio should be determined empirically for each specific application.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The longer incubation at a lower temperature may be preferable for sensitive biomolecules.

  • Quenching: (Optional but recommended) Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted crosslinker and byproducts by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-modified biomolecule and an azide-containing molecule.

Materials:

  • Propargyl-modified biomolecule (from Step 1)

  • Azide-containing molecule (e.g., azide-modified drug, fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Prepare Reactants: Dissolve the propargyl-modified biomolecule and the azide-containing molecule in the reaction buffer.

  • Prepare Catalyst Solution: Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and THPTA in water.

  • Initiate the Click Reaction: In a typical reaction, combine the propargyl-modified biomolecule and a slight molar excess of the azide-containing molecule. Add the copper ligand (THPTA), followed by CuSO₄, and finally, sodium ascorbate to initiate the reaction. The final concentrations of the catalyst components should be optimized but are typically in the range of 0.1-1 mM for CuSO₄ and 1-5 mM for sodium ascorbate.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and unreacted reagents.

Disulfide Bond Cleavage

To release the conjugated molecule, the disulfide bond can be cleaved under reducing conditions.

Procedure:

  • Treat the purified conjugate with a reducing agent such as 10-100 mM dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubate for 1-2 hours at 37°C.

  • The cleavage can be confirmed by analytical methods that can differentiate the molecular weight of the intact conjugate from its cleaved components.

Visualizations

The following diagrams illustrate the key processes involving this compound.

G cluster_amine_reaction Step 1: Amine Conjugation cluster_click_reaction Step 2: Click Chemistry cluster_cleavage Step 3: Cleavage Linker This compound Conjugate1 Propargyl-modified Biomolecule Linker->Conjugate1 pH 7.2-8.5 Biomolecule Amine-containing Biomolecule (e.g., Antibody) Biomolecule->Conjugate1 Azide_Molecule Azide-containing Molecule (e.g., Drug, Dye) Final_Conjugate Final Bioconjugate Azide_Molecule->Final_Conjugate Conjugate1_ref Propargyl-modified Biomolecule Conjugate1_ref->Final_Conjugate Cu(I) catalyst Final_Conjugate_ref Final Bioconjugate Released_Molecule Released Molecule Final_Conjugate_ref->Released_Molecule Reducing Agent (e.g., DTT) Modified_Biomolecule Thiol-modified Biomolecule Final_Conjugate_ref->Modified_Biomolecule

Caption: Experimental workflow for bioconjugation.

G Start Start: Prepare Reagents Dissolve_Biomolecule Dissolve biomolecule in amine-free buffer Start->Dissolve_Biomolecule Dissolve_Linker Dissolve PFP ester linker in DMSO/DMF Start->Dissolve_Linker Mix_Reactants Mix biomolecule and linker Dissolve_Biomolecule->Mix_Reactants Dissolve_Linker->Mix_Reactants Incubate_Amine Incubate (1-4h RT or O/N 4°C) Mix_Reactants->Incubate_Amine Quench Quench reaction Incubate_Amine->Quench Purify_1 Purify propargyl-modified biomolecule Quench->Purify_1 Prepare_Click Prepare for click reaction Purify_1->Prepare_Click Mix_Click Mix propargyl-biomolecule, azide-molecule, and catalyst Prepare_Click->Mix_Click Incubate_Click Incubate (1-4h RT) Mix_Click->Incubate_Click Purify_2 Purify final conjugate Incubate_Click->Purify_2 End End: Final Conjugate Purify_2->End

Caption: Detailed experimental workflow diagram.

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG1-SS-PEG1-PFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Propargyl-PEG1-SS-PEG1-PFP ester in the development of antibody-drug conjugates (ADCs). This heterobifunctional linker allows for the covalent attachment of a payload to an antibody or other biomolecule through a two-step process involving an amine-reactive PFP ester and a terminal alkyne for click chemistry. The incorporated disulfide bond offers a cleavable mechanism for drug release within the reducing environment of a target cell.

Introduction to this compound

This compound is a versatile crosslinker used in bioconjugation and is particularly valuable for the construction of ADCs.[1][2] Its structure comprises three key functional components:

  • Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the lysine (B10760008) residues on the surface of antibodies.[3] PFP esters are known for being less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions in aqueous buffers.[3][4][5]

  • Disulfide Bond (-SS-): A cleavable linkage that is stable in the bloodstream but can be readily reduced by intracellular glutathione (B108866) concentrations, leading to the release of the conjugated payload inside the target cell.[][7][] The stability of the disulfide bond can be influenced by steric hindrance around the bond.[9]

  • Propargyl Group (Alkyne): A terminal alkyne that serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the highly efficient and specific attachment of an azide-modified payload.[10][11]

The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and bioavailability of the resulting conjugate.[12] This two-step conjugation strategy allows for precise control over the site of payload attachment and the drug-to-antibody ratio (DAR).

Experimental Protocols

This protocol is divided into two main stages:

  • Antibody Modification: Reaction of the PFP ester with the antibody's lysine residues.

  • Payload Conjugation: "Click" reaction of the alkyne-modified antibody with an azide-containing payload.

Protocol 1: Antibody Modification with this compound

This procedure details the conjugation of the PFP ester to the primary amines of an antibody.

Materials and Reagents:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ spin desalting columns, 7 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified.[13]

    • Exchange the antibody into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to ≥1 mg/mL.

  • PFP Ester Solution Preparation:

    • This compound is moisture-sensitive; allow the vial to equilibrate to room temperature before opening.[5][14]

    • Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[13] Do not store the reconstituted reagent.[5]

  • Conjugation Reaction:

    • Add the PFP ester stock solution to the antibody solution. The recommended molar excess of the PFP ester to the antibody is between 5:1 and 15:1. The final concentration of DMSO or DMF should be less than 10% (v/v).

    • Gently mix the reaction and incubate for 1 hour at room temperature or 2 hours at 4°C.[14]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 100 mM Tris to quench any unreacted PFP ester.[13]

    • Incubate for 15 minutes on ice.[13]

  • Purification of the Alkyne-Modified Antibody:

    • Remove excess, unreacted PFP ester and quenching buffer by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.

    • Determine the concentration of the modified antibody using a spectrophotometer at 280 nm.

Protocol 2: Payload Conjugation via Click Chemistry (CuAAC)

This protocol describes the attachment of an azide-modified payload to the alkyne-modified antibody.

Materials and Reagents:

  • Alkyne-modified antibody from Protocol 1

  • Azide-modified payload

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.4

  • Desalting columns or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.[10]

    • Prepare a 200 mM stock solution of THPTA in water.[10]

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).[10]

    • Dissolve the azide-modified payload in DMSO or DMF.

  • Catalyst Premix Formation:

    • In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio to form the copper-ligand complex. Let it stand for a few minutes.[10]

  • Click Reaction:

    • In the reaction vessel, combine the alkyne-modified antibody with the azide-modified payload. A typical molar ratio of payload to antibody is between 4:1 and 10:1.[10]

    • Add the premixed copper/THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]

    • Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[10]

  • Purification of the Antibody-Drug Conjugate:

    • Purify the resulting ADC using a desalting column or SEC to remove unreacted payload and reaction components.[10]

    • The final ADC can be further purified using hydrophobic interaction chromatography (HIC) if necessary to separate species with different drug-to-antibody ratios.[15]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation protocols.

Table 1: PFP Ester Conjugation Reaction Parameters

ParameterRecommended RangeReference(s)
pH 7.2 - 8.5[16]
Molar Excess of PFP Ester 2:1 to 15:1 (PFP:Antibody)[16]
Reaction Temperature 4°C to 25°C[16]
Reaction Time 1 - 4 hours[16]
Organic Solvent < 10% DMSO or DMF

Table 2: Click Chemistry (CuAAC) Reaction Parameters

ParameterRecommended RangeReference(s)
Molar Excess of Payload 4:1 to 10:1 (Payload:Antibody)[10]
CuSO₄:THPTA Molar Ratio 1:2[10]
Reaction Temperature Room Temperature[10]
Reaction Time 30 - 60 minutes[10]

Visualization of Workflow and Mechanism

experimental_workflow Experimental Workflow for ADC Synthesis cluster_prep Antibody Preparation cluster_modification Antibody Modification cluster_conjugation Payload Conjugation (Click Chemistry) antibody Native Antibody buffer_exchange Buffer Exchange (Amine-free buffer, pH 8.5) antibody->buffer_exchange conjugation1 PFP Ester Conjugation (1-4h, RT) buffer_exchange->conjugation1 pfp_linker This compound (in DMSO/DMF) pfp_linker->conjugation1 quench Quenching (Tris Buffer) conjugation1->quench purification1 Purification (Desalting Column) quench->purification1 alkyne_ab Alkyne-Modified Antibody purification1->alkyne_ab conjugation2 CuAAC Reaction (30-60 min, RT) alkyne_ab->conjugation2 azide_payload Azide-Modified Payload azide_payload->conjugation2 catalyst CuSO4/THPTA + Sodium Ascorbate catalyst->conjugation2 purification2 Purification (SEC/HIC) conjugation2->purification2 final_adc Final Antibody-Drug Conjugate (ADC) purification2->final_adc mechanism_of_action Mechanism of Intracellular Drug Release cluster_extracellular Extracellular Space / Circulation cluster_intracellular Intracellular Space (Target Cell) adc Intact ADC (Stable Disulfide Bond) internalization Receptor-Mediated Internalization adc->internalization reducing_env High Glutathione (GSH) Concentration internalization->reducing_env cleavage Disulfide Bond Cleavage internalization->cleavage reducing_env->cleavage GSH payload_release Released Payload cleavage->payload_release

References

Application Notes and Protocols for Propargyl-PEG1-SS-PEG1-PFP Ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Propargyl-PEG1-SS-PEG1-PFP ester is a heterobifunctional linker designed for the synthesis of cleavable antibody-drug conjugates (ADCs). This linker incorporates three key functionalities:

  • Pentafluorophenyl (PFP) Ester: An amine-reactive group for covalent attachment to lysine (B10760008) residues on a monoclonal antibody (mAb). PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to efficient conjugation.[1]

  • Disulfide Bond (-SS-): A cleavable moiety that is stable in the bloodstream but is readily reduced by the high intracellular concentrations of glutathione (B108866) (GSH), ensuring targeted release of the cytotoxic payload within the tumor cell.[][3]

  • Propargyl Group: A terminal alkyne handle for the attachment of an azide-containing cytotoxic payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1]

The short polyethylene (B3416737) glycol (PEG1) spacers enhance the solubility and can improve the pharmacokinetic properties of the resulting ADC.[4] This application note provides detailed protocols for the use of this compound in the synthesis of a disulfide-linked ADC.

Experimental Protocols

The synthesis of an ADC using this linker is a two-step process:

  • Step 1: Antibody-Linker Conjugation: Reaction of the PFP ester with the antibody to form a stable amide bond.

  • Step 2: Payload Attachment via Click Chemistry: Reaction of the propargyl group on the antibody-linker conjugate with an azide-functionalized cytotoxic drug.

Protocol 1: Antibody Conjugation with this compound

This protocol details the conjugation of the linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Conjugation buffer: 100 mM sodium bicarbonate buffer, pH 8.5.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.

  • Reaction vessels and standard laboratory equipment.

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into the conjugation buffer (100 mM sodium bicarbonate, pH 8.5) using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Preparation:

    • The PFP ester is moisture-sensitive; bring the vial to room temperature before opening.[5]

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.[5]

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker stock solution to the antibody solution with gentle stirring. A typical starting point is a 5-15 fold molar excess of linker to antibody.[6]

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction time and temperature can be optimized to achieve the desired drug-to-antibody ratio (DAR).[7]

  • Quenching the Reaction:

    • To quench any unreacted PFP ester, add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and other small molecules by purifying the antibody-linker conjugate using an SEC column or TFF system equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the purified antibody-linker conjugate using a UV-Vis spectrophotometer at 280 nm.

    • The incorporation of the linker can be confirmed by mass spectrometry.

G cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Antibody in Conjugation Buffer (pH 8.5) mix Mix Antibody and Linker (5-15x molar excess of linker) mAb->mix linker This compound in DMSO/DMF linker->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench with Tris-HCl incubate->quench purify Purify by SEC or TFF quench->purify analyze Characterize Antibody-Linker (UV-Vis, MS) purify->analyze

Protocol 2: Payload Attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to attach an azide-functionalized cytotoxic payload to the propargyl-modified antibody.

Materials:

  • Purified antibody-linker conjugate from Protocol 1.

  • Azide-functionalized cytotoxic payload.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Ligand stock solution (e.g., 50 mM THPTA in water).

  • Reducing agent stock solution: Freshly prepared 100 mM sodium ascorbate (B8700270) in water.

  • Purification system (SEC or TFF).

Procedure:

  • Reactant Preparation:

    • Prepare the antibody-linker conjugate at a suitable concentration in a reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the azide-functionalized payload in a minimal amount of a compatible solvent (e.g., DMSO).

  • Catalyst Premix:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand (THPTA) stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes to allow for complex formation.[8]

  • Click Reaction:

    • To the antibody-linker conjugate solution, add the azide-payload solution. A 2 to 10-fold molar excess of the payload over the antibody is typically used.

    • Add the catalyst premix to the reaction mixture. The final concentration of copper is typically between 50 and 250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[9]

    • Gently mix and incubate at room temperature for 1-12 hours, protected from light.[8] Reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the resulting ADC using SEC or TFF to remove unreacted payload, copper, ligand, and reducing agent.

  • Characterization:

    • Determine the final ADC concentration.

    • Analyze the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[6]

    • Assess the purity and aggregation state of the final ADC by SEC.

G cluster_reaction Click Reaction cluster_purification Purification & Analysis ab_linker Antibody-Linker Conjugate mix Combine Antibody-Linker and Payload ab_linker->mix payload Azide-Payload payload->mix catalyst CuSO₄ + Ligand Premix add_catalyst Add Catalyst Premix catalyst->add_catalyst reducer Sodium Ascorbate add_reducer Add Sodium Ascorbate to Initiate reducer->add_reducer mix->add_catalyst add_catalyst->add_reducer incubate Incubate (1-12h at RT, protected from light) add_reducer->incubate purify Purify ADC by SEC or TFF incubate->purify analyze Characterize Final ADC (DAR, Purity, Aggregation) purify->analyze

Data Presentation

The following tables provide representative data that can be expected during the synthesis and characterization of an ADC using the this compound linker.

Table 1: Representative Reaction Conditions and Resulting Drug-to-Antibody Ratio (DAR)

ParameterCondition 1Condition 2Condition 3
Linker Conjugation
Linker:Antibody Molar Ratio5:110:115:1
Reaction Time (hours)244
Reaction Temperature (°C)25254
Payload Conjugation (CuAAC)
Payload:Antibody Molar Ratio5:18:110:1
Copper Concentration (µM)100150200
Resulting ADC Characteristics
Average DAR ~2.5 ~3.8 ~4.5
Yield (%) >90>90>85
Monomer Purity (%) >98>97>95

Note: These are hypothetical values for illustrative purposes. Actual results will vary depending on the specific antibody, payload, and precise reaction conditions.

Table 2: Comparison of DAR Determination Methods

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for antibody, specific λ for payload).Average DAR.Simple, rapid, and requires standard laboratory equipment.Provides only the average DAR, not the distribution. Accuracy depends on the extinction coefficients.[6]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity, which increases with drug load.Average DAR and distribution of different DAR species (DAR 0, 2, 4, etc.).Provides information on the heterogeneity of the ADC population.[7][10]Requires specialized chromatography equipment and method development.
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits.Precise mass of each DAR species, confirming conjugation and allowing for accurate DAR calculation.Highly accurate and provides detailed structural information.Requires expensive instrumentation and expertise in data analysis.

Mechanism of Action and Signaling Pathway

ADCs synthesized with the this compound exert their cytotoxic effect through a targeted delivery mechanism.

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the disulfide linker remaining stable. The antibody component specifically binds to the target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis, and trafficked into endosomes and then lysosomes.[11]

  • Payload Release: The intracellular environment of the tumor cell has a significantly higher concentration of glutathione (GSH) compared to the bloodstream.[] This reducing environment cleaves the disulfide bond in the linker, releasing the cytotoxic payload into the cytoplasm.[3]

  • Cytotoxicity and Bystander Effect: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis of the cancer cell. Because the released payload is often a small, membrane-permeable molecule, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[12][13] This is a key advantage of using cleavable linkers in treating heterogeneous tumors.[14]

G cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC ADC with Stable Disulfide Linker TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Binding to Target Antigen Internalization Internalization via Receptor-Mediated Endocytosis TumorCell->Internalization Endosome Endosome/ Lysosome Internalization->Endosome Cleavage Disulfide Cleavage by High Glutathione (GSH) Endosome->Cleavage Payload Released Payload Cleavage->Payload Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target Bystander Bystander Killing of Neighboring Tumor Cell (Antigen-Negative) Payload->Bystander Diffusion Apoptosis Apoptosis Target->Apoptosis

References

Application Notes: Protein Labeling with Propargyl-PEG1-SS-PEG1-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG1-SS-PEG1-PFP ester is a trifunctional, cleavable linker designed for the versatile modification of proteins and other biomolecules.[1][2] This reagent is particularly valuable in chemical biology and drug development for applications such as antibody-drug conjugates (ADCs), proteomic studies, and pull-down assays.[1][3] Its structure incorporates three key functionalities:

  • Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein.[4][5] PFP esters are known for their high reactivity and increased stability against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient labeling reactions.[6][7][8]

  • Disulfide (SS) Bond: A chemically cleavable linkage that is stable under physiological conditions but can be readily cleaved in the presence of reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH).[3][][10] This feature is critical for applications requiring the controlled release of a conjugated payload, such as in ADCs where the drug is released inside the reductive environment of a tumor cell.[][11]

  • Propargyl Group (Alkyne): A terminal alkyne that serves as a bioorthogonal handle for "click chemistry."[1][2] This group can undergo a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-containing molecules, enabling the attachment of various reporters like fluorescent dyes, biotin, or cytotoxic drugs.[1][12]

This combination of features allows for a two-step conjugation strategy: initial labeling of the protein via its amine groups, followed by the attachment of a second molecule of interest via click chemistry, with the option for subsequent cleavage and release.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol details the covalent attachment of the linker to primary amine groups on a target protein.

1. Materials Required

  • Protein of Interest (e.g., IgG Antibody): Should be purified and free of amine-containing stabilizers.

  • This compound: Store at -20°C with desiccant. Equilibrate to room temperature before opening to prevent moisture condensation.[6][7]

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium bicarbonate or phosphate-buffered saline (PBS), pH 7.2-8.5.[8] Buffers containing Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[6][7]

  • Anhydrous Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[6][7]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), spin desalting columns (7 kDa MWCO), or dialysis cassettes.[6]

2. Procedure

  • Protein Preparation:

    • If necessary, perform a buffer exchange to transfer the protein into the amine-free Reaction Buffer. This can be done using a desalting column or dialysis.

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[13][14] Reactions at concentrations below 2 mg/mL may result in significantly lower efficiency.[15][16]

  • PFP Ester Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound by dissolving it in a minimal amount of anhydrous DMSO or DMF to a concentration of 10-100 mM.[8]

    • Do not prepare stock solutions for long-term storage, as the PFP ester moiety is susceptible to hydrolysis.[6][7]

  • Labeling Reaction:

    • Calculate the required volume of the PFP ester stock solution to achieve the desired molar excess over the protein. A starting point of 5- to 20-fold molar excess is recommended.[5] The optimal ratio must be determined empirically for each protein to achieve the desired Degree of Labeling (DoL).

    • While gently stirring or vortexing the protein solution, slowly add the PFP ester stock solution.[14]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5][8] Protect from light if working with light-sensitive proteins.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris per 1 mL of reaction volume).[5]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unreacted linker and quenching reagents by applying the reaction mixture to a desalting column or through dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[6]

  • Characterization and Storage:

    • Determine the protein concentration and Degree of Labeling (DoL) using mass spectrometry (to observe the mass shift) or other appropriate analytical methods.

    • Store the propargyl-labeled protein under the same conditions as the unlabeled parent protein, typically at 4°C for short-term or -80°C for long-term storage.

Protocol 2: Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond to release the propargyl-containing fragment from the protein.

1. Materials Required

  • Propargyl-labeled Protein: From Protocol 1.

  • Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP).

  • Reaction Buffer: PBS or other suitable buffer, pH 7.0-7.5.

2. Procedure

  • To the solution of the labeled protein, add the reducing agent to a final concentration of 10-20 mM DTT or 5-10 mM TCEP.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Confirm cleavage using SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

Data Presentation

Optimizing the molar ratio of the linker to the protein is crucial for controlling the Degree of Labeling (DoL). A higher DoL can sometimes lead to protein aggregation or loss of function.[17] The following table provides example data from an optimization experiment.

Molar Excess of PFP EsterAverage Degree of Labeling (DoL)Protein Recovery (%)Notes
5:11.895%Low labeling, minimal aggregation.
10:13.592%Optimal for most applications.
20:16.285%Higher labeling, slight increase in aggregation observed.
40:19.170%High labeling, significant precipitation observed.[18]

Table 1: Example results for optimizing the Degree of Labeling (DoL) of a standard IgG antibody (150 kDa) by varying the molar excess of this compound. DoL was determined by mass spectrometry.

Visualizations

G Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Prep 1. Protein Preparation (Buffer Exchange to pH 7.2-8.5) Reaction 3. Labeling Reaction (Add Linker to Protein, Incubate 1-2h) Prot_Prep->Reaction Linker_Prep 2. Linker Preparation (Dissolve PFP Ester in DMSO) Linker_Prep->Reaction Quench 4. Quench Reaction (Add Tris or Glycine) Reaction->Quench Purify 5. Purification (Size-Exclusion Chromatography) Quench->Purify Analysis 6. Analysis & Storage (Mass Spec for DoL, Store at -80°C) Purify->Analysis

Caption: Workflow for labeling proteins with this compound.

Caption: Three-stage utility of the linker: labeling, conjugation, and cleavage.

References

Application Notes & Protocols: A Step-by-Step Guide for PFP Ester Reactions with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. Pentafluorophenyl (PFP) esters have emerged as superior reagents for reacting with primary amines to form stable amide bonds, offering significant advantages over traditional N-hydroxysuccinimide (NHS) esters.[1] This guide provides detailed protocols and data for utilizing PFP esters in your research, ensuring robust and reproducible results.

Introduction

PFP esters are highly reactive compounds used to couple carboxylic acids to primary and secondary amines, resulting in the formation of a stable amide linkage.[1] The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine.[1] This property, combined with the fact that pentafluorophenolate is an excellent leaving group, drives the reaction to completion.[1]

A key advantage of PFP esters is their increased stability in aqueous solutions compared to NHS esters.[1][2] NHS esters are prone to hydrolysis, a competing reaction that reduces conjugation efficiency and necessitates the use of a larger excess of the reagent.[1] PFP esters, on the other hand, exhibit greater resistance to hydrolysis, leading to more efficient and reliable conjugation reactions, particularly when working with valuable biomolecules in aqueous buffers.[1][3][4][5]

Kinetic studies have demonstrated the superior reactivity of PFP esters in aminolysis. One study found the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) to be significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).[1] Another study reported the relative coupling speed of a PFP ester to be approximately 32 times faster than a pentachlorophenyl ester and 111 times faster than a nitrophenyl ester.[1]

Experimental Protocols

This section provides detailed protocols for the conjugation of PFP esters to amine-containing molecules, such as proteins, peptides, and amine-modified oligonucleotides.

Protocol 1: General Conjugation of a PFP Ester to a Protein

This protocol outlines a general procedure for labeling proteins with PFP ester-activated molecules.

Materials:

  • Protein with accessible primary amines (e.g., lysine (B10760008) residues)

  • PFP ester-activated molecule

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.5[2] (other options include PBS, borate, or HEPES at pH 7.2-8.5[6])

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3][4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[7]

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns)[2]

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[2]

    • If the protein solution contains primary amines (e.g., from Tris or glycine (B1666218) buffers), perform a buffer exchange into the reaction buffer using a desalting column.[3][4]

  • Prepare the PFP Ester Solution:

    • PFP esters are moisture-sensitive; therefore, allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[3][4][8]

    • Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[3][6] Do not prepare stock solutions for long-term storage as the PFP ester readily hydrolyzes.[3][4]

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar excess of the PFP ester stock solution to the stirring protein solution.[2] A typical starting point is a 5-15 fold molar excess of the PFP ester to the protein.[2] For optimal results, the final concentration of the organic solvent should be less than 10% to avoid protein denaturation.[2][8]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2][6] Gentle agitation can improve reaction efficiency.[2]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[7]

  • Purify the Conjugate:

    • Remove unreacted PFP ester and byproducts by buffer exchange into the desired storage buffer using a desalting column.[2]

  • Characterization:

    • Confirm conjugation and determine the degree of labeling using methods such as HPLC, LC-MS, or spectrophotometry.[6]

Protocol 2: Two-Step Crosslinking using a Heterobifunctional Mal-(PEG)n-PFP Ester

This protocol describes the use of a heterobifunctional crosslinker containing both a PFP ester and a maleimide (B117702) group for conjugating an amine-containing molecule to a sulfhydryl-containing molecule.[8]

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • Mal-(PEG)n-PFP Ester

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[8]

  • Organic Solvent: Anhydrous DMSO or DMF

  • Desalting Columns

Procedure:

  • Activate the Amine-Containing Protein:

    • Dissolve the Protein-NH2 in the conjugation buffer.

    • Dissolve the Mal-(PEG)n-PFP Ester in DMSO or DMF and add a 10- to 50-fold molar excess to the Protein-NH2 solution.[8]

    • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[8]

    • Remove the excess crosslinker using a desalting column equilibrated with the conjugation buffer.[8]

  • Conjugate to the Sulfhydryl-Containing Molecule:

    • Combine the maleimide-activated Protein-NH2 with the Molecule-SH in a desired molar ratio.

    • Incubate the reaction mixture at room temperature for 30 minutes or at 4°C for 2 hours.[8]

  • Purify the Final Conjugate:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove unreacted molecules.

Data Presentation

The following tables summarize key quantitative data and reaction parameters for PFP ester reactions with primary amines.

ParameterRecommended Range/ValueSource
Reaction pH 7.2 - 9.0[3][6][8]
Reaction Temperature 4°C - 37°C[3][6]
Reaction Time 30 minutes - Overnight[2][3][6]
Molar Excess of PFP Ester 2:1 to 50:1 (PFP:Amine)[2][6][8]
Organic Co-solvent <10% (v/v) DMSO or DMF[2][8]
Active EsterRelative Coupling SpeedSource
PFP Ester (OPFP) 111[1]
Pentachlorophenyl Ester (OPCP) 3.4[1]
Nitrophenyl Ester (ONp) 1[1]

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism of a PFP ester with a primary amine and a typical experimental workflow for protein conjugation.

PFP_Reaction_Mechanism R_COOH R-COOH (Carboxylic Acid) PFP_Ester R-CO-OPFP (PFP Ester) R_COOH->PFP_Ester Activation PFP_OH Pentafluorophenol PFP_OH->PFP_Ester Coupling_Agent Coupling Agent (e.g., EDC, DCC) Coupling_Agent->PFP_Ester Amide_Bond R-CO-NH-R' (Stable Amide Bond) PFP_Ester->Amide_Bond Aminolysis PFP_Leaving_Group PFP-OH (Leaving Group) PFP_Ester->PFP_Leaving_Group Primary_Amine R'-NH2 (Primary Amine) Primary_Amine->Amide_Bond

Caption: Reaction mechanism of PFP ester with a primary amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (pH 8.5) C Add PFP Ester to Protein Solution A->C B Prepare PFP Ester Solution (in DMSO/DMF) B->C D Incubate (1-4h at RT or overnight at 4°C) C->D E Quench Reaction (Optional) D->E F Purify via Desalting Column E->F G Analyze Conjugate (HPLC, LC-MS) F->G

Caption: Experimental workflow for PFP ester conjugation.

Logical Relationship of PFP Ester Advantages

This diagram illustrates the key advantages of using PFP esters for amine-reactive conjugations.

PFP_Advantages cluster_properties Key Properties cluster_outcomes Resulting Advantages PFP_Ester Pentafluorophenyl (PFP) Ester Stability High Stability in Aqueous Solution PFP_Ester->Stability Reactivity High Reactivity towards Amines PFP_Ester->Reactivity Efficiency Higher Reaction Efficiency Stability->Efficiency Reactivity->Efficiency Yield Improved Product Yield Efficiency->Yield Reproducibility Greater Reproducibility Efficiency->Reproducibility

Caption: Logical flow of PFP ester advantages.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, a transformation with wide-ranging applications in drug discovery, bioconjugation, and materials science.[3][4][5] The copper(I)-catalyzed variant represents a significant rate acceleration (up to 10⁸ times) compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[6][7]

This document provides a detailed overview of the experimental setup for CuAAC, including quantitative data on reaction components, comprehensive protocols for both small molecule synthesis and bioconjugation, and a visual representation of the experimental workflow.

I. Core Principles and Reaction Components

The success of a CuAAC reaction hinges on the presence of the catalytically active copper(I) species.[3] Since Cu(I) is prone to oxidation, the reaction is typically performed using a more stable copper(II) salt (e.g., copper(II) sulfate, CuSO₄) in the presence of a reducing agent, most commonly sodium ascorbate (B8700270), which generates Cu(I) in situ.[8][9] To enhance reaction efficiency and protect sensitive biomolecules from copper-induced damage, accelerating ligands are often employed.[1][10]

Key Components and Considerations:
  • Copper Source: Copper(II) salts like CuSO₄·5H₂O are inexpensive and commonly used in conjunction with a reducing agent.[6] Direct sources of Cu(I), such as CuI or CuBr, can also be used but are more susceptible to oxidation.[6][11]

  • Reducing Agent: Sodium ascorbate is the most prevalent reducing agent, converting Cu(II) to the active Cu(I) state.[6][8] It is typically used in excess to counteract re-oxidation by dissolved oxygen.[6]

  • Accelerating Ligands: Ligands such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and increase the reaction rate.[1][6] For biological applications, water-soluble ligands like THPTA are preferred as they can reduce copper-induced cytotoxicity.[1][6]

  • Solvents: The CuAAC reaction is remarkably versatile in its solvent compatibility, proceeding efficiently in a wide range of protic and aprotic solvents, including water, tBuOH/H₂O mixtures, DMF, DMSO, and THF.[1][6] This flexibility makes it highly adaptable for various applications, with aqueous systems being common for bioconjugation.[6]

II. Quantitative Data Summary

The following table summarizes typical concentrations and ratios for key components in CuAAC reactions, providing a starting point for experimental design. Optimization may be necessary depending on the specific substrates and application.

Component Typical Concentration / Ratio Application Notes
Azide 1.0 equivalentGeneral & BioconjugationStarting point for stoichiometry.
Alkyne 1.0 - 1.2 equivalentsSmall Molecule SynthesisA slight excess of the alkyne can drive the reaction to completion.[6]
2 - 10 fold molar excess over proteinProtein LabelingTo ensure efficient labeling of the biomolecule.[6]
Copper(II) Sulfate 1 - 10 mol%Small Molecule SynthesisCatalytic amounts are often sufficient.
50 µM - 0.5 mMBioconjugationHigher concentrations can be necessary to achieve maximal activity.[8][12]
Sodium Ascorbate 5 - 50 mol%Small Molecule SynthesisUsed in excess relative to the copper catalyst.
5 mMBioconjugationA common final concentration to ensure the reduction of Cu(II).[8]
Accelerating Ligand 1 - 5 equivalents relative to CopperGeneral & BioconjugationA 5:1 ligand-to-copper ratio is often recommended for bioconjugation to protect biomolecules.[8]
Reaction Time 1 - 12 hoursGeneral & BioconjugationReaction progress should be monitored by TLC or LC-MS.[6]
Temperature Room TemperatureGeneral & BioconjugationThe reaction is typically efficient at ambient temperatures.

III. Experimental Protocols

The following protocols provide detailed methodologies for performing CuAAC reactions for both general synthesis and protein labeling.

Protocol 1: General Solution-Phase CuAAC for Small Molecule Synthesis

This protocol is suitable for the conjugation of small molecules in an organic or aqueous-organic solvent system.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent in a reaction vessel.[6]

  • In a separate microcentrifuge tube, prepare a stock solution of the copper catalyst by dissolving CuSO₄·5H₂O and the accelerating ligand (e.g., THPTA) in the solvent. A 1:5 molar ratio of copper to ligand is often used.[6]

  • Add the copper/ligand solution to the azide/alkyne mixture.

  • Prepare a fresh stock solution of sodium ascorbate in the reaction solvent.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.

  • Stir the reaction at room temperature for 1-12 hours.[6]

  • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction and column chromatography, to isolate the pure triazole product.

Protocol 2: CuAAC for Protein Labeling (Bioconjugation)

This protocol is adapted for the labeling of proteins or other biomolecules in an aqueous buffer system.

Materials:

  • Alkyne- or azide-functionalized protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7)

  • Azide- or alkyne-functionalized probe (e.g., fluorescent dye, biotin)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • To the protein solution (e.g., final concentration 10-50 µM), add the functionalized probe to a final concentration of 2-10 fold molar excess over the protein.[6]

  • Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[6] For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes.[6]

  • Add the catalyst premix to the protein-probe mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of approximately 5 mM.[8]

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • The reaction can be quenched by the addition of EDTA, which chelates the copper catalyst.

  • Purify the labeled protein using an appropriate method, such as size exclusion chromatography or dialysis, to remove excess reagents.

IV. Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the CuAAC reaction.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactant_Solution Prepare Azide & Alkyne Solution Mixing Combine Reactants & Catalyst Premix Reactant_Solution->Mixing Catalyst_Premix Prepare Cu(II)/ Ligand Premix Catalyst_Premix->Mixing Reductant_Solution Prepare Fresh Reductant Solution Initiation Add Reductant to Initiate Reaction Mixing->Initiation Incubation Incubate at RT (1-12h) Initiation->Incubation Monitoring Monitor Progress (TLC, LC-MS) Incubation->Monitoring Purification Purify Product Monitoring->Purification

Caption: Experimental workflow for a typical CuAAC reaction.

CuAAC_Catalytic_Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Sodium Ascorbate Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Triazole_Product Triazole Product Cu_Acetylide->Triazole_Product + Azide Triazole_Product->CuI releases

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Application Notes: Propargyl-PEG1-SS-PEG1-PFP Ester for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-SS-PEG1-PFP ester is a versatile, heterobifunctional, and cleavable linker designed for the development of advanced targeted drug delivery systems, including antibody-drug conjugates (ADCs).[1][2][3] This linker incorporates three key functional components: a propargyl group for bioorthogonal "click" chemistry, a disulfide bond for targeted intracellular release, and a pentafluorophenyl (PFP) ester for efficient conjugation to amine-containing molecules. The two polyethylene (B3416737) glycol (PEG) units enhance solubility and biocompatibility.[4][5][6]

The strategic combination of these features allows for the precise construction of drug delivery vehicles that are stable in systemic circulation and can selectively release their therapeutic payload within the reducing environment of target cells, such as tumor cells.[][8][]

Key Features and Applications

The unique structure of this compound offers several advantages for drug delivery research:

  • Pentafluorophenyl (PFP) Ester: This amine-reactive group facilitates the covalent attachment of the linker to targeting ligands like antibodies, proteins, or other biomolecules containing primary or secondary amines.[10][11][12] PFP esters are known for their high reactivity and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[10][11][13]

  • Disulfide (SS) Linker: The disulfide bond provides a cleavable linkage that is stable in the bloodstream but is readily reduced by intracellular thiols like glutathione, which is found in higher concentrations within tumor cells.[][8][] This redox-sensitive cleavage ensures that the cytotoxic payload is released preferentially at the site of action, minimizing off-target toxicity.[][]

  • Propargyl Group: The terminal alkyne group enables the attachment of a payload or imaging agent using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2][14] This allows for the conjugation of a wide range of molecules that have been functionalized with an azide (B81097) group.

  • PEG Spacers: The two PEG1 units act as hydrophilic spacers, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[4][5][6] PEGylation is a well-established strategy to increase circulation time and reduce the immunogenicity of therapeutic molecules.[4][5]

Primary Applications Include:

  • Antibody-Drug Conjugates (ADCs): This linker is ideal for the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen.[1][2]

  • Targeted Nanoparticle Systems: It can be used to functionalize the surface of nanoparticles with targeting ligands and drugs for site-specific delivery.

  • Development of PROTACs: The linker can be adapted for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[15]

  • Bioconjugation and Protein Labeling: Its functional groups allow for the precise labeling and modification of proteins and other biomolecules.[1]

Chemical and Physical Properties

PropertyValueReference
Chemical Name (2,3,4,5,6-pentafluorophenyl) 3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoate[1]
CAS Number 1817735-30-0[1][3][14]
Molecular Formula C₁₆H₁₅F₅O₄S₂[1][3]
Molecular Weight 430.41 g/mol [1][3]
Purity Typically ≥95%[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Protein (e.g., Antibody)

This protocol describes the first step in constructing a targeted drug delivery system: the attachment of the linker to an amine-containing targeting molecule.

Materials:

  • Targeting protein (e.g., IgG antibody)

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[10][12]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification[12]

Procedure:

  • Prepare the Protein Solution: Dissolve the targeting protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[12]

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.[10] PFP esters are moisture-sensitive, so do not prepare stock solutions for long-term storage.[12]

  • Initiate the Conjugation Reaction: While gently stirring the protein solution, slowly add the PFP ester solution. The molar ratio of PFP ester to protein should be optimized, but a starting point of 5:1 to 20:1 is recommended.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.[10] The optimal reaction time and temperature may vary depending on the protein.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50 mM to react with any excess PFP ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[12]

  • Characterization: Confirm the successful conjugation and determine the linker-to-protein ratio using methods such as MALDI-TOF mass spectrometry, HPLC, or UV-Vis spectroscopy (if the linker or protein has a characteristic absorbance).

Protocol 2: "Click" Conjugation of an Azide-Modified Payload

This protocol outlines the attachment of an azide-functionalized drug or imaging agent to the propargyl-modified targeting protein.

Materials:

  • Propargyl-modified targeting protein (from Protocol 1)

  • Azide-modified payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the propargyl-modified targeting protein with a 3-5 molar excess of the azide-modified payload in the reaction buffer.

  • Prepare the Catalyst Solution: In a separate tube, prepare the CuAAC catalyst solution. A typical formulation involves pre-mixing CuSO₄ and a copper ligand like TBTA before adding the reducing agent, sodium ascorbate.

  • Initiate the "Click" Reaction: Add the catalyst solution to the reaction mixture containing the protein and payload. The final concentrations of the catalyst components should be optimized but can start in the range of 0.1-1 mM.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction is typically rapid.

  • Purification: Purify the final conjugate to remove the excess payload and catalyst components using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the final targeted drug conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity using techniques like hydrophobic interaction chromatography (HIC), mass spectrometry, and SDS-PAGE.

Visualizing the Workflow and Mechanisms

experimental_workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Payload Attachment cluster_step3 Step 3: Targeted Delivery and Release protein Targeting Protein (e.g., Antibody) protein_linker Propargyl-Modified Targeting Protein protein->protein_linker Amine-PFP Ester Reaction linker This compound linker->protein_linker final_conjugate Targeted Drug Delivery System protein_linker->final_conjugate CuAAC 'Click' Chemistry payload Azide-Modified Payload (Drug) payload->final_conjugate circulation Systemic Circulation final_conjugate->circulation target_cell Target Cell (e.g., Tumor Cell) circulation->target_cell Targeting released_drug Released Drug target_cell->released_drug Disulfide Cleavage (High Glutathione)

Caption: Experimental workflow for creating a targeted drug delivery system.

disulfide_cleavage_pathway ADC Antibody-Drug Conjugate (with SS-Linker) TumorCell Tumor Cell ADC->TumorCell Binding & Internalization Endosome Endosome TumorCell->Endosome Cytosol Cytosol (High GSH) Endosome->Cytosol Release into Cytosol ReleasedDrug Active Drug Cytosol->ReleasedDrug Disulfide Bond Reduction by GSH TargetEffect Therapeutic Effect (e.g., Apoptosis) ReleasedDrug->TargetEffect

Caption: Mechanism of disulfide linker cleavage in a target cell.

Conclusion

This compound is a powerful and versatile tool for the rational design of targeted drug delivery systems. Its multi-functional nature allows for a modular and efficient approach to conjugating targeting moieties and therapeutic payloads. The inclusion of a cleavable disulfide linker addresses the critical need for controlled drug release, enhancing the therapeutic index of the developed conjugate. These application notes and protocols provide a framework for researchers to utilize this linker in the development of next-generation targeted therapies.

References

Applications of Disulfide Linkers in Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Disulfide linkers are a prominent class of cleavable linkers that have been extensively utilized in ADC development.[1][2] These linkers are designed to be stable in the systemic circulation and undergo cleavage in the reducing environment of the tumor cell, thereby releasing the cytotoxic payload in a targeted manner.[1][3] This targeted release mechanism aims to maximize the therapeutic window by concentrating the cytotoxic agent at the tumor site while minimizing systemic toxicity.[2][4]

This document provides detailed application notes and experimental protocols for the use of disulfide linkers in the development of ADCs. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.

Mechanism of Action of Disulfide Linkers

The fundamental principle behind the use of disulfide linkers in ADCs is the differential redox potential between the extracellular environment and the intracellular milieu. The cytoplasm of tumor cells has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the bloodstream.[1][5]

  • In Circulation (Oxidizing Environment): In the bloodstream, the disulfide bond within the linker remains largely intact, ensuring that the potent cytotoxic payload remains conjugated to the antibody. This stability is crucial to prevent premature drug release and associated off-target toxicities.[3][6] To enhance this stability, steric hindrance can be introduced near the disulfide bond, for example, by adding methyl groups.[7][8]

  • Inside the Tumor Cell (Reducing Environment): Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, often via receptor-mediated endocytosis.[4][5] Once inside the cell, the high intracellular concentration of GSH (1-10 mM) facilitates the reduction and cleavage of the disulfide bond.[1][9] This cleavage releases the cytotoxic payload in its active form, allowing it to exert its cell-killing effect, which can include inhibition of tubulin polymerization or DNA damage.[10][11]

Disulfide_Linker_Mechanism cluster_0 Systemic Circulation (Oxidizing) cluster_1 Tumor Microenvironment cluster_2 Intracellular Environment (Reducing) ADC_Circulation Intact ADC in Bloodstream ADC_Binding ADC Binds to Tumor Antigen ADC_Circulation->ADC_Binding Targeting Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) ADC_Binding->Internalization Receptor-mediated Disulfide_Cleavage Disulfide Cleavage (High GSH) Internalization->Disulfide_Cleavage Trafficking Payload_Release Payload Release Disulfide_Cleavage->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death Cytotoxicity

Figure 1: Mechanism of action of an ADC with a disulfide linker.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of ADCs with disulfide linkers.

Protocol 1: Synthesis of a Disulfide Linker-Payload Complex (e.g., SPDB-DM4)

This protocol describes a general approach for the synthesis of a linker-payload complex, using SPDB-DM4 as an example. The synthesis involves the reaction of a heterobifunctional linker with the payload.[8][12]

Materials:

  • DM4 (maytansinoid payload)

  • SPDB (Succinimidyl 4-(2-pyridyldithio)butanoate) linker

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve DM4 in anhydrous DMF.

  • Addition of Base: Add triethylamine (TEA) to the solution to act as a base.

  • Linker Addition: Slowly add a solution of SPDB in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired SPDB-DM4 linker-payload complex.

  • Characterization: Confirm the identity and purity of the synthesized SPDB-DM4 by NMR and mass spectrometry.

Protocol 2: Conjugation of Disulfide Linker-Payload to a Monoclonal Antibody

This protocol outlines the partial reduction of a monoclonal antibody followed by conjugation to a disulfide linker-payload complex.[13][14]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Disulfide linker-payload complex (e.g., SPDB-DM4) dissolved in an organic solvent like DMSO

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) as a reducing agent

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.5)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification columns (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in the conjugation buffer.[13]

  • Partial Reduction: Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP). Add the reducing agent to the antibody solution at a specific molar ratio (e.g., 2-4 moles of TCEP per mole of mAb) to achieve the desired degree of disulfide bond reduction. Incubate the reaction at 37°C for 30-60 minutes.[14]

  • Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column or a centrifugal filter device to prevent the reduction of the disulfide linker on the payload.[13]

  • Conjugation: Add the disulfide linker-payload complex (dissolved in DMSO, typically less than 10% of the final reaction volume) to the reduced antibody solution at a molar excess (e.g., 5-10 fold). Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.[13]

  • Quenching: Quench the reaction by adding a molar excess of a quenching agent like N-acetylcysteine to react with any unreacted linker-payload. Incubate for an additional 20-30 minutes.

  • Purification: Purify the ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[1][11]

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.[2][]

ADC_Conjugation_Workflow Start Start Antibody_Prep Antibody Preparation (5-10 mg/mL) Start->Antibody_Prep Partial_Reduction Partial Reduction (TCEP/DTT) Antibody_Prep->Partial_Reduction Remove_Reducer Remove Excess Reducing Agent Partial_Reduction->Remove_Reducer Conjugation Conjugation with Linker-Payload Remove_Reducer->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC/HIC) Quenching->Purification Characterization Characterization (DAR, Purity) Purification->Characterization End End Characterization->End

Figure 2: Experimental workflow for ADC conjugation.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. UV/Vis spectroscopy provides a rapid estimation of the average DAR.[2][16]

Materials:

  • Purified ADC sample

  • Naked monoclonal antibody (control)

  • Free linker-payload (control)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the naked antibody (ε_Ab) at 280 nm and the linker-payload (ε_Drug) at its wavelength of maximum absorbance (λ_max). Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280).[2]

  • Measure Absorbance of ADC: Dilute the ADC sample to an appropriate concentration and measure its absorbance at 280 nm (A_280) and at the λ_max of the drug (A_λmax).[2]

  • Calculate Concentrations:

    • Concentration of Drug (C_Drug) = A_λmax / ε_Drug

    • Concentration of Antibody (C_Ab) = (A_280 - (C_Drug * ε_Drug,280)) / ε_Ab

  • Calculate DAR:

    • DAR = C_Drug / C_Ab

For a more detailed analysis of DAR distribution, techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) are recommended.[][16][17]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency (IC50) of the ADC on target antigen-positive and antigen-negative cells.[13][18]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC, naked antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 1,000-10,000 cells/well and incubate overnight.[13]

  • ADC Treatment: Prepare serial dilutions of the ADC, naked antibody, and free drug in complete medium. Add 100 µL of the different concentrations to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-144 hours at 37°C.[13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well. Incubate overnight in the dark at 37°C.[13]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

Protocol 5: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of drug deconjugation in plasma.[1][19]

Materials:

  • ADC

  • Human, mouse, and rat plasma

  • LC-MS/MS system

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

Procedure:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species at 37°C.[19]

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[19]

  • Sample Preparation: Precipitate plasma proteins using a cold protein precipitation solution. Centrifuge to pellet the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of intact ADC and/or released payload over time.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker and calculate the half-life.

Protocol 6: In Vivo Efficacy Study (Xenograft Model)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[5][9][20]

Materials:

  • Immunodeficient mice (e.g., SCID or NSG mice)

  • Human cancer cell line that expresses the target antigen

  • Matrigel

  • ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Xenograft Establishment: Harvest cultured tumor cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2-5 x 10^6 cells per 100 µL. Inject the cell suspension subcutaneously into the flank of the mice.[20]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADC, vehicle control, and isotype control ADC via intravenous injection at the desired dose and schedule.[20]

  • Efficacy Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the mice.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.[20]

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs utilizing disulfide linkers.

Table 1: In Vitro Cytotoxicity of Disulfide-Linked ADCs

ADC NameTarget AntigenPayloadLinkerCell LineIC50Reference(s)
Trastuzumab-SPDB-DM4HER2DM4SPDBCOLO 2051.3 x 10⁻¹¹ M[16]
huC242-SPDB-DM4CanAgDM4SPDBCOLO 205Highly Active[21]
Gemtuzumab ozogamicinCD33CalicheamicinAcButHL-60~10 ng/mL[]
Anti-CD22-DM1CD22DM1Unhindered DisulfideBJABPotent[2]
Mirvetuximab soravtansineFR-αDM4sulfo-SPDBKB0.1 nM[7]

Table 2: In Vivo Efficacy of Disulfide-Linked ADCs

ADC NameXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference(s)
Gemtuzumab ozogamicinAML xenograft3 mg/m²Significant[]
huC242-SPDB-DM4COLO 205Single doseSuperior to non-cleavable linker[21]
Anti-CD22-DM1BJAB lymphomaSingle 3 mg/kg doseSignificant tumor regression[2]
Trastuzumab-ADCsNCI-N87 gastricSingle doseDose-dependent[23]

Table 3: Plasma Stability of Disulfide-Linked ADCs

ADC LinkerSteric HindranceHalf-life in Mouse PlasmaReference(s)
Unhindered DisulfideNone~24 hours[2]
SPDBHindered> 7 days[2]
sulfo-SPDBHinderedHigh stability[7]

Conclusion

Disulfide linkers are a valuable tool in the design and development of antibody-drug conjugates. Their ability to remain stable in circulation and selectively release their cytotoxic payload within the reducing environment of tumor cells offers a significant advantage in targeted cancer therapy. The protocols and data presented in this document provide a comprehensive resource for researchers to effectively utilize disulfide linker technology in their ADC development programs. Careful consideration of linker design, including the incorporation of steric hindrance, can further optimize the stability and therapeutic index of these promising anti-cancer agents.

References

Application Notes and Protocols for the Conjugation of Propargyl-PEG1-SS-PEG1-PFP Ester to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the potent payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the use of Propargyl-PEG1-SS-PEG1-PFP ester , a cleavable linker, in the development of ADCs.

This linker possesses three key functional elements:

  • A Pentafluorophenyl (PFP) ester for covalent attachment to primary or secondary amines (e.g., lysine (B10760008) residues) on the antibody. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1][2][3][4][5]

  • A disulfide bond (SS) that is stable in systemic circulation but is readily cleaved in the reducing environment of the intracellular space, ensuring the controlled release of the cytotoxic payload within the target cell.[6][7][][9]

  • A terminal propargyl group (alkyne) which serves as a versatile handle for the subsequent attachment of an azide-containing payload via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[9][10][11]

These features make this compound a valuable tool for the construction of homogeneous and effective ADCs.

Experimental Overview

The generation of an ADC using this linker involves a two-stage process. The first stage is the conjugation of the linker to the antibody. The second stage is the "clicking" of the payload to the antibody-linker conjugate.

Caption: Two-stage workflow for ADC synthesis.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data ranges for the conjugation and characterization of ADCs using amine-reactive linkers. Optimal values for this compound should be determined empirically.

Table 1: Reaction Conditions for Antibody-Linker Conjugation

ParameterRecommended RangeNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can promote aggregation.
Linker:Antibody Molar Ratio5:1 to 20:1Varies depending on the desired Drug-to-Antibody Ratio (DAR).
Reaction BufferPhosphate Buffered Saline (PBS) or Borate BufferMust be amine-free (e.g., no Tris or Glycine).
pH7.2 - 8.5PFP esters are more reactive at slightly alkaline pH.[3]
Co-solvent5-10% DMSO or DMFTo dissolve the PFP ester linker before adding to the aqueous buffer.[1]
Reaction Temperature4°C to 25°CLower temperatures can be used for longer reaction times to minimize potential antibody degradation.
Reaction Time1 - 4 hoursCan be extended overnight at 4°C.

Table 2: Expected Outcomes and Characterization

ParameterTypical ValueMethod of Determination
Drug-to-Antibody Ratio (DAR)2 - 8Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS).
Conjugation Efficiency> 90%Determined by comparing the amount of conjugated vs. unconjugated antibody.
Purity of Conjugate> 95%Size Exclusion Chromatography (SEC), SDS-PAGE.
In Vitro Stability (Plasma)> 95% after 7 daysLC-MS based methods to measure payload deconjugation.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent attachment of the linker to lysine residues on a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting columns (e.g., Sephadex G-25) or tangential flow filtration (TFF) system

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.

  • Conjugation Reaction:

    • Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction at room temperature (20-25°C) for 1-2 hours with gentle mixing.

  • Quenching:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM Tris.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, use a TFF system for larger scale purifications.

  • Characterization:

    • Determine the protein concentration of the purified propargyl-functionalized antibody using a BCA assay or by measuring absorbance at 280 nm.

    • The degree of linker incorporation can be assessed by Mass Spectrometry.

Caption: Workflow for antibody-linker conjugation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Payload

This protocol describes the attachment of an azide-functionalized payload to the propargyl-functionalized antibody.

Materials:

  • Propargyl-functionalized antibody

  • Azide-functionalized payload

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Reducing Agent: Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer: PBS, pH 7.4

  • Purification: Desalting columns or TFF system

Procedure:

  • Preparation of Reagents:

    • Prepare fresh Sodium Ascorbate solution.

    • Prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:2 molar ratio. Allow to stand for 5 minutes at room temperature.

  • Click Reaction:

    • In a reaction tube, combine the propargyl-functionalized antibody and the azide-payload (typically at a 5-10 fold molar excess over the alkyne groups on the antibody).

    • Add the catalyst premix to the antibody/payload mixture.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove excess payload, catalyst, and other reagents by purifying the ADC using a desalting column or TFF, exchanging into a suitable formulation buffer.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR of the purified ADC using HIC-HPLC or LC-MS.

    • Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC.

    • In Vitro Cell Cytotoxicity: Evaluate the potency of the ADC on a target-positive cell line.

    • Stability: Assess the stability of the ADC in plasma by incubating at 37°C and measuring the amount of intact ADC over time by LC-MS.

Caption: Workflow for payload attachment via CuAAC.

Conclusion

The this compound is a versatile and efficient linker for the development of cleavable ADCs. The use of PFP ester chemistry provides a robust method for antibody modification, while the propargyl handle allows for the specific and efficient attachment of a payload via click chemistry. The incorporated disulfide bond facilitates controlled payload release in the target cell's reducing environment. The protocols provided herein offer a solid foundation for researchers to develop novel and effective antibody-drug conjugates. It is recommended to optimize the reaction conditions for each specific antibody and payload combination to achieve the desired product characteristics.

References

Application Notes and Protocols for the Purification of Biomolecules after Pentafluorophenyl (PFP) Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl (PFP) esters are highly efficient amine-reactive reagents used for the covalent conjugation of molecules to biomolecules such as proteins, peptides, and oligonucleotides.[1][2][3] The PFP ester group reacts with primary and secondary amines to form stable amide bonds.[1][4] This chemistry is widely employed to attach labels, drugs, or other moieties to biomolecules for various applications in research and drug development. A key advantage of PFP esters over other amine-reactive crosslinkers, like N-hydroxysuccinimide (NHS) esters, is their increased stability towards hydrolysis, which can lead to more efficient and reproducible conjugation reactions.[1][2][3]

Following the conjugation reaction, the mixture contains the desired biomolecule conjugate, as well as unreacted PFP ester, hydrolyzed PFP ester, and potentially unreacted biomolecule and aggregated products. The removal of these impurities is a critical downstream step to ensure the purity, safety, and efficacy of the final product. The choice of purification method depends on the properties of the biomolecule, the conjugated moiety, and the scale of the reaction.

This document provides detailed application notes and protocols for the purification of various biomolecules after PFP ester conjugation.

General PFP Ester Conjugation and Purification Workflow

The overall process involves the conjugation of a PFP ester-activated molecule to a biomolecule, followed by a purification step to isolate the desired conjugate.

PFP_Ester_Conjugation_Workflow cluster_conjugation Conjugation Reaction cluster_purification Purification Biomolecule Biomolecule (Protein, Peptide, Oligonucleotide) Reaction_Mix Reaction Mixture Biomolecule->Reaction_Mix pH 7.2-8.5 Buffer PFP_Ester PFP Ester-Activated Molecule PFP_Ester->Reaction_Mix Organic Co-solvent (e.g., DMSO, DMF) Purification_Step Purification Method (SEC, IEX, RP-HPLC, TFF/Dialysis) Reaction_Mix->Purification_Step Pure_Conjugate Purified Biomolecule Conjugate Purification_Step->Pure_Conjugate Impurities Unreacted Reagents, Byproducts, Aggregates Purification_Step->Impurities

Caption: General workflow for PFP ester conjugation and subsequent purification.

Purification of Protein & Antibody Conjugates

Proteins and antibodies are large biomolecules, and their purification post-conjugation often relies on differences in size, charge, or hydrophobicity between the conjugate and impurities.

Purification Techniques and Quantitative Data
Purification MethodPrincipleTypical YieldTypical PurityKey AdvantagesKey Considerations
Size Exclusion Chromatography (SEC) Separation based on molecular size.[5][6][7]>90%>95%Mild conditions, preserves protein structure and function.[5][6]Resolution depends on the size difference between conjugate and impurities.
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.[8][9][10]80-95%>98%High resolution and capacity.[9]Requires optimization of pH and salt concentration.
Tangential Flow Filtration (TFF) / Diafiltration Separation based on molecular weight cutoff membranes.[11][12]>95%>95%Scalable, efficient for buffer exchange and removal of small molecules.[13]May not remove protein aggregates effectively.
Dialysis Diffusion-based separation of molecules across a semi-permeable membrane.[2][3]>90%VariableSimple, gentle method for buffer exchange and removing small molecules.Time-consuming, not easily scalable.
Experimental Protocols

This protocol is suitable for removing unreacted small molecule PFP esters and byproducts from a protein conjugate.

Materials:

  • Conjugation reaction mixture

  • SEC column (e.g., Sephadex G-25, PD-10 desalting column)[4]

  • Equilibration/running buffer (e.g., PBS, pH 7.4)

  • Fraction collector (optional)

  • UV spectrophotometer

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the running buffer at the recommended flow rate.

  • Sample Loading: Load the conjugation reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[14]

  • Elution: Elute the column with the running buffer. The larger protein conjugate will elute first, followed by the smaller unreacted PFP ester and byproducts.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to detect the protein conjugate.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary.

SEC_Workflow Start Start: Conjugation Reaction Mixture Equilibrate Equilibrate SEC Column with Running Buffer Start->Equilibrate Load Load Sample onto Column Equilibrate->Load Elute Elute with Running Buffer Load->Elute Collect Collect Fractions and Monitor A280 Elute->Collect Pool Pool Fractions Containing Purified Conjugate Collect->Pool End End: Purified Protein Conjugate Pool->End

Caption: Workflow for protein conjugate purification using SEC.

TFF is widely used in the manufacturing of ADCs for buffer exchange and removal of organic solvents and unreacted small molecules.[11][15]

Materials:

  • Crude ADC conjugation mixture

  • TFF system with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 30 kDa)

  • Diafiltration buffer (e.g., formulation buffer)

  • Concentration buffer (if different from diafiltration buffer)

Procedure:

  • System Setup: Assemble the TFF system with the selected membrane and sanitize as per the manufacturer's instructions.

  • Initial Concentration (Optional): Concentrate the crude ADC solution to a target concentration (e.g., 25-30 g/L).

  • Diafiltration: Perform diafiltration in constant-volume mode by adding diafiltration buffer at the same rate as the permeate removal. This step removes organic solvents, unreacted drug-linker, and other small molecule impurities. Typically, 5-10 diavolumes are sufficient.[14]

  • Final Concentration: Concentrate the purified ADC to the desired final concentration.

  • Product Recovery: Recover the purified and concentrated ADC from the TFF system.

TFF_Workflow Start Start: Crude ADC Mixture Concentrate1 Initial Concentration (Optional) Start->Concentrate1 Diafiltrate Diafiltration (5-10 Diavolumes) Concentrate1->Diafiltrate Concentrate2 Final Concentration Diafiltrate->Concentrate2 Recover Product Recovery Concentrate2->Recover End End: Purified ADC Recover->End

Caption: Workflow for ADC purification using TFF.

Purification of Peptide Conjugates

Peptide conjugates are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC) due to its high resolving power.

Purification Technique and Quantitative Data
Purification MethodPrincipleTypical YieldTypical PurityKey AdvantagesKey Considerations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[16][17]50-80%>98%High resolution, suitable for complex mixtures.[16]Requires optimization of mobile phase and gradient.
Experimental Protocol

Materials:

  • Conjugation reaction mixture

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Acidify the reaction mixture with TFA to a final concentration of 0.1%.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject the prepared sample onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptide conjugate. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the desired product peak, monitoring absorbance at 214 nm or 280 nm.

  • Analysis and Lyophilization: Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry) and lyophilize the pure fractions to obtain the final product.

RPHPLC_Workflow Start Start: Peptide Conjugation Reaction Mixture Sample_Prep Sample Preparation (Acidification with TFA) Start->Sample_Prep Column_Equil Equilibrate RP-HPLC Column Sample_Prep->Column_Equil Inject Inject Sample Column_Equil->Inject Elute Elute with Gradient of Acetonitrile/Water/TFA Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity Collect->Analyze Lyophilize Lyophilize Pure Fractions Analyze->Lyophilize End End: Purified Peptide Conjugate Lyophilize->End

Caption: Workflow for peptide conjugate purification using RP-HPLC.

Purification of Oligonucleotide Conjugates

Purification of oligonucleotide conjugates often involves ion-pair reversed-phase (IP-RP) HPLC or anion-exchange (AEX) HPLC to separate the desired product from failure sequences and other impurities.[18]

Purification Techniques and Quantitative Data
Purification MethodPrincipleTypical YieldTypical PurityKey AdvantagesKey Considerations
Ion-Pair Reversed-Phase (IP-RP) HPLC Separation based on hydrophobicity, enhanced by an ion-pairing agent.[18]40-70%>95%High resolution for separating oligonucleotides of similar length.Requires removal of the ion-pairing agent post-purification.
Anion-Exchange (AEX) HPLC Separation based on the negative charge of the phosphate (B84403) backbone.[18][19]50-80%>95%Good separation of full-length sequences from shorter failure sequences.[19]Can be sensitive to secondary structures.
Experimental Protocol

Materials:

  • Oligonucleotide conjugation reaction mixture

  • AEX-HPLC system and column

  • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

  • Desalting column

Procedure:

  • Sample Preparation: Dilute the conjugation reaction mixture in Mobile Phase A.

  • Column Equilibration: Equilibrate the AEX column with Mobile Phase A.

  • Sample Injection: Inject the prepared sample onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide conjugate. The more negatively charged (longer) oligonucleotides will elute at higher salt concentrations.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Desalting: Desalt the pooled fractions using a desalting column to remove the high concentration of salt.

  • Analysis and Lyophilization: Analyze the desalted product for purity and lyophilize to obtain the final product.

Conclusion

The purification of biomolecules after PFP ester conjugation is a critical step to ensure the quality and reliability of the final product. The choice of purification method should be tailored to the specific biomolecule and the intended application. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to achieve high-purity biomolecule conjugates.

References

Troubleshooting & Optimization

Optimizing PFP Ester Conjugation Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize pentafluorophenyl (PFP) ester conjugation reactions. PFP esters are a class of reagents that react with primary and secondary amines to form stable amide bonds and are valued for their high reactivity and increased resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[1][2][3] This guide will address common issues encountered during experiments to ensure efficient and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using PFP esters over NHS esters for amine conjugation?

PFP esters offer two primary advantages over the more common NHS esters:

  • Greater Resistance to Hydrolysis: PFP esters are significantly more stable in aqueous solutions.[1][4] This lower susceptibility to spontaneous hydrolysis means more of the active ester is available to react with the target amine, leading to more efficient reactions and often requiring a smaller excess of the labeling reagent.[1]

  • Faster Reaction Kinetics: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, leading to faster reaction rates with amines (aminolysis).[1]

Q2: What is the optimal pH for PFP ester conjugation reactions?

The optimal pH range for PFP ester conjugation to primary amines is typically between 7.2 and 8.5.[2][5][6] In this range, the target amine groups are sufficiently deprotonated and therefore more nucleophilic and reactive.[6] While a slightly basic pH can enhance the reaction rate, pH values above 8.5 can significantly increase the rate of PFP ester hydrolysis, which can reduce conjugation efficiency.[2][5]

Q3: What solvents should be used to dissolve PFP esters?

PFP esters are moisture-sensitive and should be dissolved in a minimal amount of a dry, water-miscible organic solvent immediately before use.[7] The most commonly recommended solvents are anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2] Stock solutions of PFP esters are not recommended for long-term storage as the ester can degrade over time.[2][7]

Q4: Which buffers are compatible with PFP ester conjugation?

It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the PFP ester. Suitable buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES[8]

  • Bicarbonate/carbonate[5][8]

  • Borate[5][8]

Buffers containing Tris or glycine (B1666218) should be avoided in the reaction mixture but can be used to quench the reaction.[8]

Q5: How should PFP esters be stored?

Due to their moisture sensitivity, PFP esters should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.[2][9] Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.[7]

Troubleshooting Guide

This section addresses common problems encountered during PFP ester conjugation reactions and provides systematic solutions.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of PFP Ester: The reagent was exposed to moisture before or during the reaction.Ensure the PFP ester is stored properly with a desiccant and brought to room temperature before opening.[2][9] Use anhydrous solvents for dissolution and prepare the solution immediately before use.[2]
Inactive Biomolecule: The amine groups on the target molecule are not available for reaction.Confirm the purity and concentration of your biomolecule. Ensure the buffer pH is optimal (7.2-8.5) for deprotonation of the amine groups.[2][5]
Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate using a desalting column or dialysis.[6]
Insufficient Molar Excess of PFP Ester: The ratio of PFP ester to the target molecule is too low.Increase the molar excess of the PFP ester. A typical starting point is a 5- to 20-fold molar excess.[1] The optimal ratio may need to be determined empirically.
Precipitation of Reagents or Biomolecule Low Solubility of PFP Ester: The PFP ester is not fully dissolved in the aqueous reaction buffer.First, dissolve the PFP ester in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer. The final concentration of the organic solvent should ideally be less than 10% to avoid denaturation of proteins.[6][9]
Biomolecule Aggregation: The addition of the organic solvent or changes in the reaction conditions cause the biomolecule to aggregate.Add the PFP ester solution slowly to the biomolecule solution while gently stirring.[5] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[5]
High Degree of Labeling / Aggregation of Conjugate Excessive Molar Ratio of PFP Ester: Too much labeling reagent was used, leading to multiple modifications and potential aggregation.Reduce the molar excess of the PFP ester in the reaction. Optimize the ratio by testing a range of molar excesses.
Prolonged Reaction Time: The reaction was allowed to proceed for too long.Reduce the incubation time. Monitor the reaction progress using techniques like HPLC or LC-MS to determine the optimal time point to stop the reaction.[5]
Difficulty with Purification Inefficient Removal of Unreacted Reagents: The purification method is not suitable for separating the conjugate from excess PFP ester and byproducts.Use size-exclusion chromatography (e.g., desalting columns) or dialysis to efficiently remove small molecules from the larger biomolecule conjugate.[10]
Loss of Product During Workup: The PFP ester is unstable under the purification conditions.If using aqueous workups, perform them quickly with cold solutions and avoid basic conditions that can hydrolyze the ester.[2]

Experimental Protocols

General Protocol for Protein Conjugation with PFP Ester

This protocol provides a general procedure for conjugating a PFP ester to a protein, such as an antibody.

Materials:

  • Protein to be conjugated

  • PFP ester reagent

  • Amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)[6]

  • Anhydrous DMSO or DMF[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]

  • Desalting column or dialysis cassette for purification[1]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[1]

    • If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the PFP Ester Solution:

    • Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[5]

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar excess (e.g., 5, 10, or 20-fold) of the PFP ester stock solution to the stirring protein solution.[1]

    • Ensure the final concentration of the organic solvent is below 10%.[9]

  • Incubate:

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[5] Gentle stirring or agitation can improve efficiency.[6]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[5][8]

  • Purify the Conjugate:

    • Remove unreacted PFP ester and byproducts by purifying the conjugate using a desalting column or dialysis against an appropriate storage buffer.[1][10]

Comparative Hydrolysis Rate of Active Esters

This protocol outlines a method to compare the rate of hydrolysis of PFP esters with other active esters like NHS esters.

Materials:

  • PFP ester

  • NHS ester

  • Aqueous buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate buffer, pH 8.5)[1]

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the PFP and NHS esters in a dry, water-miscible organic solvent.

  • Add a small aliquot of each stock solution to separate volumes of the aqueous buffer at a defined temperature.

  • Monitor the hydrolysis of the esters over time by measuring the increase in absorbance at a wavelength corresponding to the leaving group (pentafluorophenol or N-hydroxysuccinimide).

  • Plot the absorbance versus time to determine the rate of hydrolysis for each ester under the tested conditions.

Visual Guides

PFP_Ester_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Biomolecule Prepare Biomolecule Initiate Conjugation Initiate Conjugation Prepare Biomolecule->Initiate Conjugation Prepare PFP Ester Prepare PFP Ester Prepare PFP Ester->Initiate Conjugation Incubate Incubate Initiate Conjugation->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Analyze Conjugate Analyze Conjugate Purify Conjugate->Analyze Conjugate

Caption: General experimental workflow for PFP ester conjugation.

PFP_Ester_Reaction_Mechanism R-COOH Carboxylic Acid PFP_Ester PFP Ester R-COOH->PFP_Ester Activation PFP-OH Pentafluorophenol PFP-OH->PFP_Ester Amide_Bond Amide Bond Conjugate PFP_Ester->Amide_Bond + R'-NH2 (Aminolysis) Hydrolysis Hydrolysis (Side Reaction) PFP_Ester->Hydrolysis + H2O Amine R'-NH2 (Primary Amine) Amine->Amide_Bond

Caption: PFP ester activation and conjugation reaction mechanism.

Troubleshooting_PFP_Conjugation Low Yield Low Yield? Check Hydrolysis PFP Ester Hydrolyzed? Low Yield->Check Hydrolysis Precipitation Precipitation? Low Yield->Precipitation Check Buffer Amine-free Buffer? Check Hydrolysis->Check Buffer No Check Molar Ratio Increase Molar Ratio? Check Buffer->Check Molar Ratio Yes Success Success Check Molar Ratio->Success Yes Check Solubility Use Co-solvent? Precipitation->Check Solubility Optimize Conditions Optimize T°/Time? Check Solubility->Optimize Conditions No Optimize Conditions->Success Yes

Caption: Decision tree for troubleshooting low yield in PFP ester conjugations.

References

troubleshooting low yield in Propargyl-PEG1-SS-PEG1-PFP ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG1-SS-PEG1-PFP ester. The content is designed to help you diagnose and resolve common issues, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a heterobifunctional crosslinker used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[][2] It features three key components:

  • A Pentafluorophenyl (PFP) ester group for reacting with primary or secondary amines (like those on lysine (B10760008) residues of proteins) to form stable amide bonds.[2][3][4]

  • A disulfide (-S-S-) bond , which provides a cleavable linkage. This bond is stable under physiological conditions but can be cleaved by reducing agents or the high concentration of glutathione (B108866) inside cells, allowing for controlled payload release.[3][5][]

  • A propargyl group (a terminal alkyne) that enables covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[][7][8]

Q2: What are the main advantages of using a PFP ester over a more common NHS ester? A2: The primary advantage of PFP esters is their increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[4] PFP esters are less susceptible to hydrolysis, the main competing side reaction in aqueous buffers.[2] This enhanced stability leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules.[3]

Q3: What is the optimal pH for reacting the PFP ester with an amine? A3: The optimal pH range for the reaction between a PFP ester and a primary amine is typically between 7.2 and 8.5.[4] Lower pH levels can significantly reduce the reactivity of the amine, while pH values above 8.5 can increase the rate of PFP ester hydrolysis, reducing the amount of reagent available for conjugation.[4][9]

Q4: Will the disulfide bond in the linker be stable during the conjugation reaction? A4: Yes, the disulfide bond is generally stable under the recommended reaction conditions for PFP ester coupling (pH 7.2-8.5). Disulfide bonds are thermodynamically stable at physiological pH in the absence of free thiols or reducing agents.[3] To ensure its stability, it is critical to avoid adding reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your reaction mixture.[][10]

Q5: Is the terminal alkyne (propargyl group) stable under the recommended reaction conditions? A5: The propargyl group is stable under the typical pH conditions (7.2-8.5) used for PFP ester conjugation. While terminal alkynes are weakly acidic (pKa ≈ 26), they require a very strong base (like sodium amide) for deprotonation.[11][12] The bases and pH levels used in these conjugation reactions are not strong enough to cause significant deprotonation or unwanted side reactions of the alkyne.[12]

Troubleshooting Guide

This guide provides solutions to common problems encountered during conjugation reactions.

Issue 1: Low or No Conjugation Yield

Q: I am observing a very low yield of my desired conjugate. What are the common causes and how can I troubleshoot this? A: Low yield is a frequent issue that can stem from several factors related to reagents, reaction conditions, or the purification process. Use the following workflow and table to diagnose the problem.

G start Low Yield Observed check_reagent 1. Verify Reagent Quality & Handling start->check_reagent check_conditions 2. Review Reaction Conditions start->check_conditions check_buffer 3. Check Buffer Composition start->check_buffer check_purification 4. Evaluate Purification Method start->check_purification sol_reagent1 Use fresh, high-purity linker. Equilibrate to RT before opening. check_reagent->sol_reagent1 Moisture contamination? Linker degradation? sol_reagent2 Prepare PFP ester solution immediately before use. Do not store. check_reagent->sol_reagent2 Hydrolysis of PFP ester? sol_conditions1 Optimize pH to 7.2-8.5. check_conditions->sol_conditions1 pH too low/high? sol_conditions2 Increase molar excess of PFP linker (e.g., 5-20 fold). check_conditions->sol_conditions2 Insufficient linker? sol_conditions3 Extend reaction time or perform at 4°C overnight. check_conditions->sol_conditions3 Reaction incomplete? sol_buffer Use amine-free buffers (PBS, HEPES). Perform buffer exchange if needed. check_buffer->sol_buffer Competing amines (Tris, Glycine)? sol_purification Ensure MWCO of dialysis membrane is appropriate. Optimize chromatography gradient. check_purification->sol_purification Product loss during purification?

Caption: Troubleshooting workflow for low conjugation yield.

Possible Cause Recommended Solution Citations
Reagent Quality & Handling
PFP ester hydrolysis due to moisture.The PFP ester reagent is moisture-sensitive. Store it at -20°C with a desiccant. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]
PFP ester degradation in solution.Dissolve the PFP ester in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use. Do not prepare and store stock solutions, as the PFP moiety readily hydrolyzes.[2]
Reaction Conditions
Suboptimal pH.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Use buffers like PBS, HEPES, or bicarbonate.[4]
Insufficient molar ratio of linker.Increase the molar excess of the PFP ester linker relative to the amine-containing molecule. A 2:1 to 10:1 ratio is a good starting point to optimize.[4]
Incomplete reaction.Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules. Monitor progress if possible.[4]
Low biomolecule concentration.If possible, increase the concentration of the target molecule to improve reaction kinetics. A typical range is 0.5-5 mg/mL.[4]
Buffer Composition
Competing nucleophiles in buffer.Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the PFP ester. If your biomolecule is in such a buffer, perform a buffer exchange into an amine-free buffer before the reaction.[2]
Presence of reducing agents.Unintentional presence of reducing agents (e.g., DTT, TCEP) will cleave the disulfide bond. Ensure all buffers are free from these agents.[][10]
Purification Issues
Loss of product during purification.If using dialysis, ensure the molecular weight cutoff (MWCO) is appropriate to retain your conjugate. For chromatography, optimize the elution gradient to ensure proper separation and recovery.[13 from initial search]
Issue 2: Presence of Unexpected Byproducts

Q: My analysis shows multiple products or unexpected molecular weights. What could be the cause? A: Unexpected byproducts can arise from side reactions involving the linker or the biomolecule.

G cluster_main Desired Reaction cluster_side Potential Side Reactions Linker Propargyl-PEG-SS-PEG-PFP Product Desired Conjugate Linker->Product Amine Reaction Hydrolysis Hydrolyzed Linker (Inactive Acid) Linker->Hydrolysis High pH / H2O Disulfide_Cleavage Cleaved Linker (Two Fragments) Linker->Disulfide_Cleavage Contamination Biomolecule Biomolecule-NH2 Biomolecule->Product Aggregation Biomolecule Aggregation Biomolecule->Aggregation Harsh Conditions Water H2O (from buffer) Water->Hydrolysis Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Disulfide_Cleavage

Caption: Desired reaction pathway and potential side reactions.

Side Product / Observation Possible Cause Recommended Solution Citations
Unreacted biomolecule.Inefficient reaction (see Issue 1) or hydrolysis of the PFP ester before it can react.Follow the troubleshooting steps for low yield. Ensure the PFP ester is handled correctly to minimize hydrolysis.[2]
Species with cleaved disulfide bond.Contamination of buffers with reducing agents (e.g., DTT, TCEP).Prepare fresh buffers and ensure no carryover of reducing agents from previous experimental steps like protein purification or disulfide reduction.[][10]
Aggregated protein/biomolecule.The conjugation process (e.g., addition of organic solvent, pH changes) can sometimes lead to protein aggregation.Reduce the final concentration of the organic co-solvent (ideally <10%). Perform the reaction at a lower temperature (e.g., 4°C). Ensure the biomolecule is stable at the chosen reaction pH.[18 from initial search]

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein

This protocol provides a general guideline. Optimal conditions, such as the molar ratio of linker to protein, may need to be determined empirically.

Materials:

  • Protein with primary amines (e.g., antibody)

  • This compound

  • Anhydrous organic solvent (DMSO or DMF)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., desalting column, dialysis cassette)

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Workup & Purification p1 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer) p2 2. Prepare PFP Ester Solution (Dissolve in DMSO/DMF immediately before use) r1 3. Initiate Reaction (Slowly add PFP ester to protein solution) p2->r1 r2 4. Incubate (1-4h at RT or overnight at 4°C) r1->r2 c1 5. Quench Reaction (Optional) (Add Tris buffer to consume excess linker) r2->c1 c2 6. Purify Conjugate (SEC, Dialysis, etc.) c1->c2 c3 7. Analyze Product (SDS-PAGE, MS, HPLC) c2->c3

Caption: General experimental workflow for PFP ester conjugation.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer to a final concentration of 2-10 mg/mL. If the protein was stored in a buffer containing amines (like Tris), perform a buffer exchange using a desalting column or dialysis.[2]

  • Prepare PFP Ester Solution: Immediately before use, weigh the required amount of this compound and dissolve it in a minimal volume of anhydrous DMSO or DMF.[2]

  • Initiate Conjugation: Slowly add the desired molar equivalent of the PFP ester solution to the stirring protein solution. The final concentration of the organic co-solvent should ideally be less than 10% to avoid protein denaturation. [18 from initial search]

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Gentle agitation can improve efficiency.[4]

  • Quench (Optional): To stop the reaction and consume any excess PFP ester, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purify: Remove unreacted PFP ester and byproducts. See the purification protocol below for common methods.

  • Analyze: Characterize the final conjugate using appropriate methods such as SDS-PAGE (to observe the mass shift), Mass Spectrometry (to confirm conjugation), or HPLC.

Protocol 2: Purification of the PEGylated Conjugate

The choice of purification method depends on the size of the biomolecule and the properties of the conjugate.

A. Size Exclusion Chromatography (SEC) / Desalting

  • Principle: Separates molecules based on their hydrodynamic radius. This is very effective for removing small, unreacted linker molecules from a large protein conjugate. [6, 7 from initial search]

  • Procedure:

    • Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) or an SEC column with the desired storage buffer.

    • Apply the reaction mixture to the column.

    • Collect the fractions containing the high-molecular-weight conjugate, which will elute first.

B. Dialysis

  • Principle: Uses a semi-permeable membrane to separate molecules based on size.

  • Procedure:

    • Transfer the reaction mixture to a dialysis cassette with a Molecular Weight Cut-Off (MWCO) significantly smaller than the molecular weight of your conjugate (e.g., 10 kDa MWCO for a 150 kDa antibody).

    • Place the cassette in a large volume of the desired storage buffer (at least 100x the sample volume) at 4°C. [13 from initial search]

    • Stir the buffer gently.

    • Perform at least 2-3 buffer changes over 24 hours to ensure complete removal of small molecules. [13 from initial search]

    • Recover the purified conjugate from the cassette.

C. Ion Exchange Chromatography (IEX)

  • Principle: Separates molecules based on charge. PEGylation can shield surface charges on a protein, altering its elution profile and allowing separation of species with different degrees of PEGylation. [6, 7 from initial search]

  • Procedure: This method is more complex and requires optimization of the column type (anion or cation exchange), buffer pH, and salt gradient for elution. It is particularly useful for separating mono-PEGylated from multi-PEGylated species. [7 from initial search]

References

Technical Support Center: Preventing Premature Cleavage of Disulfide Linkers in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with disulfide-linked Antibody-Drug Conjugates (ADCs). This guide addresses specific issues that may be encountered during experiments involving the premature cleavage of disulfide linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature cleavage of disulfide linkers in my ADC in vivo?

A1: Premature cleavage of disulfide linkers is a significant challenge and can be attributed to several factors. The primary cause is the reductive environment of systemic circulation. Specific causes include:

  • Thiol-Disulfide Exchange with Serum Proteins: Human serum albumin (HSA) contains a free cysteine residue (Cys34) that can react with the disulfide linker on your ADC. This thiol-disulfide exchange reaction leads to the premature release of the cytotoxic payload and its subsequent conjugation to albumin[1].

  • Reduction by Small Molecule Thiols: Endogenous small molecule thiols, such as glutathione (B108866) (GSH), are present in the plasma (though at lower concentrations than within cells) and can reduce the disulfide bond, leading to payload release[2].

  • Enzymatic Cleavage: While the main intended cleavage mechanism is reductive, some enzymes present in the blood, like thioredoxin (TRX) and glutaredoxin (GRX), may catalytically cleave certain disulfide bonds[1].

  • Instability of the Linker Chemistry: The intrinsic chemical stability of the disulfide bond itself plays a crucial role. Linkers with low steric hindrance are more susceptible to reduction[2][3].

Q2: My disulfide-linked conjugate is showing high levels of premature payload release in plasma stability assays. What are the potential causes and how can I fix this?

A2: High levels of premature payload release in plasma stability assays are a common issue. The likely causes are direct reduction of the disulfide bond or exchange with plasma components. Here are some troubleshooting strategies:

  • Increase Steric Hindrance: Introduce bulky groups, such as methyl groups, adjacent to the disulfide bond. This sterically shields the bond from attacking thiols, increasing its stability. For example, incorporating a gem-dimethyl substitution on the payload side of the linker has been shown to improve stability[1][4].

  • Optimize Linker Design: Design linkers that are less susceptible to exchange reactions. This can be achieved by increasing steric hindrance or by optimizing the electronic environment around the disulfide bond[1][5].

  • Site-Specific Conjugation: The site of conjugation on the antibody can influence the local protein environment, which may offer protection to the disulfide bond. Consider using engineered cysteines for site-specific conjugation to position the linker in a more stable location[1][2].

  • Evaluate Linker Susceptibility to Enzymes: Test the stability of your linker in the presence of purified thioredoxin and glutaredoxin to determine if enzymatic cleavage is a significant degradation pathway. If so, a linker redesign to be less of a substrate for these enzymes may be necessary[1].

Q3: How does steric hindrance around the disulfide bond affect the stability and efficacy of an ADC?

A3: Steric hindrance is a critical factor in the design of disulfide linkers for ADCs. It directly impacts both the stability of the ADC in circulation and the efficiency of payload release within the target cell.

  • Increased Stability: Increasing steric hindrance, for instance by adding methyl groups near the disulfide bond, makes the linker more resistant to reduction by thiols in the bloodstream[2][3]. This leads to greater stability and a longer half-life of the intact ADC in plasma.

  • Impact on Efficacy: While high stability is desirable, excessive steric hindrance can also slow down the release of the payload inside the target tumor cells, where a reductive environment is necessary for cleavage. The key is to find a balance. An ADC with intermediate disulfide bond stability may exhibit the best efficacy, as it is stable enough in circulation but can still efficiently release its payload in the tumor microenvironment[3]. The number of methyl groups on the carbon atom adjacent to the disulfide is a primary determinant of the bond's stability and resistance to reduction[2].

Q4: Can the choice of conjugation site on the antibody affect the stability of the disulfide linker?

A4: Yes, the conjugation site can significantly influence the stability of the disulfide linker. Attaching a payload directly to engineered cysteines on the antibody can create a local protein environment that sterically protects the disulfide bond from premature reduction in circulation[2]. This approach can decouple circulation stability from intracellular release, allowing for the use of less sterically hindered and more readily cleavable linkers that are still stable in vivo due to the protective effect of the antibody structure[2][6].

Troubleshooting Guide

This guide will help you systematically troubleshoot issues related to the premature cleavage of disulfide linkers in your ADCs.

Problem: My ADC shows poor in vivo efficacy and/or high off-target toxicity, and I suspect premature linker cleavage.

Step 1: Assess In Vitro Plasma Stability

  • Question: Have you performed an in vitro plasma stability assay?

  • Action: Incubate your ADC in human and/or mouse plasma for various time points (e.g., 0, 24, 48, 96, 168 hours) and measure the amount of released payload.

  • Analysis: If you observe significant payload release over time, this confirms linker instability in a physiological environment.

Step 2: Identify the Cleavage Mechanism

  • Question: What is causing the cleavage in plasma?

  • Action:

    • Thiol-Disulfide Exchange: Perform the plasma stability assay in the presence of a thiol-blocking agent like N-ethylmaleimide (NEM). If payload release is reduced, thiol-disulfide exchange with plasma proteins like albumin is a likely cause.

    • Enzymatic Cleavage: Incubate the ADC with purified thioredoxin (TRX) and glutaredoxin (GRX) to see if these enzymes can cleave the linker[1].

  • Analysis: Pinpointing the primary cleavage mechanism will guide your optimization strategy.

Step 3: Redesign the Disulfide Linker

  • Question: How can I improve the stability of my linker?

  • Action:

    • Increase Steric Hindrance: Synthesize linker variants with increasing steric bulk (e.g., one, two, or three methyl groups) adjacent to the disulfide bond[2][3].

    • Modify Electronic Properties: Alter the electronic environment around the disulfide bond to make it less susceptible to reduction.

  • Analysis: Test the new linker variants in the in vitro plasma stability assay to identify a candidate with improved stability.

Step 4: Optimize Conjugation Strategy

  • Question: Can I improve stability without changing the linker chemistry?

  • Action:

    • Site-Specific Conjugation: If you are using lysine (B10760008) conjugation, which results in a heterogeneous mixture, consider re-engineering your antibody to include engineered cysteines for site-specific conjugation[2].

    • Explore Different Sites: If you are already using site-specific conjugation, test different cysteine locations on the antibody to find a site that provides better protection for the disulfide linker.

  • Analysis: Compare the in vitro and in vivo stability of ADCs prepared with different conjugation strategies.

Data Presentation

Table 1: Impact of Steric Hindrance on Disulfide Bond Stability

Number of Methyl Groups Adjacent to DisulfideStability in Plasma (t½)In Vitro Reduction Rate (by DTT)In Vivo Efficacy
0LowHighPoor
1ModerateModerateGood
2 (gem-dimethyl)HighLowOptimal[3]
3Very HighVery LowReduced

This table summarizes the general trend observed when varying steric hindrance around the disulfide linker. Actual values will depend on the specific ADC and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Materials:

    • ADC of interest

    • Human or mouse plasma (freshly prepared with anticoagulant)

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • Analytical method for detecting released payload (e.g., LC-MS/MS, ELISA)[7][8]

  • Procedure:

    • Dilute the ADC to a final concentration of 100 µg/mL in plasma.

    • Prepare control samples by diluting the ADC in PBS.

    • Aliquot the samples for each time point (e.g., 0, 6, 24, 48, 72, 168 hours).

    • Incubate the samples at 37°C.

    • At each time point, take an aliquot and immediately process it to stop any further reaction (e.g., by protein precipitation with acetonitrile).

    • Analyze the samples to quantify the concentration of the released payload and the intact ADC.

  • Data Analysis:

    • Plot the percentage of intact ADC over time.

    • Calculate the half-life (t½) of the ADC in plasma.

Protocol 2: In Vivo Efficacy Study in Xenograft Model

  • Materials:

    • Immunodeficient mice (e.g., nude or SCID)[8]

    • Human cancer cell line expressing the target antigen[8]

    • ADC of interest

    • Vehicle control (e.g., PBS)

    • Calipers for tumor measurement

  • Procedure:

    • Implant the cancer cells subcutaneously into the mice[8].

    • Allow the tumors to grow to a specific size (e.g., 100-200 mm³)[8].

    • Randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses)[8].

    • Administer the ADC, typically via a single intravenous (IV) injection[8].

    • Measure the tumor volume and body weight regularly (e.g., twice weekly)[8].

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Evaluate the anti-tumor activity of the ADC compared to the vehicle control.

    • Monitor body weight as an indicator of toxicity.

Visualizations

Premature_Cleavage_Mechanism cluster_circulation Systemic Circulation cluster_cleavage Premature Cleavage cluster_consequences Consequences ADC Antibody-Drug Conjugate (Intact Disulfide Linker) Released_Payload Released Payload (Inactive in Circulation) ADC->Released_Payload Thiol-Disulfide Exchange ADC->Released_Payload ADC->Released_Payload Albumin_Payload Albumin-Payload Adduct ADC->Albumin_Payload Payload Transfer Reduced_Efficacy Reduced Efficacy ADC->Reduced_Efficacy Loss of Payload Albumin Serum Albumin (with free Cys34) Albumin->Released_Payload Albumin->Albumin_Payload GSH Glutathione (GSH) GSH->Released_Payload Reduction Enzymes Reductive Enzymes (e.g., TRX, GRX) Enzymes->Released_Payload Enzymatic Cleavage Off_Target_Toxicity Off-Target Toxicity Released_Payload->Off_Target_Toxicity Albumin_Payload->Off_Target_Toxicity

Caption: Mechanism of premature disulfide linker cleavage in circulation.

Experimental_Workflow Start Start: ADC with Disulfide Linker In_Vitro_Stability In Vitro Plasma Stability Assay Start->In_Vitro_Stability Quantify_Release Quantify Payload Release (e.g., LC-MS/MS) In_Vitro_Stability->Quantify_Release Assess_Stability Assess Linker Stability Quantify_Release->Assess_Stability Stable Linker is Stable Assess_Stability->Stable Low Release Unstable Linker is Unstable Assess_Stability->Unstable High Release In_Vivo_Study In Vivo Efficacy & Toxicology Study Stable->In_Vivo_Study Redesign_Linker Redesign Linker (e.g., add steric hindrance) Unstable->Redesign_Linker Redesign_Linker->In_Vitro_Stability Re-evaluate End End: Optimized ADC In_Vivo_Study->End

Caption: Experimental workflow for assessing and optimizing disulfide linker stability.

Troubleshooting_Tree Start Problem: Premature Payload Release Check_Plasma_Stability Is ADC unstable in in vitro plasma assay? Start->Check_Plasma_Stability Yes_Unstable Yes Check_Plasma_Stability->Yes_Unstable Yes No_Stable No Check_Plasma_Stability->No_Stable No Identify_Mechanism What is the cleavage mechanism? Yes_Unstable->Identify_Mechanism Cause_In_Vivo Consider other in vivo factors: - Rapid clearance - Non-specific uptake No_Stable->Cause_In_Vivo Thiol_Exchange Thiol-Disulfide Exchange Identify_Mechanism->Thiol_Exchange Blocked by NEM Enzymatic Enzymatic Cleavage Identify_Mechanism->Enzymatic Cleaved by TRX/GRX Increase_Hindrance Increase Steric Hindrance (e.g., add methyl groups) Thiol_Exchange->Increase_Hindrance Change_Site Change Conjugation Site (Site-specific conjugation) Thiol_Exchange->Change_Site Redesign_Linker Redesign Linker to be non-enzymatic substrate Enzymatic->Redesign_Linker Solution Solution: Optimized, Stable ADC Increase_Hindrance->Solution Change_Site->Solution Redesign_Linker->Solution

Caption: Troubleshooting decision tree for premature disulfide linker cleavage.

References

Technical Support Center: Propargyl-PEG1-SS-PEG1-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG1-SS-PEG1-PFP ester. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of this reagent during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they influence its solubility?

A1: The solubility of this compound is a result of the interplay between its different functional components. The molecule contains both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. The polyethylene (B3416737) glycol (PEG) linkers are hydrophilic and generally improve water solubility[1][2]. Conversely, the pentafluorophenyl (PFP) ester and the propargyl group are more hydrophobic, which can decrease water solubility[3][4][5]. The overall solubility in aqueous solutions is a balance of these opposing characteristics.

G Structural Influences on Solubility cluster_molecule This compound cluster_properties Solubility Contribution Propargyl Propargyl Group PEG1_1 PEG1 Propargyl->PEG1_1 Hydrophobic Hydrophobic (Decreases aqueous solubility) Propargyl->Hydrophobic SS Disulfide Bond PEG1_1->SS Hydrophilic Hydrophilic (Increases aqueous solubility) PEG1_1->Hydrophilic PEG1_2 PEG1 SS->PEG1_2 PFP_ester PFP Ester PEG1_2->PFP_ester PEG1_2->Hydrophilic PFP_ester->Hydrophobic G start Start: Solubility Issue (Precipitate observed) q1 Is the reagent fully dissolved in the organic solvent (e.g., anhydrous DMSO/DMF)? start->q1 sol1 Action: Gently warm and vortex. Ensure solvent is anhydrous. q1->sol1 No q2 Did precipitation occur after adding to the aqueous buffer? q1->q2 Yes sol1->q1 sol2 Action: Decrease final concentration. Increase organic co-solvent percentage (not to exceed 10%). q2->sol2 Yes q3 Is the buffer appropriate? (amine-free, pH 7.2-8.5) q2->q3 No sol2->q3 sol3 Action: Exchange into a recommended buffer (e.g., PBS). Avoid Tris or glycine. q3->sol3 No end Resolution: Reagent is soluble and ready for reaction. q3->end Yes sol3->end

References

Technical Support Center: Improving the Efficiency of Amine Coupling with PFP Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amine coupling reactions using pentafluorophenyl (PFP) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using PFP esters over N-hydroxysuccinimide (NHS) esters for amine coupling?

PFP esters offer two main advantages over the more common NHS esters: greater resistance to hydrolysis and faster reaction kinetics with primary and secondary amines.[1] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, leading to a more reactive ester, while also making the pentafluorophenolate a better leaving group.[1] This results in more efficient and reliable conjugation reactions, particularly in the aqueous environments often used for modifying biomolecules.[1]

Q2: What is the optimal pH for amine coupling reactions with PFP esters?

For reactions involving primary amines, a pH range of 7.2 to 8.5 is generally considered optimal.[2][3] In this range, the amine is sufficiently deprotonated and thus nucleophilic.[2] It is important to avoid higher pH values, as this can significantly increase the rate of PFP ester hydrolysis, which will compete with the desired aminolysis reaction and reduce your yield.[2][4]

Q3: What are the recommended solvents for dissolving PFP esters?

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to an aqueous reaction mixture.[2][5] For applications involving biomolecules, the final concentration of the organic solvent should ideally be kept below 10% to maintain protein solubility and stability.[4]

Q4: How should PFP esters be stored?

PFP esters are sensitive to moisture.[2][5] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.[2][5] It is also recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.[4][5]

Q5: Can I prepare stock solutions of PFP esters?

It is strongly advised to prepare solutions of PFP esters immediately before use.[2][5] Due to their susceptibility to hydrolysis, preparing stock solutions for storage is not recommended as the ester will degrade over time into the non-reactive carboxylic acid.[2][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Efficiency 1. Hydrolyzed PFP ester: The reagent may have degraded due to improper storage or exposure to moisture.[2] 2. Suboptimal pH: The reaction pH may be too low, resulting in protonated and non-nucleophilic amines.[3] 3. Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for the PFP ester.[4][5] 4. Insufficient mixing: The PFP ester, dissolved in an organic solvent, may not be dispersing effectively in the aqueous reaction mixture.[2]1. Use a fresh vial of PFP ester and ensure it is handled under anhydrous conditions.[2] 2. Adjust the reaction pH to the optimal range of 7.2-8.5.[2][3] 3. Exchange the buffer to an amine-free buffer such as phosphate-buffered saline (PBS).[4][5] 4. Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[2]
Inconsistent Results 1. Degraded PFP ester: The quality of the PFP ester can vary between batches or due to improper storage.[2]1. Always store PFP esters at -20°C with a desiccant.[2] It is good practice to qualify a new batch with a small-scale control reaction.[2]
Presence of a byproduct with the same mass as the desired product, but a different retention time in HPLC. 1. Racemization: Loss of stereochemical integrity at the α-carbon of the activated amino acid.[6]1. Optimize coupling conditions by exploring different bases or additives known to suppress racemization.[7]
Unexpected Byproducts 1. Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptide, leading to chain termination, especially with Proline or Glycine sequences.[6] 2. Trifluoroacetyl (TFA) Adducts: Modification of the peptide by trifluoroacetic acid, if used for cleavage from a resin.[6]1. Use pre-formed PFP esters to avoid exposing the growing peptide chain to activating reagents for extended periods.[6] 2. Ensure complete removal of TFA during workup.
Loss of Product During Workup 1. Hydrolysis during aqueous workup: PFP esters can be unstable in aqueous basic conditions, such as washing with sodium bicarbonate solution.[2]1. Consider using a non-aqueous workup or purification method like silica (B1680970) gel chromatography if the product is stable under those conditions.[2]

Data and Performance

PFP esters have demonstrated superior performance compared to other active esters in terms of both stability and reactivity.

Table 1: Comparative Stability of Acyl Electrophiles

CompoundStability (Neat, under air)Stability (Aqueous MeCN)
Acyl ChlorideHalf-life of ~24hFully decomposed within 15 mins
AnhydrideHalf-life of ~100hHalf-life of ~140h
NHS EsterNo detectable decomposition after 300h-
PFP Ester No detectable decomposition after 300h ~6-fold more stable than NHS ester
Data adapted from a comparative study on the stability of various acyl electrophiles derived from cyclohexane (B81311) carboxylic acid.[8]

Table 2: Relative Coupling Speeds of Active Esters

Active EsterRelative Coupling Speed
p-Nitrophenyl ester (ONp)1
Pentachlorophenyl ester (OPCP)3.4
Pentafluorophenyl ester (OPFP) 111
Kinetic studies show PFP esters to be significantly more reactive in aminolysis reactions.[9]

Experimental Protocols

Protocol 1: General Procedure for Amine Coupling using a PFP Ester

This protocol outlines a general method for conjugating a PFP ester to a protein or other amine-containing biomolecule.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)[2][3]

  • PFP ester[2]

  • Anhydrous DMSO or DMF[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]

  • Purification column (e.g., size-exclusion chromatography)[2]

Procedure:

  • Equilibrate the PFP ester vial to room temperature before opening.[4][5]

  • Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[2][3]

  • Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.[2] A molar ratio of PFP ester to free amine between 2:1 and 10:1 is a good starting point.[3]

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2][3]

  • To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.[2]

  • Purify the conjugate using a suitable chromatography method to remove unreacted PFP ester and byproducts.[2][3]

Protocol 2: Monitoring PFP Ester Stability by HPLC

This protocol provides a method to determine the hydrolytic stability of a PFP ester in a specific buffer.

Materials:

  • PFP ester[2]

  • Anhydrous DMSO or DMF[2]

  • Buffer of interest (e.g., PBS, pH 7.4)[2]

  • HPLC system with a C18 column and UV detector[2]

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)[2]

Procedure:

  • Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.[2]

  • Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.[2]

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]

  • Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.[2]

  • Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.[2]

Visual Guides

Amine_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent_Prep Prepare PFP Ester Solution (Anhydrous DMSO/DMF) Coupling Initiate Coupling Reaction (RT, 1-4h or 4°C overnight) Reagent_Prep->Coupling Biomolecule_Prep Prepare Biomolecule (Amine-free buffer, pH 7.2-8.5) Biomolecule_Prep->Coupling Quench Quench Reaction (e.g., Tris buffer) Coupling->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Analyze Product (HPLC, MS) Purify->Analyze

Caption: General experimental workflow for amine coupling with PFP esters.

Troubleshooting_PFP_Coupling Start Low Coupling Efficiency? Check_Ester Is PFP Ester Fresh & Stored Properly? Start->Check_Ester Yes Check_pH Is pH between 7.2-8.5? Check_Ester->Check_pH Yes Use_Fresh Use Fresh PFP Ester Check_Ester->Use_Fresh No Check_Buffer Is Buffer Amine-Free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Change_Buffer Change to Amine-Free Buffer Check_Buffer->Change_Buffer No Review_Mixing Review Mixing Protocol Check_Buffer->Review_Mixing Yes

Caption: A decision tree for troubleshooting low PFP ester coupling efficiency.

PFP_vs_NHS PFP_Ester PFP Ester High_Reactivity Faster Aminolysis PFP_Ester->High_Reactivity Leads to High_Stability Lower Hydrolysis PFP_Ester->High_Stability Leads to NHS_Ester NHS Ester Lower_Reactivity Slower Aminolysis NHS_Ester->Lower_Reactivity Leads to Lower_Stability Higher Hydrolysis NHS_Ester->Lower_Stability Leads to Improved_Efficiency Improved Coupling Efficiency High_Reactivity->Improved_Efficiency Results in High_Stability->Improved_Efficiency Results in

Caption: Logical relationship of PFP ester advantages over NHS esters.

References

Technical Support Center: PFP Esters in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of Pentafluorophenyl (PFP) esters in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are PFP esters and what are their primary applications?

Pentafluorophenyl (PFP) esters are active esters used for chemical conjugation, particularly in bioconjugation and peptide synthesis.[1] They are favored for their high reactivity towards primary and secondary amines to form stable amide bonds.[1][2][3] Their enhanced performance is due to the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group.[2]

Q2: What is the main side reaction of PFP esters in aqueous solutions?

The primary side reaction and degradation pathway for a PFP ester in an aqueous solution is hydrolysis.[1][4] This reaction results in the formation of the corresponding carboxylic acid and pentafluorophenol, which are unreactive towards amines.[1] The rate of this hydrolytic degradation increases with higher pH.[1][4][5][6]

Q3: How do PFP esters compare to N-hydroxysuccinimide (NHS) esters in terms of stability?

PFP esters are known to be more stable and less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1][2][3][7][8][9][10] This increased stability leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules.[2] While both are sensitive to pH, the slower hydrolysis rate of PFP esters provides a significant advantage.[2][7]

Q4: What is the optimal pH for conducting reactions with PFP esters?

For reactions with primary amines, a pH range of 7.2 to 8.5 is generally considered optimal.[1][11] In this range, the amine nucleophile is sufficiently deprotonated and reactive.[1] It is important to note that pH values above this range can significantly accelerate the rate of PFP ester hydrolysis, which competes with the desired conjugation reaction.[1][4]

Q5: How should PFP esters be stored?

PFP esters are sensitive to moisture.[1][4] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.[1][4]

Q6: Is it advisable to prepare stock solutions of PFP esters?

It is strongly recommended to prepare solutions of PFP esters immediately before use.[1][9][10] Due to their susceptibility to hydrolysis, even in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time.[1][9][10]

Q7: What are the recommended solvents for dissolving PFP esters?

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their use in aqueous reaction mixtures.[1][4][9][10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Conjugation Efficiency Degraded PFP Ester: The PFP ester may have been compromised by moisture during storage.[1]Always store PFP esters at -20°C with a desiccant.[1] It is good practice to qualify a new batch with a small-scale control reaction.[1]
Hydrolysis of PFP Ester: The PFP ester hydrolyzed before reacting with the target molecule. This is accelerated at high pH.[1][4]Ensure the reaction pH is within the optimal range (7.2-8.5).[1] Prepare the PFP ester solution immediately before use.[1]
Inactive Biomolecule: The amine groups on the target biomolecule may be protonated or otherwise unreactive.Ensure the reaction buffer is amine-free (e.g., PBS, HEPES) and at an appropriate pH to deprotonate the target amines.[9][10][12]
Insufficient Mixing: The PFP ester, dissolved in an organic solvent, may not be dispersing well in the aqueous reaction mixture.[1]Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[1]
Inconsistent Results Variable PFP Ester Quality: The quality of the PFP ester may vary between batches or due to improper storage.[1]Store PFP esters properly at -20°C with a desiccant.[1] Qualify new batches with a control reaction.[1]
Moisture Contamination: Larger scale reactions may have a higher chance of moisture contamination.[1]Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture.[1]
Loss of Product During Workup Hydrolysis During Aqueous Workup: PFP esters can be unstable under aqueous basic conditions used during extraction (e.g., washing with sodium bicarbonate solution).[1]If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step.[1] Consider non-aqueous workup methods like silica (B1680970) gel chromatography if the product is stable under those conditions.[1]

Data Presentation

Table 1: Comparative Stability of Active Esters in Aqueous Acetonitrile

Active EsterHalf-life (t½)
PFP Ester More stable than NHS Ester
NHS Ester Less stable than PFP Ester

PFP esters are known to be more stable towards hydrolysis than NHS esters.[1]

Table 2: Effect of pH on the Half-life of an NHS Ester

pHHalf-life (t½) of NHS Ester
8.0210 minutes
8.5180 minutes
9.0125 minutes

This table for NHS esters can be used as a general reference to understand the trend that PFP esters will also follow, although they are more stable.[1]

Experimental Protocols

Protocol 1: General Procedure for Amine Conjugation using a PFP Ester

This protocol describes a general method for conjugating a PFP ester to a protein containing primary amines.[1]

  • Materials:

    • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5).[1][11]

    • PFP ester.

    • Anhydrous DMSO or DMF.[1]

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]

    • Purification column (e.g., size-exclusion chromatography).[1]

  • Procedure:

    • Equilibrate the PFP ester vial to room temperature before opening to avoid moisture condensation.[4][9]

    • Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1][11]

    • Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.[1]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][11]

    • To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.[1]

    • Purify the conjugate using a suitable chromatography method to remove unreacted PFP ester and byproducts.[1]

Protocol 2: Monitoring PFP Ester Stability by HPLC

This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a given buffer.[1]

  • Materials:

    • PFP ester.

    • Anhydrous DMSO or DMF.[1]

    • Buffer of interest (e.g., PBS, pH 7.4).[1]

    • HPLC system with a C18 column and UV detector.[1]

    • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA).[1]

  • Procedure:

    • Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.[1]

    • Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.[1]

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

    • Analyze the samples by HPLC to monitor the decrease in the PFP ester peak area and the increase in the hydrolyzed carboxylic acid peak area over time.

Visualizations

PFP_Ester_Reactions cluster_main Desired Reaction Pathway cluster_side Side Reaction PFP_Ester PFP_Ester Amide_Bond Stable Amide Bond PFP_Ester->Amide_Bond + Amine (pH 7.2-8.5) Amine Primary/Secondary Amine (R-NH2) Amine->Amide_Bond PFP_Ester_Side PFP Ester Hydrolysis Hydrolysis Products (Carboxylic Acid + PFP) PFP_Ester_Side->Hydrolysis + H2O (rate increases with pH) Water Water (H2O) Water->Hydrolysis

Caption: Reaction pathways of PFP esters in aqueous solutions.

Troubleshooting_Workflow start Low/No Conjugation check_pfp Is PFP ester stored correctly (-20°C, desiccant)? start->check_pfp check_solution Was PFP ester solution prepared fresh? check_pfp->check_solution Yes store_correctly Store PFP ester properly. check_pfp->store_correctly No check_ph Is reaction pH between 7.2-8.5? check_solution->check_ph Yes prepare_fresh Prepare fresh PFP ester solution. check_solution->prepare_fresh No check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH of reaction buffer. check_ph->adjust_ph No change_buffer Use an amine-free buffer (e.g., PBS). check_buffer->change_buffer No success Re-run Experiment check_buffer->success Yes store_correctly->success prepare_fresh->success adjust_ph->success change_buffer->success

Caption: Troubleshooting workflow for low PFP ester conjugation.

References

Technical Support Center: Disulfide Bond Stability in Circulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with disulfide bonds in circulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of disulfide bonds in therapeutic proteins during in vivo circulation?

A1: Disulfide bonds, crucial for maintaining the tertiary and quaternary structure of many therapeutic proteins, can exhibit instability in circulation due to several factors.[1] The primary mechanisms leading to disulfide bond cleavage and rearrangement in vivo include:

  • Thiol-Disulfide Exchange: This is a major pathway for disulfide bond cleavage in the bloodstream.[2][3] It involves the reaction of a disulfide bond with a free thiol group, such as that from albumin, cysteine, or glutathione (B108866) present in the plasma.[4][5] This exchange can lead to the formation of mixed disulfides and the reduction of the original disulfide bond.[6]

  • Disulfide Bond Scrambling: Also known as disulfide shuffling, this process involves the rearrangement of native disulfide bonds to form non-native pairings.[7][8] Scrambling can be initiated by the presence of free thiols and is particularly prevalent in certain immunoglobulin G (IgG) subclasses, like IgG2 and IgG4.[7][9] This can lead to structural heterogeneity and potential loss of biological activity.[10]

  • Enzymatic Reduction: Cellular redox systems, such as the thioredoxin system (thioredoxin and thioredoxin reductase) and the glutathione system (glutathione and glutathione reductase), can enzymatically reduce disulfide bonds.[4][11] These enzymes can be released into the circulation from cells, especially under conditions of cell stress or lysis during manufacturing processes.[4]

  • β-Elimination: Under alkaline conditions, disulfide bonds can undergo β-elimination, a chemical degradation pathway that results in the cleavage of the disulfide bond and the formation of a dehydroalanine (B155165) residue and a persulfide.[4] This can lead to protein fragmentation or the formation of non-reducible thioether bonds.[4]

Q2: What are the common analytical methods to detect and characterize disulfide bond instability?

A2: Several analytical techniques are employed to assess the integrity of disulfide bonds in proteins. The choice of method depends on the specific information required, such as the extent of reduction, the location of scrambled bonds, or the overall structural impact.

MethodPrincipleInformation ProvidedThroughputQuantificationStrengthsLimitations
Mass Spectrometry (MS) based Peptide Mapping Proteins are digested under non-reducing conditions, and the resulting disulfide-linked peptides are analyzed by LC-MS/MS.[12][13]Precise location of inter- and intra-chain disulfide bonds. Can identify scrambled or incorrect linkages.[12]Low to MediumRelative quantification of isoforms is possible.High specificity and sensitivity; considered the "gold standard" for definitive characterization.[12]Labor-intensive and technically demanding.[14]
SDS-PAGE (Reducing vs. Non-reducing) The protein is run on a polyacrylamide gel under both reducing (e.g., with DTT or BME) and non-reducing conditions.[12]Indicates the presence of inter-chain disulfide bonds by a shift in molecular weight.[12]HighQualitative / Semi-quantitativeSimple, rapid, and widely accessible for a coarse assessment of overall structure.[12]Provides no information on specific cysteine pairings or intra-chain bonds. Low resolution.[12]
Ellman's Assay (DTNB) 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free sulfhydryl (-SH) groups to produce a colored product measured spectrophotometrically.[12]Quantifies the number of free cysteine residues. The number of disulfide bonds is inferred by comparing results before and after reduction.[12]HighQuantitativeRapid, simple, and suitable for quantifying the overall extent of disulfide bond formation.[12]Indirect method; does not identify which cysteines are bonded. Susceptible to interference from other reducing agents.[12]

Q3: What strategies can be employed to improve the in-vivo stability of disulfide bonds in therapeutic proteins?

A3: Enhancing the stability of disulfide bonds is a critical aspect of developing robust protein therapeutics. Several strategies can be implemented:

  • Protein Engineering:

    • Site-Directed Mutagenesis: Introducing mutations to remove unpaired cysteine residues can prevent disulfide scrambling.[15] Replacing surface-exposed, labile disulfide bonds with more stable linkages or other stabilizing interactions can also be effective.

    • Engineering Novel Disulfide Bonds: Introducing new disulfide bonds at strategic locations can increase the overall thermal and conformational stability of the protein.[16][17] Computational tools can aid in identifying suitable sites for introducing new cysteine pairs.[17]

    • Using Non-Canonical Amino Acids: Incorporating non-canonical amino acids with longer side-chain thiols can form extended disulfide bonds, allowing for cross-linking of more distant sites within a protein and enhancing stability.[16]

  • Formulation Development:

    • pH Optimization: Maintaining the protein formulation at a pH where the reactivity of free thiols is minimized (generally acidic pH) can reduce the rate of thiol-disulfide exchange and β-elimination.

    • Use of Stabilizers: Adding excipients such as metal ions (e.g., copper sulfate) in controlled amounts can sometimes help maintain the oxidized state of cysteines, although this must be carefully optimized to avoid other degradation pathways.

  • Chemical Modification:

    • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) to free cysteine residues can sterically hinder their interaction with reducing agents and other thiols in circulation, thereby improving stability.[18]

Troubleshooting Guides

Problem 1: My therapeutic antibody shows a loss of high molecular weight species and an increase in fragments after incubation in plasma.

  • Possible Cause: Cleavage of inter-chain disulfide bonds.

  • Troubleshooting Steps:

    • Confirm Disulfide Bond Reduction: Run reducing and non-reducing SDS-PAGE to visualize the disappearance of the intact antibody band and the appearance of heavy and light chain fragments under non-reducing conditions.

    • Quantify Free Thiols: Use Ellman's assay to determine if there is an increase in free sulfhydryl groups in your protein after plasma incubation.

    • Identify Cleavage Sites: Perform non-reducing peptide mapping using LC-MS/MS to pinpoint which specific disulfide bonds are being cleaved.

    • Investigate the Mechanism:

      • Thiol-Disulfide Exchange: Assess the susceptibility of your antibody to reduction by common plasma thiols like glutathione and cysteine in vitro.

      • Enzymatic Reduction: Investigate if the reduction is catalyzed by enzymes by adding inhibitors of thioredoxin reductase or glutathione reductase to your in vitro plasma stability assay.

Problem 2: My protein therapeutic exhibits batch-to-batch variability in its disulfide bond profile, leading to inconsistent activity.

  • Possible Cause: Disulfide bond scrambling during production or storage.

  • Troubleshooting Steps:

    • Detailed Characterization of Disulfide Isoforms: Use advanced analytical techniques like non-reducing peptide mapping with LC-MS/MS to identify and quantify the different disulfide-linked species present in each batch.[13][14] Hydrophobic Interaction Chromatography (HIC) can also be used to separate isoforms.[9]

    • Review Manufacturing and Storage Conditions:

      • pH and Temperature: Evaluate the pH and temperature during purification and storage. Alkaline pH and elevated temperatures can promote disulfide scrambling.[9][10]

      • Presence of Reducing Agents: Ensure complete removal of any reducing agents used in earlier steps of the process.

      • Oxidative Stress: Protect the protein from exposure to oxidative stress, which can lead to the formation of reactive oxygen species and subsequent disulfide bond modifications.[8]

    • Optimize Formulation: Re-evaluate the formulation buffer to ensure it provides optimal stability. This may involve adjusting the pH or adding specific excipients.

Experimental Protocols

Protocol 1: Non-Reducing SDS-PAGE for Detecting Inter-chain Disulfide Bond Cleavage

  • Sample Preparation:

    • Prepare two aliquots of your protein sample.

    • To one aliquot (reducing sample), add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 100 mM or β-mercaptoethanol (BME) to a final concentration of 5% (v/v).

    • To the other aliquot (non-reducing sample), add sample buffer without any reducing agent.

    • Heat both samples at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain).

    • Destain the gel and visualize the protein bands.

  • Interpretation:

    • In the reducing lane, the protein should be fully reduced to its constituent polypeptide chains (e.g., heavy and light chains for an antibody).

    • In the non-reducing lane, if the inter-chain disulfide bonds are intact, the protein will migrate as a single band corresponding to its full molecular weight. If the disulfide bonds are cleaved, you will observe bands corresponding to the individual chains.

Protocol 2: Ellman's Assay for Quantifying Free Sulfhydryl Groups

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB (Ellman's reagent) in a suitable buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).

    • Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine or N-acetylcysteine.

  • Assay Procedure:

    • Add your protein sample to the reaction buffer.

    • Add the DTNB stock solution to the sample and standards.

    • Incubate the reaction at room temperature for 15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance of the samples and standards at 412 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of a blank (buffer + DTNB) from your sample and standard readings.

    • Use the standard curve to determine the concentration of free sulfhydryl groups in your protein sample. An increased concentration after incubation in plasma indicates disulfide bond reduction.

Visualizations

Thiol_Disulfide_Exchange cluster_0 Initial State cluster_1 Transition State cluster_2 Final State Protein_S-S Protein-S-S (Intact Disulfide) Mixed_Disulfide Protein-S-S-R (Mixed Disulfide Intermediate) Protein_S-S->Mixed_Disulfide Thiol Attack PlasmaThiol_SH R-SH (Plasma Thiol, e.g., Cysteine) PlasmaThiol_SH->Mixed_Disulfide Protein_SH Protein-SH (Reduced Protein) Mixed_Disulfide->Protein_SH Resolution PlasmaThiol_S-S_Protein R-S-S-Protein (Thiolated Protein) Mixed_Disulfide->PlasmaThiol_S-S_Protein

Caption: Thiol-Disulfide Exchange Pathway.

Disulfide_Scrambling_Workflow cluster_workflow Analytical Workflow for Disulfide Scrambling start Protein Sample with Suspected Scrambling digest Non-Reducing Enzymatic Digestion (e.g., Trypsin) start->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Software for Disulfide Bond Identification) lcms->data_analysis end Identification and Quantification of Scrambled Isoforms data_analysis->end

Caption: Disulfide Scrambling Analysis Workflow.

References

Technical Support Center: Optimizing PFP Ester to Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the molar ratio and other critical parameters for successful PFP ester to amine conjugations.

Frequently Asked Questions (FAQs)

Q1: What are PFP esters and why are they preferred for amine conjugation?

Pentafluorophenyl (PFP) esters are highly reactive reagents used to form stable amide bonds with primary and secondary amines on biomolecules like proteins, peptides, and amine-modified oligonucleotides.[1][2] Their enhanced performance comes from the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester more reactive and the pentafluorophenolate a better leaving group.[2] PFP esters are often considered superior to N-hydroxysuccinimide (NHS) esters because they have a greater resistance to hydrolysis (a competing reaction in aqueous buffers), leading to more efficient and reproducible conjugations.[2][3][4]

Q2: What is the optimal molar ratio of PFP ester to amine?

The ideal molar ratio is highly dependent on the specific biomolecules and desired degree of labeling. However, a general starting point is a 2:1 to 10:1 molar excess of PFP ester to the amine-containing molecule .[1] For protein conjugations, a 10- to 50-fold molar excess of the PFP ester crosslinker over the protein is often used to achieve sufficient activation.[5] More dilute protein solutions may require a greater molar excess to achieve the same level of conjugation.[5] Empirical testing is essential to determine the optimal ratio for a specific application.[5]

Q3: What is the optimal pH for the conjugation reaction?

The optimal pH range for PFP ester reactions with primary amines is typically pH 7.2 to 8.5 .[1][4][6] In this range, the targeted amine groups are sufficiently deprotonated and nucleophilic to react efficiently.[6] Lowering the pH reduces amine reactivity, while pH values above 8.5 can significantly increase the rate of PFP ester hydrolysis, which competes with the desired conjugation reaction.[1][6]

Q4: Which buffers are compatible with PFP ester chemistry?

It is critical to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the PFP ester.[3][5][7]

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are all suitable choices.[1][6][8]

  • Incompatible Buffers: Avoid buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine.[3][7] If your biomolecule is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is necessary before beginning the conjugation.[3][7]

Q5: How should PFP ester reagents be stored and handled?

PFP esters are moisture-sensitive.[5][7]

  • Storage: Store reagents at -20°C with a desiccant.[4][5][7]

  • Handling: Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation.[5][7]

  • Solution Preparation: PFP ester solutions should be prepared immediately before use in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][4][7] Do not prepare stock solutions for storage, as the ester will readily hydrolyze and become non-reactive.[7][9]

Q6: How can I monitor the progress of the reaction?

For proteins and peptides, conjugation can be confirmed by a molecular weight shift observed via HPLC, LC-MS, or MALDI-TOF analysis.[1]

Q7: How can the reaction be stopped or quenched?

If it is necessary to stop the reaction, you can add a buffer containing a high concentration of a primary amine, such as Tris or glycine, to consume any remaining active PFP ester.[1] For reactions involving sulfhydryl-reactive groups in addition to amines, reduced cysteine can be added.[5]

Troubleshooting Guides

Issue: Low or No Conjugation Yield

Possible Cause Recommendation
Incorrect Molar Ratio The molar excess of PFP ester may be too low, especially in dilute solutions. Increase the PFP ester to amine ratio. A typical starting point is a 5-15 fold molar excess of PFP ester to the protein.[6]
Suboptimal pH The reaction buffer pH is outside the optimal 7.2-8.5 range.[1][6] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[6] Verify the pH of your reaction buffer.
Hydrolyzed PFP Ester The PFP ester reagent may have degraded due to moisture exposure.[4] Always use fresh, anhydrous solvent to dissolve the ester immediately before use and ensure the reagent was stored properly at -20°C with a desiccant.[4][5][7]
Competing Nucleophiles The reaction buffer or biomolecule sample contains primary amines (e.g., Tris, glycine).[3][7] Perform a buffer exchange into a non-amine-containing buffer like PBS prior to conjugation.[3][6]
Short Reaction Time The reaction may not have proceeded to completion. While many reactions are complete within 1-4 hours at room temperature, sensitive biomolecules may require incubation overnight at 4°C.[1][6]

Issue: Precipitate Forms During Reaction

Possible Cause Recommendation
Poor Reagent Solubility The PFP ester, dissolved in an organic solvent, is not dispersing properly in the aqueous buffer. Add the PFP ester solution slowly to the biomolecule solution while gently stirring or vortexing.[1][6]
Biomolecule Aggregation The biomolecule itself is prone to aggregation, or the addition of the organic solvent is causing it to precipitate. To improve solubility, you can add 5-10% of a co-solvent like DMSO or DMF to the reaction buffer.[1][6] The final concentration of the organic co-solvent should ideally be less than 10% to avoid denaturation of proteins.[6]
Hydrophobic Conjugate Conjugating a highly hydrophobic PFP ester can decrease the overall solubility of the final product. Consider using a PEGylated version of the PFP ester to increase hydrophilicity.[8]

Data Summary

Table 1: Recommended Reaction Conditions for PFP Ester-Amine Conjugation
ParameterRecommended RangeNotes
Molar Ratio (Ester:Amine) 2:1 to 50:1Highly application-dependent. Start with a 5-15 fold excess for proteins.[1][5][6]
pH 7.2 - 8.5Balances amine reactivity and ester stability.[1][4][6]
Temperature 4°C to 25°CRoom temperature (20-25°C) is common.[1] Use 4°C for sensitive biomolecules.[1][6]
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Can be extended without harm, but reactions are often complete within the specified time.[1][5][6]
Buffer PBS, HEPES, Borate, BicarbonateMust be free of primary amines.[1][3][6]
Solvent for PFP Ester Anhydrous DMSO or DMFPrepare solution immediately before use.[3][4][7]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_biomolecule Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) initiate_reaction Add PFP Ester Solution to Biomolecule Solution (Slowly, with Mixing) prep_biomolecule->initiate_reaction prep_ester Dissolve PFP Ester in Anhydrous DMSO/DMF (Immediately Before Use) prep_ester->initiate_reaction incubate Incubate Reaction (1-4h at RT or Overnight at 4°C) initiate_reaction->incubate quench Quench Reaction (Optional, e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting Column / Dialysis) quench->purify analyze Analyze Conjugate (LC-MS, HPLC, etc.) purify->analyze

Caption: Experimental workflow for PFP ester conjugation.

reaction_pathways PFP_Ester PFP Ester (R-CO-OPFP) Amine Biomolecule-NH2 (Primary Amine) Water H2O (Water) Amide_Bond Stable Amide Bond (R-CO-NH-Biomolecule) Amine->Amide_Bond pH 7.2-8.5 Carboxylic_Acid Inactive Carboxylic Acid (R-COOH) Water->Carboxylic_Acid Rate increases with pH

Caption: Competing reaction pathways in PFP ester conjugation.

Key Experimental Protocol: Protein Conjugation

This protocol provides a general procedure for conjugating a PFP ester to a protein containing primary amines.

1. Material Preparation

  • Protein Solution: Prepare the amine-containing protein in an amine-free buffer (e.g., PBS, 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 2-10 mg/mL.[6] If the protein is in a buffer like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[3]

  • PFP Ester Solution: Immediately before starting the reaction, dissolve the PFP ester reagent in fresh, anhydrous DMSO or DMF to create a 10–100 mM stock solution.[1][6] Do not store this solution.[7][9]

2. Conjugation Reaction

  • Calculate the required volume of the PFP ester solution to achieve the desired molar excess over the protein (e.g., a 10-fold molar excess).

  • While gently stirring the protein solution, slowly add the calculated volume of the PFP ester solution.[1][6] The final concentration of organic solvent should ideally not exceed 10%.[5][6]

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1][6] Gentle agitation can improve efficiency.[6]

3. Purification

  • Once the incubation is complete, remove the excess, unreacted PFP ester and the pentafluorophenol (B44920) byproduct using a desalting column or dialysis equilibrated with an appropriate buffer (e.g., PBS).[3][5][7]

4. Analysis and Storage

  • Confirm the degree of conjugation using an appropriate method such as HPLC or LC-MS.[1]

  • Store the purified protein conjugate under conditions appropriate for the specific protein, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.[9]

References

Validation & Comparative

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies.

Mechanism of Action: Two Distinct Strategies for Payload Release

The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.

Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell.[1] This controlled release can be initiated by:

  • Enzymes: Proteases like cathepsins, which are often upregulated in tumors, can cleave specific peptide sequences (e.g., valine-citrulline) in the linker.[1]

  • pH: The acidic environment of endosomes and lysosomes (pH 4.8-6.0) can hydrolyze acid-labile linkers like hydrazones, while the physiological pH of blood (pH 7.4) keeps them stable.[1]

  • Redox potential: The higher concentration of reducing agents like glutathione (B108866) inside cells can cleave disulfide bonds within the linker.[1]

This targeted release of the payload can lead to a "bystander effect," where the cell-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[2][3] This is particularly advantageous in treating heterogeneous tumors.[2]

Non-cleavable linkers , in contrast, form a highly stable bond between the antibody and the payload.[4] The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[4][5] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[4]

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cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization ADC_cleavable->Internalization_c Lysosome_c Endosome/Lysosome Internalization_c->Lysosome_c Cleavage Linker Cleavage (Enzymes, pH, etc.) Lysosome_c->Cleavage Payload_release_c Payload Release Cleavage->Payload_release_c Bystander_effect Bystander Effect (diffusion to neighboring cells) Payload_release_c->Bystander_effect Target_cell_death_c Target Cell Death Payload_release_c->Target_cell_death_c ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Antibody_degradation Antibody Degradation Lysosome_nc->Antibody_degradation Payload_release_nc Payload-Linker- Amino Acid Release Antibody_degradation->Payload_release_nc Target_cell_death_nc Target Cell Death Payload_release_nc->Target_cell_death_nc

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Quantitative Performance Data

The choice between a cleavable and non-cleavable linker significantly impacts the ADC's performance. The following tables summarize quantitative data from preclinical studies. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature; the data presented here are compiled from various sources to provide a comparative overview.[2]

In Vitro Cytotoxicity
ADC ConstructLinker TypeCell LineTarget AntigenIC50 (M)
mil40-16Cleavable (vc)BT-474HER2Not explicitly stated, used as comparator
mil40-15Non-cleavable (Cys-linker)BT-474HER2~1 x 10⁻¹¹
mil40-15Non-cleavable (Cys-linker)MCF-7 (Bystander)HER2-negative~1 x 10⁻⁹

Data compiled from a comparative guide by BenchChem.[2]

In Vivo Efficacy

Direct comparative in vivo efficacy data for ADCs differing only by the linker are scarce.[2] However, individual studies provide insights into their potency. For instance, an anti-CD22 ADC with a non-cleavable linker (MCC-DM1) and an anti-CD79b ADC with a non-cleavable linker (MC-MMAF) demonstrated complete tumor regression in xenograft models of non-Hodgkin lymphoma.[6] In some studies, ADCs with non-cleavable linkers have shown better in vivo performance than their cleavable counterparts.[4][5]

Pharmacokinetics

Pharmacokinetic parameters are highly dependent on the specific antibody, payload, and experimental model. Generally, non-cleavable linkers are associated with greater plasma stability.[4][5]

ADC AnalyteLinker TypeHalf-Life (t½)Clearance (CL)
Antibody-conjugated MMAE (acMMAE)Cleavable (vc)~3.4 - 12 days~0.10 - 0.9 L/day
Unconjugated MMAECleavable (vc)Shorter than acMMAEHigher than acMMAE

Representative data for vc-MMAE ADCs compiled from a comparative guide by BenchChem.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., SK-BR-3 for HER2-positive)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs (cleavable and non-cleavable)

  • Isotype control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable ADCs, as well as the isotype control. Add the diluted ADCs to the respective wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to a purple formazan (B1609692) product.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the ADC concentration and determine the IC50 value for each construct.

dot

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare ADC Serial Dilutions Incubate_Overnight->Prepare_Dilutions Add_ADCs Add ADCs to Wells Prepare_Dilutions->Add_ADCs Incubate_72_96h Incubate for 72-96 hours Add_ADCs->Incubate_72_96h Add_MTT Add MTT Solution Incubate_72_96h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro cytotoxicity assay.

In Vitro Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.

  • ADC constructs and controls.

  • 96-well plates.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in varying ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADCs at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.

  • Incubation: Incubate the plates for 72-96 hours.

  • Quantification of Viable Ag- Cells: Use fluorescence microscopy or flow cytometry to count the number of viable GFP-expressing Ag- cells in each well.

  • Data Analysis: Compare the viability of Ag- cells in the co-cultures treated with cleavable vs. non-cleavable ADCs to determine the extent of the bystander effect.

In Vivo Efficacy Study

This study assesses the anti-tumor activity of the ADCs in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID).

  • Tumor cells for xenograft model.

  • ADC constructs and vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (cleavable ADC, non-cleavable ADC, vehicle control). Administer the treatments, typically via intravenous injection, at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • Data Analysis: Plot the average tumor volume over time for each treatment group to determine the tumor growth inhibition.

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cluster_decision Linker Selection Considerations Linker_Choice Optimal Linker Choice Tumor_Heterogeneity Tumor Heterogeneity Linker_Choice->Tumor_Heterogeneity influences Antigen_Expression Antigen Expression Level Linker_Choice->Antigen_Expression influences Payload_Properties Payload Properties (e.g., membrane permeability) Linker_Choice->Payload_Properties influences Desired_Toxicity_Profile Desired Toxicity Profile Linker_Choice->Desired_Toxicity_Profile influences

Caption: Key factors influencing the choice between cleavable and non-cleavable linkers.

Conclusion

The choice between a cleavable and non-cleavable linker is a critical decision in ADC design with significant implications for the therapeutic index. Cleavable linkers offer the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors.[2] However, this may come with a higher risk of off-target toxicity due to premature linker cleavage. Non-cleavable linkers generally exhibit greater plasma stability, potentially leading to a wider therapeutic window and reduced off-target effects.[4][5] The optimal linker strategy is dependent on the specific target antigen, the tumor biology, and the physicochemical properties of the payload. A thorough preclinical evaluation using robust experimental methodologies is essential for selecting the most promising ADC candidate for clinical development.

References

PFP Esters: A Superior Alternative for Amine-Reactive Conjugation in Biologics and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Amine-Reactive Chemistries

For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the choice of an amine-reactive chemical group is a critical decision that profoundly influences the efficiency, stability, and overall success of their conjugation strategies. While N-hydroxysuccinimide (NHS) esters have traditionally been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in terms of stability and reactivity. This guide provides an objective comparison of PFP esters with other common amine-reactive groups, supported by experimental data, to empower researchers in selecting the optimal tool for their specific application.

The PFP Ester Advantage: Enhanced Stability and Reactivity

PFP esters are active esters that react with primary and secondary amines to form stable amide bonds.[1] The key to their enhanced performance lies in the electron-withdrawing nature of the pentafluorophenyl group. This property makes the carbonyl carbon of the ester more electrophilic and thus more reactive towards nucleophilic attack by amines. Simultaneously, the pentafluorophenolate anion is an excellent leaving group, further facilitating the reaction.

The primary advantages of PFP esters over other amine-reactive groups, particularly the widely used NHS esters, are their increased stability in aqueous solutions and their high reactivity with amines.[2] This combination translates to more efficient and reproducible conjugation reactions, especially when working with precious biomolecules in aqueous buffers.[2]

Quantitative Performance Comparison

To facilitate an evidence-based selection of an amine-reactive group, the following tables summarize the key performance characteristics of PFP esters in comparison to NHS esters, Sulfo-NHS esters, and isothiocyanates.

ParameterPFP EsterNHS EsterSulfo-NHS EsterIsothiocyanate
Reactive Group Pentafluorophenyl EsterN-Hydroxysuccinimide EsterSulfo-N-Hydroxysuccinimide EsterIsothiocyanate
Target Primary & Secondary AminesPrimary AminesPrimary AminesPrimary Amines
Resulting Bond AmideAmideAmideThiourea
Optimal pH Range 7.2 - 8.57.2 - 8.57.2 - 8.5[3]9.0 - 10.0[4]
Solubility Organic SolventsOrganic SolventsWater-SolubleOrganic Solvents

Table 1: General Properties of Common Amine-Reactive Groups

Stability in Aqueous Buffers: The Hydrolysis Challenge

A significant drawback of many amine-reactive reagents, especially NHS esters, is their susceptibility to hydrolysis in aqueous environments.[5] This competing reaction reduces the concentration of the active ester available for conjugation, leading to lower yields and the need for a larger excess of the labeling reagent.[2] PFP esters exhibit markedly superior resistance to hydrolysis, ensuring that a higher proportion of the reagent remains active throughout the reaction period.[6]

ReagentpH 7.0pH 8.0pH 8.6
PFP Ester More stable than NHS Ester[6]More stable than NHS Ester[6]More stable than NHS Ester[6]
NHS Ester 4 - 5 hours[7]1 hour[7]10 minutes[7]
Sulfo-NHS Ester Generally more stable than NHS esters in aqueous solution[8]Hydrolyzes relatively slowly[5]Susceptible to hydrolysis at basic pH[8]
Reaction Kinetics: The Speed of Conjugation

The efficiency of a conjugation reaction is also determined by the rate at which the desired reaction with the amine occurs (aminolysis). Kinetic studies have demonstrated the superior reactivity of PFP esters in aminolysis compared to other active esters.

ReagentRelative Reaction Rate with Primary Amines
PFP Ester High
NHS Ester Moderate
Isothiocyanate Generally slower than NHS esters

Table 3: Relative Reaction Rates with Primary Amines (Note: Specific second-order rate constants can vary depending on the specific molecule and reaction conditions.)

Experimental Protocols

To provide a practical framework for comparing and utilizing these amine-reactive reagents, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Hydrolytic Half-Life of Active Esters

Objective: To quantitatively compare the stability of PFP, NHS, and Sulfo-NHS esters in a common bioconjugation buffer.

Materials:

  • PFP ester, NHS ester, and Sulfo-NHS ester of a model compound (e.g., biotin)

  • Phosphate Buffered Saline (PBS), 100 mM, pH 7.4

  • Sodium Bicarbonate buffer, 100 mM, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of each active ester in anhydrous DMF or DMSO.

  • Initiate Hydrolysis:

    • For each active ester, add a small volume of the stock solution to the PBS (pH 7.4) and sodium bicarbonate (pH 8.5) buffers to a final concentration of 1 mM.

    • Immediately after addition, vortex the solution for 30 seconds.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of each reaction mixture.

    • Immediately quench the reaction by adding an equal volume of the quenching solution.

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak over time at an appropriate wavelength (e.g., 260 nm for NHS).

    • Calculate the percentage of remaining active ester at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining active ester versus time.

    • The half-life (t₁/₂) can be calculated from the slope (k) of the linear regression using the formula: t₁/₂ = ln(2)/k.

Protocol 2: Comparative Labeling of a Protein with PFP and NHS Esters

Objective: To compare the labeling efficiency of a PFP ester and an NHS ester with a model protein.

Materials:

  • Model protein (e.g., Bovine Serum Albumin, BSA) at 10 mg/mL in PBS, pH 7.4

  • Biotin-PFP ester and Biotin-NHS ester

  • Anhydrous DMF or DMSO

  • Reaction buffer: 100 mM Sodium Bicarbonate, pH 8.3

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay reagents for biotin (B1667282) quantification

  • BCA or Bradford protein assay reagents

Procedure:

  • Prepare Reagent Solutions: Prepare 10 mM stock solutions of Biotin-PFP and Biotin-NHS in anhydrous DMF or DMSO.

  • Protein Preparation: Dilute the BSA stock solution to 2 mg/mL in the reaction buffer.

  • Labeling Reaction:

    • Set up parallel reactions for each active ester.

    • Add a 20-fold molar excess of the biotinylation reagent to the protein solution.

    • Incubate the reactions for 1 hour at room temperature with gentle stirring.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Remove excess, unreacted biotinylation reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Determine Degree of Labeling (DOL):

    • Measure the protein concentration of the purified conjugate using a BCA or Bradford assay.

    • Determine the amount of incorporated biotin using the HABA assay.

    • Calculate the DOL as the molar ratio of biotin to protein.

Visualizing the Advantages and Processes

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the chemical reactions, experimental workflows, and the decision-making process for selecting an appropriate amine-reactive group.

ReactionMechanism cluster_PFP PFP Ester Reaction cluster_NHS NHS Ester Reaction PFP_Ester R-CO-OPFP Amide_Bond_PFP R-CO-NH-R' PFP_Ester->Amide_Bond_PFP + R'-NH₂ Amine R'-NH₂ PFP_Leaving_Group HO-PFP NHS_Ester R-CO-ONHS Amide_Bond_NHS R-CO-NH-R' NHS_Ester->Amide_Bond_NHS + R'-NH₂ Amine2 R'-NH₂ NHS_Leaving_Group HO-NHS ExperimentalWorkflow start Start: Compare Amine-Reactive Reagents prep_reagents Prepare Stock Solutions (PFP, NHS, Sulfo-NHS esters) start->prep_reagents hydrolysis_exp Perform Hydrolysis Assay (Monitor by HPLC) prep_reagents->hydrolysis_exp labeling_exp Perform Protein Labeling (e.g., BSA with Biotin) prep_reagents->labeling_exp analyze_hydrolysis Calculate Hydrolytic Half-Life hydrolysis_exp->analyze_hydrolysis analyze_labeling Determine Degree of Labeling (DOL) labeling_exp->analyze_labeling compare_results Compare Stability and Efficiency analyze_hydrolysis->compare_results analyze_labeling->compare_results conclusion Select Optimal Reagent compare_results->conclusion

References

A Comparative Guide to the Validation of Drug Release from Disulfide-Linked ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) hinges on the critical interplay between linker stability and controlled payload release. Disulfide-linked ADCs, which leverage the differential redox potential between the bloodstream and the intracellular environment, represent a significant class of these targeted therapeutics. This guide provides an objective comparison of disulfide linkers with other common linker technologies, supported by experimental data and detailed methodologies for the validation of drug release.

Comparison of Linker Stability and Payload Release

The efficacy of an ADC is intrinsically tied to the stability of its linker in systemic circulation and its ability to efficiently release the cytotoxic payload within the target cell. Premature drug release can lead to off-target toxicity, while inefficient cleavage at the target site can diminish therapeutic efficacy.

Table 1: Comparative In Vitro Plasma Stability of Common ADC Linkers

Linker TypeCleavage MechanismADC ModelPlasma SourceStability Metric (Half-life or % Intact)Reference
Disulfide Reduction by Glutathione (B108866)anti-CD22-DM1RatADC clearance faster than thioether linked[1]
anti-HER2-DM1MouseADC clearance faster than thioether linked[1]
HIPS-conjugated linkerRat~80% intact after 7 days[2]
Peptide (Val-Cit) Protease (Cathepsin B)cAC10-MMAECynomolgus MonkeyApparent linker half-life of ~230 hours (9.6 days)[3]
anti-CD79b-MMAERatRapid payload loss observed[4]
Trastuzumab-vcMMAEIgG depleted serumDecrease from DAR ~4.5 to ~3 over 7 days
Hydrazone pH-sensitive (acid hydrolysis)Not specifiedHumanHalf-life of 2.6 days[5]
Non-cleavable (Thioether) Antibody degradationanti-CD22-MCC-DM1RatSlower ADC clearance than disulfide linked[1]
anti-HER2-MCC-DM1MouseSlower ADC clearance than disulfide linked[1]

Table 2: Comparative In Vivo Half-Life of ADCs with Different Linkers

Linker TypeADC ModelAnimal ModelHalf-lifeReference
Disulfide Not specifiedNot specifiedLinker half-life of ~144 hours (6.0 days)[6]
Peptide (Val-Cit) cAC10-MMAECynomolgus MonkeyApparent linker half-life of ~230 hours (9.6 days)[3]
Polatuzumab vedotin (anti-CD79b)Human12 days[7]
Enfortumab vedotin (anti-Nectin-4)Human3.4 days[7]
Non-cleavable (Thioether) Ado-trastuzumab emtansine (T-DM1)Not specifiedNot specified[8]
Calicheamicin (Hydrazone) Inotuzumab ozogamicin (B1678132) (anti-CD22)Human12.3 days[7]

Signaling Pathways and Experimental Workflows

Visualizing the biological processes and experimental procedures is crucial for understanding the validation of drug release from ADCs.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (High Glutathione) ADC Disulfide-Linked ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Released Released Payload Lysosome->Payload_Released 4. Glutathione-Mediated Disulfide Cleavage Target Intracellular Target (e.g., Microtubules, DNA) Payload_Released->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cytotoxicity

ADC Internalization and Disulfide Linker Cleavage Pathway.

In_Vitro_Plasma_Stability_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis LC-MS Analysis cluster_data Data Analysis ADC_stock ADC Stock Solution Incubation Incubate ADC in Plasma at 37°C ADC_stock->Incubation Plasma Human/Animal Plasma Plasma->Incubation Timepoints Collect Aliquots at 0, 6, 24, 48, 72, 168 hours Incubation->Timepoints Quench Quench Reaction (e.g., Acetonitrile (B52724) Precipitation) Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant (Contains Free Payload) Centrifuge->Supernatant Pellet Process Pellet (Contains Intact/Partial ADC) Centrifuge->Pellet LCMS_Free LC-MS/MS Quantification of Free Payload Supernatant->LCMS_Free LCMS_Intact Immuno-capture followed by LC-MS Quantification of Intact ADC (DAR) Pellet->LCMS_Intact Data Calculate % Intact ADC, Free Payload Concentration, and Half-life LCMS_Free->Data LCMS_Intact->Data

Experimental Workflow for In Vitro Plasma Stability Assay.

Detailed Experimental Protocols

In Vitro Plasma Stability Assay using LC-MS

This assay determines the stability of an ADC in plasma by measuring the amount of intact ADC and released payload over time.[9]

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Human, mouse, or rat plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Internal standard for LC-MS analysis

  • Immuno-affinity capture beads (e.g., Protein A or anti-human IgG)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma at 37°C.

    • Prepare a stock solution of the test ADC in PBS.

    • Spike the ADC into the plasma to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate the plasma-ADC mixture in a shaking water bath at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes, and extended time points up to 168 hours).

  • Reaction Termination and Protein Precipitation:

    • To each aliquot, add 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins and stop enzymatic reactions.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Analysis of Free Payload:

    • Carefully collect the supernatant, which contains the released payload.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

  • Analysis of Intact ADC:

    • The protein pellet contains the intact and partially deconjugated ADC.

    • Resuspend the pellet in a suitable buffer.

    • Use immuno-affinity capture beads to isolate the ADC from other plasma proteins.

    • Elute the captured ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates drug deconjugation.[10]

  • Data Analysis:

    • Calculate the percentage of the remaining intact ADC at each time point relative to the 0-hour time point.

    • Determine the in vitro plasma half-life (t1/2) by fitting the data to a first-order decay model.[11]

Cathepsin B Cleavage Assay for Peptide Linkers

This assay is used to evaluate the susceptibility of protease-sensitive linkers (e.g., Val-Cit) to cleavage by the lysosomal enzyme Cathepsin B.[12]

Materials:

  • ADC with a peptide linker

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • Activation Buffer for Cathepsin B (if required, as per manufacturer's instructions)

  • Quenching solution (e.g., 10% formic acid)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation:

    • If necessary, activate the Cathepsin B according to the manufacturer's protocol. This may involve pre-incubation in an activation buffer.

  • Assay Setup:

    • Prepare a solution of the ADC in the assay buffer to a final concentration of 1 µM.

    • In a microcentrifuge tube or a 96-well plate, add the ADC solution.

    • Initiate the reaction by adding activated Cathepsin B to a final concentration of 20 nM.

    • Include a negative control with the ADC but without the enzyme.

  • Incubation:

    • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding a quenching solution.

  • Analysis of Payload Release:

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis:

    • Plot the concentration of the released payload against time to determine the rate of enzymatic cleavage.

Conclusion

The validation of drug release is a cornerstone of ADC development. Disulfide-linked ADCs offer a promising strategy for targeted cancer therapy due to their reliance on the distinct redox environments of the bloodstream and the cell's interior. The intracellular concentration of glutathione, a key reducing agent, is significantly higher (in the millimolar range) compared to its concentration in blood plasma (in the micromolar range), providing a biological rationale for the selective cleavage of disulfide linkers within target cells.[13][14][15][16]

However, as the data indicates, no single linker chemistry is universally optimal. While disulfide linkers offer a clear mechanism for intracellular drug release, their stability can vary. In contrast, peptide linkers like Val-Cit demonstrate high plasma stability but are dependent on the expression and activity of specific proteases within the tumor cell. Non-cleavable linkers provide the highest stability but may result in less potent drug metabolites and a limited "bystander effect," which is the killing of adjacent antigen-negative tumor cells by the released, membrane-permeable payload.[2]

A thorough understanding and rigorous experimental validation of linker stability and payload release kinetics, using the methodologies outlined in this guide, are imperative for the rational design and clinical success of the next generation of antibody-drug conjugates.

References

The Influence of PEG Spacer Length in Linkers: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a cornerstone of creating effective bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The incorporation of polyethylene (B3416737) glycol (PEG) spacers of varying lengths into these linkers offers a powerful method to fine-tune the physicochemical and pharmacokinetic properties of the final therapeutic agent. This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to inform the selection of optimal linkers in drug development.

The length of a PEG spacer is not a trivial consideration; it significantly impacts a bioconjugate's solubility, stability, in vivo half-life, and ultimately, its therapeutic efficacy.[1][2] Longer PEG chains can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and an extended circulation half-life.[3] They also create a "hydration shell" that can enhance solubility, particularly for hydrophobic payloads, and shield the conjugate from proteolytic degradation and immunogenic responses.[1][3] However, the choice of PEG length often involves a trade-off, as longer spacers can sometimes introduce steric hindrance, potentially affecting binding affinity or in vitro potency.[1]

Comparative Analysis of PEG Spacer Length on Bioconjugate Properties

The selection of an appropriate PEG spacer length is critical for balancing desired properties such as hydrophilicity, stability, and in vivo performance to achieve an optimal therapeutic window.[4] The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators for ADCs and other bioconjugates.

Data Presentation

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

PEG Spacer LengthClearance Rate (mL/kg/day)Area Under the Curve (AUC) (µg*h/mL)In Vitro Cytotoxicity (IC50)In Vivo Half-Life ExtensionReference
No PEGHighLow~5 nM (estimated)Short[1]
PEG2173,500--[1]
PEG4115,60031.9 nM2.5-fold[1]
PEG86.19,800--[1]
PEG126.010,000--[1]
PEG245.810,000--[1]
10 kDa--111.3 nM11.2-fold[1]

Data synthesized from studies on PEGylated glucuronide-MMAE linkers and affibody-based drug conjugates.[1]

Table 2: Influence of PEG Spacer Length on PROTAC Degradation Efficiency

Target ProteinE3 Ligase LigandPEG Spacer Length (atoms)Degradation Efficiency (DC50/IC50)Reference
ERα-12Similar binding affinity to 16-atom linker[5]
ERα-16Significantly more potent degradation than 12-atom linker[5]
CRBNThalidomide8Optimal for degradation[5]
TBK1VHL< 12No apparent activity[5]
TBK1VHL> 12Robust degradation potential[5]

Note: The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following are representative protocols for key experiments cited in the comparison of different PEG spacer lengths.

ADC Synthesis and Characterization
  • Antibody Modification : A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[2]

  • Drug-Linker Preparation : The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[2]

  • Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.[2]

  • Purification : The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[2]

In Vitro Cytotoxicity Assay
  • Cell Culture : Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment : Cells are treated with serial dilutions of ADCs with varying PEG linker lengths for a specified period (e.g., 72-96 hours).

  • Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[2]

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.[2]

Pharmacokinetics Study
  • Animal Model : Healthy mice or rats are used for the study.[2]

  • Administration : ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[1][2]

  • Blood Sampling : Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.[2]

  • Quantification : The concentration of the ADC in plasma is determined using methods such as ELISA.

  • Data Analysis : Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated.

In Vivo Efficacy Study
  • Animal Model : An appropriate tumor xenograft model is established in immunocompromised mice.

  • Treatment : Once tumors reach a predetermined size, animals are treated with ADCs having different PEG spacer lengths, a vehicle control, and potentially a non-PEGylated control.

  • Monitoring : Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[2]

Visualizing Workflows and Mechanisms

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) - Antibody - Linker (with PEG Spacer) - Cytotoxic Payload Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell (Target Antigen Expression) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Figure 1. General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular PROTAC_molecule PROTAC - Target Binder - PEG Linker - E3 Ligase Binder TargetProtein Target Protein of Interest (POI) PROTAC_molecule->TargetProtein 1. Binding to POI E3Ligase E3 Ubiquitin Ligase PROTAC_molecule->E3Ligase 2. Binding to E3 Ligase TernaryComplex Ternary Complex (POI-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination 3. Proximity-Induced Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome 4. Recognition by Proteasome Degradation Target Protein Degradation Proteasome->Degradation 5. Degradation

Figure 2. Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

PEG_Linker_Optimization_Workflow start Define Therapeutic Target and Payload/Binder synthesis Synthesize Conjugates with Varying PEG Spacer Lengths (e.g., PEG4, PEG8, PEG12, PEG24) start->synthesis in_vitro In Vitro Characterization - Binding Affinity (SPR/ELISA) - Cytotoxicity (IC50) - Stability (Plasma) synthesis->in_vitro pk_studies Pharmacokinetic (PK) Studies in Rodents - Clearance, Half-life, AUC in_vitro->pk_studies selection Select Lead Candidates Based on In Vitro Potency and PK Profile pk_studies->selection selection->synthesis Suboptimal Results in_vivo In Vivo Efficacy Studies in Xenograft Models - Tumor Growth Inhibition selection->in_vivo Promising Candidates optimization Further Optimization (if necessary) in_vivo->optimization

Figure 3. A logical workflow for the optimization of PEG spacer length in linkers.

References

Comparative Efficacy of Antibody-Drug Conjugates: An In-depth Analysis of a Disulfide-PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of Antibody-Drug Conjugates (ADCs) Synthesized with a Propargyl-PEG1-SS-PEG1-PFP Ester Linker.

The efficacy of an Antibody-Drug Conjugate (ADC) is intricately linked to the design of its linker, the crucial bridge between the monoclonal antibody and the cytotoxic payload. This guide provides a detailed comparison of the expected performance of ADCs synthesized with a this compound linker against other common linker technologies. While direct preclinical or clinical data for this specific linker are not publicly available, this analysis is based on the well-established characteristics of its core components: a cleavable disulfide bond and a polyethylene (B3416737) glycol (PEG) spacer.

The this compound linker combines three key features: a disulfide bond for payload release in the reducing intracellular environment, a PEG spacer to enhance hydrophilicity and improve pharmacokinetics, and functional groups (Propargyl and PFP ester) for "click" chemistry and antibody conjugation, respectively. This design aims to create a stable and effective ADC with a favorable therapeutic window.

Mechanism of Action: A Visualized Pathway

The journey of an ADC from administration to therapeutic action is a multi-step process. The following diagram illustrates the canonical pathway of an ADC, highlighting the critical role of the linker in payload delivery.

ADC_Mechanism_of_Action Figure 1. General Mechanism of Action for an Antibody-Drug Conjugate (ADC) cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment cluster_bystander Bystander Effect ADC 1. ADC in Circulation Binding 2. ADC Binds to Target Antigen on Tumor Cell ADC->Binding Tumor Targeting Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Internalization Endosome 4. Trafficking to Endosome/Lysosome Internalization->Endosome Payload_Release 5. Linker Cleavage & Payload Release Endosome->Payload_Release Lysosomal Degradation or Reducing Environment Apoptosis 6. Payload Induces Apoptosis Payload_Release->Apoptosis Target Engagement (e.g., DNA damage, microtubule disruption) Bystander 7. Payload Diffuses to Neighboring Tumor Cells Payload_Release->Bystander Membrane Permeation

Caption: General Mechanism of Action for an Antibody-Drug Conjugate (ADC).

Comparative Performance Analysis

The choice of linker technology significantly impacts an ADC's stability, efficacy, and safety profile. Below is a comparative summary of ADCs featuring a disulfide-PEG linker versus those with other common linker types.

Table 1: Comparative In Vitro Cytotoxicity of Different ADC Linker Technologies

Linker TypeRepresentative PayloadTarget Cell LineIC50 (nM)Key Characteristics
Disulfide-PEG AuristatinHER2+0.1 - 10Cleavable in reducing environments; PEG enhances solubility.
Valine-Citrulline (VC) MMAECD30+0.05 - 5Protease-cleavable; susceptible to premature cleavage in rodent plasma.[1][2]
Non-Cleavable (e.g., SMCC) DM1HER2+1 - 50Relies on antibody degradation for payload release; generally more stable in circulation.[3]

Table 2: Comparative In Vivo Efficacy of Different ADC Linker Technologies in Xenograft Models

Linker TypeTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Key Observations
Disulfide-PEG Ovarian Cancer XenograftSingle DoseHighPEG linker can improve pharmacokinetic profile, leading to enhanced tumor regression.[4]
Valine-Citrulline (VC) Pancreatic XenograftSingle DoseModerate to HighEfficacy can be limited by linker instability in rodent models.[5]
Non-Cleavable (e.g., SMCC) Breast Cancer XenograftSingle DoseModerateOften shows good tolerability and efficacy, particularly in high-antigen expressing tumors.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADC efficacy. The following are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free payload. Treat the cells for 72-96 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

In Vivo Xenograft Tumor Model

This assay evaluates the anti-tumor efficacy of the ADC in a living organism.

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC, vehicle control, and relevant comparator ADCs intravenously at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume and body weight two to three times per week.

  • Endpoint: Conclude the study when tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

ADC Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of premature payload release in plasma.

ADC_Stability_Workflow Figure 2. Workflow for Assessing In Vivo Stability of ADCs Dosing 1. Administer ADC to Animal Model (e.g., mouse) Sampling 2. Collect Blood Samples at Various Time Points Dosing->Sampling Processing 3. Process Blood to Obtain Plasma Sampling->Processing Analysis 4. Quantify Intact ADC and Free Payload (ELISA or LC-MS) Processing->Analysis PK_Profile 5. Determine Pharmacokinetic Profile and Linker Stability Analysis->PK_Profile

Caption: Workflow for Assessing the In Vivo Stability of ADCs.[7]

  • Sample Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C for various time points.

  • Sample Analysis:

    • ELISA: Use a sandwich ELISA to quantify the concentration of total antibody and antibody-conjugated payload. The drug-to-antibody ratio (DAR) can be calculated from these values over time.

    • LC-MS: Employ liquid chromatography-mass spectrometry to separate and quantify the intact ADC, different drug-loaded species, and any released payload.

  • Data Analysis: Determine the half-life of the intact ADC and the rate of payload deconjugation to assess linker stability.

Discussion and Conclusion

The this compound linker represents a modern approach to ADC design, aiming to balance stability in circulation with efficient payload release within the tumor.

  • Efficacy: The disulfide bond is designed for cleavage in the reducing environment of the cell, which is a well-established mechanism for effective payload release. The inclusion of a PEG spacer is anticipated to improve the ADC's pharmacokinetic profile, potentially leading to greater tumor accumulation and enhanced in vivo efficacy compared to linkers without hydrophilic modifiers.[4] The bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, is a potential advantage of cleavable linkers, including disulfide-based ones.[4]

  • Comparison to Alternatives:

    • vs. Peptide Linkers (e.g., Val-Cit): Disulfide linkers offer an alternative cleavage mechanism that is not dependent on specific proteases. This can be advantageous in tumors with low protease expression. However, the Val-Cit linker is generally very stable in human plasma, whereas disulfide bonds can be susceptible to premature reduction.[1][2]

    • vs. Non-Cleavable Linkers: Disulfide-PEG linkers are designed to release the payload in its native, often more potent, form, which can also contribute to a stronger bystander effect.[3] Non-cleavable linkers release the payload with an attached amino acid residue, which may have reduced cell permeability and potency. However, non-cleavable linkers typically exhibit superior plasma stability.[3]

References

A Comparative Guide to the Stability of Propargyl-PEG1-SS-PEG1-PFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo stability of Propargyl-PEG1-SS-PEG1-PFP ester conjugates with alternative linker technologies used in bioconjugation and drug delivery. The stability of a linker is a critical attribute, directly impacting the efficacy and safety of targeted therapies such as antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to minimize off-target toxicity, while enabling efficient cleavage and payload release at the target site.

The this compound linker combines several key features: a propargyl group for bioorthogonal "click chemistry" conjugation, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility and pharmacokinetics, a cleavable disulfide bond sensitive to the reducing environment of the cell, and a pentafluorophenyl (PFP) ester for efficient amine coupling.

Quantitative Data Summary

While direct head-to-head quantitative stability data for the this compound conjugate is not extensively available in the public domain, the following tables summarize the expected performance based on the properties of its components and comparisons with common alternatives.

Table 1: In Vitro Stability Comparison of Linker Chemistries

Linker ComponentAlternativeKey Stability FeatureExpected In Vitro Performance
Disulfide (-S-S-) Maleimide (Thioether)Reductive CleavagePropargyl-PEG1-SS-PEG1-PFP: Stable in plasma, cleavable by glutathione (B108866) (GSH). Cleavage rate is dependent on steric hindrance and GSH concentration.
Maleimide: Forms a stable thioether bond, but can be susceptible to retro-Michael reaction leading to deconjugation in the presence of thiols like albumin.
PFP Ester NHS EsterAmine Reactivity & Hydrolytic StabilityPFP Ester: More resistant to hydrolysis in aqueous buffers compared to NHS esters, leading to potentially higher conjugation efficiency and stability of the unreacted linker.[1][2][3][4]
NHS Ester: Prone to rapid hydrolysis in aqueous solutions, especially at neutral to alkaline pH, which can reduce conjugation efficiency.[5]

Table 2: Expected In Vivo Stability Profile

Conjugate FeatureExpected In Vivo Stability Outcome for this compound ConjugateRationale
Circulating Half-life Moderate to HighThe disulfide bond is designed to be relatively stable in the low thiol environment of the plasma. The PEG spacer can also contribute to a longer half-life.
Payload Release in Plasma LowPremature cleavage of the disulfide bond in plasma is expected to be minimal, reducing systemic toxicity.
Payload Release in Tumor HighThe higher concentration of glutathione in the intracellular environment of tumor cells will facilitate the reductive cleavage of the disulfide bond, releasing the payload.[6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of linker technologies. Below are representative protocols for key stability experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the conjugate in plasma and determine the rate of premature payload release.

Materials:

  • This compound conjugate (e.g., an ADC)

  • Human, mouse, or rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for quantification (e.g., ELISA, LC-MS/MS)

Procedure:

  • Preparation: Dilute the conjugate to a final concentration of 100 µg/mL in pre-warmed plasma.

  • Incubation: Incubate the plasma samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: Immediately stop the reaction by adding an appropriate quenching solution and store samples at -80°C until analysis.

  • Quantification: Analyze the samples to determine the concentration of the intact conjugate and any released payload.

  • Data Analysis: Calculate the half-life (t½) of the conjugate in plasma.

Protocol 2: Glutathione (GSH) Cleavage Assay

Objective: To assess the susceptibility of the disulfide bond to reductive cleavage in an environment mimicking the intracellular cytoplasm.

Materials:

  • This compound conjugate

  • Reduced glutathione (GSH)

  • PBS, pH 7.4

  • Incubator at 37°C

  • Analytical method for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • Reaction Setup: Dilute the conjugate to a final concentration of 1 mg/mL in PBS. Add GSH to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Sample Processing: Stop the reaction (e.g., by adding a quenching agent like N-ethylmaleimide) and prepare for analysis.

  • Quantification: Analyze the samples to measure the amount of intact conjugate and the released payload.

  • Data Analysis: Determine the rate of cleavage of the disulfide bond.

Visualizations

Signaling Pathway: Intracellular Drug Release

The following diagram illustrates the mechanism of payload release from a this compound conjugate upon entering a target cell.

Mechanism of Intracellular Drug Release cluster_extracellular Extracellular (Plasma) cluster_intracellular Intracellular (Tumor Cell) ADC_circulating ADC with Propargyl-PEG1-SS-PEG1-PFP Linker (Stable) ADC_internalized ADC Internalization ADC_circulating->ADC_internalized Targeting & Endocytosis Cleavage Reductive Cleavage of Disulfide Bond ADC_internalized->Cleavage GSH High Glutathione (GSH) Concentration GSH->Cleavage Payload_release Active Payload Released Cleavage->Payload_release Target_action Payload Binds to Intracellular Target Payload_release->Target_action

Caption: Intracellular release of the active payload via reductive cleavage of the disulfide linker.

Experimental Workflow: In Vitro Stability Assessment

The diagram below outlines the general workflow for assessing the in vitro stability of the conjugate in plasma and in the presence of glutathione.

Workflow for In Vitro Stability Assessment cluster_plasma Plasma Stability Assay cluster_gsh Glutathione Cleavage Assay Start Propargyl-PEG1-SS-PEG1-PFP Ester Conjugate Incubate_Plasma Incubate with Plasma (37°C) Start->Incubate_Plasma Incubate_GSH Incubate with GSH (37°C) Start->Incubate_GSH Time_Points_Plasma Collect Aliquots (0-72h) Incubate_Plasma->Time_Points_Plasma Analyze_Plasma Quantify Intact Conjugate & Released Payload (LC-MS/MS) Time_Points_Plasma->Analyze_Plasma Half_Life Determine Plasma Half-life Analyze_Plasma->Half_Life Time_Points_GSH Collect Aliquots (0-240min) Incubate_GSH->Time_Points_GSH Analyze_GSH Quantify Intact Conjugate & Released Payload (HPLC) Time_Points_GSH->Analyze_GSH Cleavage_Rate Determine Cleavage Rate Analyze_GSH->Cleavage_Rate

References

Navigating the Complexity: A Comparative Guide to Mass Spectrometry Characterization of ADCs with Disulfide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of Antibody-Drug Conjugates (ADCs) is paramount to ensuring their safety and efficacy. This is particularly true for ADCs featuring disulfide linkers, where the non-covalent nature of the antibody chains following linker conjugation presents unique analytical challenges. Mass spectrometry (MS) has emerged as a cornerstone technology for the in-depth analysis of these complex biomolecules. This guide provides a comprehensive comparison of MS-based methodologies and other analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization strategy.

The heterogeneity of ADCs, particularly in their drug-to-antibody ratio (DAR), drug load distribution, and conjugation sites, directly impacts their therapeutic window.[1] For ADCs with disulfide linkers, where interchain disulfide bonds of the antibody are reduced to attach the payload, the resulting molecule is held together by non-covalent interactions. This makes them susceptible to dissociation under denaturing conditions, a critical consideration for analytical method development.[2][3]

This guide will delve into the primary MS-based techniques for characterizing these ADCs: Native Mass Spectrometry, Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS), and Peptide Mapping. We will also explore alternative and complementary techniques such as Hydrophobic Interaction Chromatography (HIC) and Capillary Electrophoresis (CE), providing a holistic view of the analytical landscape.

Mass Spectrometry-Based Approaches: A Head-to-Head Comparison

Mass spectrometry offers unparalleled capabilities for determining the molecular weight of intact ADCs and their subunits, providing direct insights into DAR and drug distribution. The choice of the specific MS approach depends on the desired level of detail and the specific characteristics of the ADC.

Parameter Native Mass Spectrometry Reversed-Phase LC-MS (Reduced ADC) Peptide Mapping
Primary Information Intact mass, DAR, Drug Load DistributionMass of light and heavy chains, DARConjugation site, Site occupancy
Sample State Native, non-denaturingDenatured, reduced subunitsDigested peptides
Key Advantages Preserves non-covalent interactions, provides information on the intact ADC, direct DAR calculation.[4][5]High resolution and sensitivity for subunit analysis.Precise localization of drug conjugation.[6]
Key Limitations Lower resolution compared to denaturing techniques, potential for charge state distribution complexity.Indirect DAR calculation, potential for incomplete reduction or re-oxidation.[7]Labor-intensive sample preparation, potential for incomplete digestion and missed cleavages.
Throughput High (direct infusion) to Medium (with SEC)MediumLow
Typical Mass Accuracy < 20 ppm< 10 ppm< 5 ppm

Table 1: Comparison of Mass Spectrometry Techniques for ADC Characterization. This table summarizes the key features and performance characteristics of the three primary MS-based methods for analyzing ADCs with disulfide linkers.

Experimental Workflows and Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative workflows and methodologies for the key analytical techniques discussed.

Native Mass Spectrometry Workflow

Native MS analysis of disulfide-linked ADCs is performed under non-denaturing conditions to maintain the integrity of the non-covalently bound heavy and light chains.[5]

Native_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis Sample ADC Sample Buffer_Exchange Buffer Exchange (e.g., Ammonium (B1175870) Acetate) Sample->Buffer_Exchange Deglycosylation Optional: Deglycosylation (PNGase F) Buffer_Exchange->Deglycosylation SEC Size-Exclusion Chromatography (for desalting and separation) Deglycosylation->SEC ESI_MS Native ESI-MS (Q-TOF or Orbitrap) SEC->ESI_MS Deconvolution Deconvolution of Mass Spectra ESI_MS->Deconvolution DAR_Calc DAR and Drug Load Distribution Calculation Deconvolution->DAR_Calc

Caption: Workflow for Native MS analysis of ADCs.

Experimental Protocol: Native Mass Spectrometry

  • Sample Preparation:

    • Perform buffer exchange of the ADC sample into a volatile, MS-compatible buffer such as 100-200 mM ammonium acetate, pH 7.0, using a desalting column.

    • For ADCs with significant glycosylation heterogeneity, enzymatic deglycosylation using PNGase F can be performed to simplify the mass spectrum.[2]

  • LC-MS Analysis:

    • Inject the prepared sample onto a size-exclusion chromatography (SEC) column for online desalting and separation from aggregates.

    • Elute the ADC directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in native mode, ensuring gentle source conditions to preserve the non-covalent interactions.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.

    • Calculate the average DAR and the relative abundance of each DAR species from the deconvoluted spectrum.

Reversed-Phase LC-MS of Reduced ADC Workflow

This "middle-down" approach involves the reduction of the ADC to its constituent light and heavy chains, which are then separated by reversed-phase chromatography and analyzed by MS.

Reduced_ADC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample ADC Sample Reduction Reduction (e.g., DTT or TCEP) Sample->Reduction RP_LC Reversed-Phase LC (C4 or C8 column) Reduction->RP_LC ESI_MS Denaturing ESI-MS (Q-TOF or Orbitrap) RP_LC->ESI_MS Deconvolution Deconvolution of Light and Heavy Chain Spectra ESI_MS->Deconvolution DAR_Calc DAR Calculation from Subunit Masses Deconvolution->DAR_Calc

Caption: Workflow for RP-LC-MS analysis of reduced ADCs.

Experimental Protocol: Reversed-Phase LC-MS of Reduced ADC

  • Sample Preparation:

  • LC-MS Analysis:

    • Inject the reduced sample onto a reversed-phase column (e.g., C4 or C8).

    • Separate the light and heavy chains using a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., formic acid).

    • Analyze the eluent by ESI-MS under denaturing conditions.

  • Data Analysis:

    • Deconvolute the mass spectra corresponding to the light and heavy chain chromatographic peaks to determine their respective masses.

    • Calculate the number of drugs conjugated to each chain and subsequently the average DAR of the ADC.[8]

Peptide Mapping Workflow

Peptide mapping provides the most detailed information, pinpointing the exact location of drug conjugation on the antibody sequence.

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample ADC Sample Denature_Reduce_Alkylate Denaturation, Reduction, and Alkylation Sample->Denature_Reduce_Alkylate Digestion Enzymatic Digestion (e.g., Trypsin) Denature_Reduce_Alkylate->Digestion RP_LC Reversed-Phase LC (C18 column) Digestion->RP_LC ESI_MSMS ESI-MS/MS (Data-Dependent Acquisition) RP_LC->ESI_MSMS Database_Search Database Search and Peptide Identification ESI_MSMS->Database_Search Site_Localization Conjugation Site Localization and Occupancy Database_Search->Site_Localization

Caption: Workflow for peptide mapping analysis of ADCs.

Experimental Protocol: Peptide Mapping

  • Sample Preparation:

    • Denature, reduce, and alkylate the ADC to unfold the protein and make it accessible to enzymatic digestion.

    • Digest the ADC with a specific protease, such as trypsin, to generate a mixture of peptides.

  • LC-MS/MS Analysis:

    • Separate the peptide mixture using reversed-phase chromatography (typically a C18 column) with a suitable gradient.

    • Analyze the peptides using ESI-MS/MS, where precursor ions are selected for fragmentation to obtain sequence information.

  • Data Analysis:

    • Search the acquired MS/MS data against the antibody sequence database to identify the peptides.

    • Identify the drug-conjugated peptides and pinpoint the exact amino acid residue where the linker-drug is attached.

    • Quantify the relative abundance of conjugated versus unconjugated peptides to determine site occupancy.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, other techniques provide valuable and often orthogonal information for the comprehensive characterization of ADCs with disulfide linkers.

Technique Principle Information Provided Advantages Limitations
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.DAR, Drug Load DistributionRobust, non-denaturing, good for routine analysis.[9]Indirect measurement, may not resolve all species, not directly compatible with MS.
Capillary Electrophoresis (CE-MS) Separation based on charge-to-size ratio.Charge heterogeneity, DARHigh resolution, low sample consumption.[10]More complex setup, potential for analyte adsorption to the capillary.
Size-Exclusion Chromatography (SEC) Separation based on size.Aggregation, FragmentationSimple, non-denaturing.Low resolution for DAR species.
UV-Vis Spectroscopy Measures absorbance of light.Average DARSimple, rapid.Indirect measurement, requires known extinction coefficients for antibody and drug.

Table 2: Comparison of Alternative Analytical Techniques. This table outlines the principles, applications, and limitations of non-MS techniques used for ADC characterization.

Conclusion: An Integrated Analytical Approach

The comprehensive characterization of ADCs with disulfide linkers necessitates a multi-faceted analytical strategy. Native mass spectrometry provides a direct and accurate measurement of the intact ADC, offering crucial information on DAR and drug load distribution while preserving the non-covalent structure. Reversed-phase LC-MS of the reduced ADC offers a higher-resolution view of the individual chains, and peptide mapping provides the ultimate detail on conjugation sites.

Integrating these powerful MS techniques with orthogonal methods like HIC and CE provides a robust and comprehensive understanding of the critical quality attributes of these complex therapeutic molecules. The choice of the analytical workflow should be guided by the specific questions being addressed, the stage of drug development, and the inherent properties of the ADC. By leveraging the strengths of each technique, researchers can ensure the development of safe, effective, and well-characterized ADC therapeutics.

References

A Comparative Guide to Reducing Agents for Disulfide Bond Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cleavage of disulfide bonds is a critical step in various biochemical and biotechnological applications, from protein characterization to the development of therapeutic antibodies. The choice of reducing agent can significantly impact the efficiency, specificity, and outcome of these processes. This guide provides an objective comparison of the most commonly used reducing agents for disulfide bond cleavage: Dithiothreitol (B142953) (DTT), Tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and beta-Mercaptoethanol (BME), with supporting experimental data and detailed protocols.

Introduction to Disulfide Bond Reduction

Disulfide bonds are covalent linkages formed between the sulfur atoms of two cysteine residues, playing a crucial role in the tertiary and quaternary structure and stability of many proteins.[1] The reduction of these bonds to free thiols (-SH) is often necessary for protein denaturation, refolding, and analysis.[1][2] The selection of an appropriate reducing agent depends on several factors, including the desired reaction conditions (e.g., pH, temperature), the presence of other reactive groups, and downstream applications.

Comparison of Common Reducing Agents

The three most widely used reducing agents in protein biochemistry are DTT, TCEP, and BME. Each possesses distinct chemical properties, mechanisms of action, and application-specific advantages and disadvantages.

Dithiothreitol (DTT) , also known as Cleland's reagent, is a potent reducing agent widely used in biochemistry.[3] Its two thiol groups enable an intramolecular cyclization reaction that is thermodynamically favorable, driving the reduction of disulfide bonds to completion.[3][4] DTT is particularly effective at neutral to alkaline pH.[3]

Tris(2-carboxyethyl)phosphine (TCEP) is a phosphine-based reducing agent that offers several advantages over thiol-based reagents.[5] It is odorless, more stable to air oxidation, and effective over a broader pH range.[5][6] Unlike DTT and BME, TCEP does not contain a thiol group, making it compatible with downstream applications involving maleimide (B117702) chemistry.[7][8]

Beta-Mercaptoethanol (BME) is a monothiol reducing agent that is often used in large excess to drive the disulfide reduction reaction to completion.[7][9] It is a cost-effective option but is known for its strong, unpleasant odor and volatility.[2][10]

The following table summarizes the key properties and performance characteristics of these three reducing agents.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)beta-Mercaptoethanol (BME)
Chemical Nature DithiolPhosphine (B1218219)Monothiol
Mechanism Intramolecular cyclization[3][4]Nucleophilic attack by phosphorusThiol-disulfide exchange (intermolecular)[9]
Effective pH Range >7[3][11]1.5 - 8.5[6]Broad, but requires excess
Redox Potential (pH 7) -0.33 V[12][13]Not a thiol-based redox potential[14]Not specified, less potent than DTT
Odor Slight sulfur smell[6]Odorless[5][6]Strong, unpleasant[2][10]
Stability Susceptible to air oxidation[5]Resistant to air oxidation[5]Volatile and susceptible to oxidation[2][4]
Reversibility Essentially irreversible due to stable ring formation[4]Irreversible[15]Reversible, requires large excess[4][9]
Compatibility with IMAC Can reduce metal ions[16]Does not reduce metals used in IMAC[5][6]Can interfere with metal affinity chromatography
Compatibility with Maleimide Chemistry Reacts with maleimidesGenerally compatible, less reactive than DTT[5][7]Reacts with maleimides

Experimental Data and Performance Comparison

Direct quantitative comparisons in the scientific literature highlight the distinct advantages of each reducing agent in specific experimental contexts.

  • Reduction Efficiency: DTT is generally considered a more potent reducing agent than BME, often requiring lower concentrations to achieve the same level of reduction. TCEP has been shown to be a more powerful and faster reductant than DTT at pH values below 8.0.[17]

  • Stability and Longevity: TCEP is significantly more stable in solution over long periods compared to DTT, especially in the absence of metal chelators.[16][18] DTT's stability can be improved by the presence of chelating agents like EGTA.[16][18] BME is volatile and its concentration in solution can decrease over time.[4]

  • Reaction with Labeling Reagents: DTT readily reacts with maleimide-based labeling reagents and must be removed prior to labeling.[16][18] While TCEP can also react with maleimides, it does so to a lesser extent, allowing for labeling in the presence of the reducing agent, albeit with potentially reduced efficiency.[16][18] Both DTT and TCEP have been shown to have minimal interference with iodoacetamide (B48618) labeling at low concentrations (0.1 mM).[16][18]

Experimental Protocols

The following are generalized protocols for the reduction of disulfide bonds in protein samples using DTT, TCEP, and BME. Optimal conditions may vary depending on the specific protein and downstream application.

  • Prepare a fresh 1 M stock solution of DTT in deionized water.

  • Dissolve the protein sample in a suitable buffer (e.g., Tris-HCl, HEPES) at a pH between 7.5 and 8.5.

  • Add DTT to the protein solution to a final concentration of 1-10 mM for maintaining a reduced state or 50-100 mM for complete denaturation prior to electrophoresis.[19]

  • Incubate the reaction mixture for 15-30 minutes at room temperature or 37°C. For complete reduction of all disulfide bonds, incubation at a higher temperature (e.g., 56-70°C) for 5-10 minutes may be necessary.[19][20]

  • Proceed with the downstream application. If necessary, remove excess DTT by dialysis or gel filtration.[12]

  • Prepare a 0.5 M stock solution of TCEP-HCl in deionized water. The resulting solution will be acidic (pH ~2.5).[6][15]

  • Dissolve the protein sample in a suitable buffer. TCEP is effective over a wide pH range (1.5-8.5).[6] Note: TCEP is not very stable in phosphate (B84403) buffers at neutral pH.[6][15]

  • Add the TCEP stock solution to the protein solution to achieve the desired final concentration (typically 1-20 mM).

  • Incubate the reaction mixture for 5-15 minutes at room temperature.[21]

  • Proceed with the downstream application. Removal of TCEP is often not required for subsequent sulfhydryl-reactive crosslinking reactions.[6][21]

  • Handle BME in a fume hood due to its volatility and strong odor.[4]

  • Prepare a working solution of BME in a suitable buffer. A large excess of BME is typically required to drive the reduction to completion.[4][9] For SDS-PAGE sample buffer, a final concentration of 5% (v/v) is common.

  • Add BME to the protein solution.

  • Incubate the reaction mixture for 10-30 minutes at room temperature or heat at 95-100°C for 5 minutes for complete denaturation.

  • Proceed with the downstream application.

Visualizing the Mechanisms of Action

The following diagrams illustrate the chemical mechanisms by which DTT, TCEP, and BME reduce disulfide bonds.

DTT_Mechanism cluster_step1 Step 1: Thiol-Disulfide Exchange cluster_step2 Step 2: Intramolecular Cyclization Protein_SS Protein-S-S-Protein Mixed_Disulfide Protein-S-S-DTT-SH + Protein-SH Protein_SS->Mixed_Disulfide DTT_SH DTT-(SH)₂ DTT_SH->Mixed_Disulfide Mixed_Disulfide2 Protein-S-S-DTT-SH Reduced_Protein Protein-SH Mixed_Disulfide2->Reduced_Protein Oxidized_DTT Oxidized DTT (cyclic) Mixed_Disulfide2->Oxidized_DTT

Caption: Mechanism of disulfide bond reduction by Dithiothreitol (DTT).

TCEP_Mechanism Protein_SS Protein-S-S-Protein Intermediate [Transition State] Protein_SS->Intermediate TCEP TCEP (P(R)₃) TCEP->Intermediate Reduced_Protein 2 x Protein-SH Intermediate->Reduced_Protein TCEP_O TCEP=O Intermediate->TCEP_O

Caption: Mechanism of disulfide bond reduction by TCEP.

BME_Mechanism cluster_step1 Step 1: First Thiol-Disulfide Exchange cluster_step2 Step 2: Second Thiol-Disulfide Exchange Protein_SS Protein-S-S-Protein Mixed_Disulfide Protein-S-S-BME + Protein-SH Protein_SS->Mixed_Disulfide BME1 BME-SH BME1->Mixed_Disulfide Mixed_Disulfide2 Protein-S-S-BME Reduced_Protein Protein-SH Mixed_Disulfide2->Reduced_Protein Oxidized_BME BME-S-S-BME BME2 BME-SH (excess) BME2->Oxidized_BME

Caption: Mechanism of disulfide bond reduction by beta-Mercaptoethanol (BME).

Conclusion

The choice between DTT, TCEP, and BME for disulfide bond cleavage is highly dependent on the specific experimental requirements.

  • DTT remains a gold standard for many applications due to its high reducing potential and effectiveness at neutral to alkaline pH.[3][22]

  • TCEP is a superior choice when stability, a wide pH range, and compatibility with downstream chemistries like maleimide labeling are critical.[5][6][8] Its odorless nature also provides a significant practical advantage.[5][6]

  • BME is a cost-effective option for routine applications like preparing samples for SDS-PAGE, but its strong odor, volatility, and the need for a large excess are notable drawbacks.[2][9][10]

By carefully considering the properties and performance data presented in this guide, researchers can make an informed decision to select the most appropriate reducing agent for their specific needs, thereby optimizing their experimental outcomes.

References

Safety Operating Guide

Safe Disposal of Propargyl-PEG1-SS-PEG1-PFP Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Propargyl-PEG1-SS-PEG1-PFP ester, a cleavable ADC linker used in bioconjugation and drug development.[1][2] Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

This compound, while not classified as a hazardous substance, requires careful handling and disposal due to its reactive functional groups.[3] The presence of a propargyl group, a PFP ester, and a disulfide bond necessitates a disposal protocol that mitigates potential reactions with incompatible materials.[2][4]

Key Chemical Information and Hazard Assessment

A summary of the pertinent details for this compound is provided in the table below.

IdentifierValue
Chemical Name This compound[3]
CAS Number 1817735-30-0[3]
Molecular Formula C16H15F5O4S2[3]
Molecular Weight 430.4 g/mol [3]
GHS Classification Not classified as a hazard[3]
Incompatible Materials Oxidizing agents[3]
Conditions to Avoid Heat, flames, and sparks[3]

Personal Protective Equipment (PPE) Protocol

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear suitable eye protection, such as safety glasses or goggles.[3]

  • Hand Protection: Use appropriate chemical-resistant gloves.[3]

  • Respiratory Protection: In case of dust or aerosols, wear an approved mask or respirator.[3]

  • Skin Protection: Wear suitable protective clothing to prevent skin contact.[3]

All handling of this substance for disposal should be conducted within a chemical fume hood to ensure adequate ventilation.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as special waste, in accordance with national and regional regulations.[3] The following steps provide a detailed workflow for its safe disposal.

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled waste container.

    • The container should be tightly closed to prevent accidental spillage or release.[3]

  • Accidental Spill Cleanup:

    • In the event of a spill, do not allow the material to enter drains or water courses.[3]

    • Mix the spilled material with an inert absorbent, such as sand or vermiculite.[3]

    • Carefully sweep up the mixture and place it into a tightly closed container for disposal.[3]

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, flames, and sparks.[3]

    • Ensure the storage area is separate from incompatible materials, particularly oxidizing agents.[3]

  • Professional Disposal:

    • Arrange for the disposal of the special waste through a licensed disposal company.[3]

    • Consult with your local waste disposal authority to ensure compliance with all national and regional regulations.[3]

Emergency First Aid Measures

In case of accidental exposure, follow these first aid protocols:

  • Skin Contact: Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If symptoms are severe or persist, seek medical attention.[3]

  • Ingestion: Seek immediate medical attention.[3]

Contaminated clothing should be washed thoroughly before reuse.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Eye Protection - Gloves - Protective Clothing - Respirator (if needed) B Work in a Chemical Fume Hood A->B C Collect Waste in a Designated, Labeled Container B->C Start Collection E Tightly Close Container C->E D For Spills: Mix with Inert Absorbent and Collect D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Store Away From: - Heat, Flames, Sparks - Oxidizing Agents F->G H Arrange for Disposal as Special Waste G->H Ready for Disposal I Consult with a Licensed Disposal Company H->I J Comply with Local and National Regulations I->J

References

Essential Safety and Operational Guidance for Handling Propargyl-PEG1-SS-PEG1-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Propargyl-PEG1-SS-PEG1-PFP ester, a cleavable 1-unit PEG ADC linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1] Adherence to the following procedures is essential to ensure the safety of laboratory personnel and to maintain the integrity of the product.

Hazard Identification and Personal Protective Equipment

While this compound is not classified as a hazardous substance, it is crucial to handle it with care, employing appropriate personal protective equipment (PPE) to minimize exposure.[2]

Recommended Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below. Always inspect PPE for integrity before use.

Protection TypeSpecific EquipmentStandard
Eye Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).Check manufacturer's resistance data.
Body Protection Laboratory coat or chemical-resistant coveralls.N/A
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.N/A

Operational Plan for Safe Handling

A strict operational workflow is crucial for minimizing risks.

Preparation and Handling Protocol:

  • Ventilation: Always handle this chemical in a well-ventilated area, such as a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above.[3]

  • Moisture Sensitivity: PFP esters are moisture-sensitive.[4][5] To avoid moisture condensation onto the product, allow the vial to equilibrate to room temperature before opening.[6]

  • Reagent Preparation: Dissolve the this compound reagent immediately before use.[4][6] The PFP moiety is susceptible to hydrolysis and can become non-reactive.[4][5] It is not recommended to prepare stock solutions for storage.[4][5] Discard any unused reconstituted reagent.[4]

  • Solvent Choice: Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the PFP ester.[5]

  • Buffer Considerations: Avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the intended reaction.[4] If necessary, exchange the protein sample into an amine-free buffer like phosphate-buffered saline (PBS).[4]

First Aid Measures:

  • Skin Contact: In case of contact, immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[2] If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air.[2] If symptoms are severe or persist, seek medical attention.[2]

  • Ingestion: If swallowed, seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Disposal: Arrange for disposal as special waste through a licensed disposal company, in consultation with local waste disposal authorities and in accordance with national and regional regulations.[2]

  • Spill Cleanup: In the event of a spill, mix the material with sand or a similar inert absorbent material.[2] Sweep up the mixture and place it in a tightly closed container for disposal.[2] Do not allow the material to enter drains or water courses.[2]

  • Container Disposal: Do not reuse empty containers.[3] Treat uncleaned containers as you would the product itself.[3]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal A Equilibrate Vial to Room Temperature B Don Appropriate PPE A->B C Work in a Fume Hood B->C D Dissolve Ester in Anhydrous Solvent C->D E Add to Reaction Mixture D->E F Incubate Reaction E->F G Quench Reaction F->G H Dispose of Unused Reagent G->H I Clean Work Area G->I J Dispose of Contaminated Waste I->J

Caption: Workflow for handling this compound.

References

×

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Feasible Synthetic Routes

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Propargyl-PEG1-SS-PEG1-PFP ester
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Propargyl-PEG1-SS-PEG1-PFP ester

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